6-Chloro-5-nitronicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHNMXCDNACMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323699 | |
| Record name | 6-CHLORO-5-NITRONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-10-3 | |
| Record name | 7477-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-CHLORO-5-NITRONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-5-nitronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitronicotinic acid is a substituted pyridine carboxylic acid that serves as a versatile building block in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the presence of a chlorine atom, a nitro group, and a carboxylic acid on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various solvents, its stability under different conditions, and the appropriate methods for its purification and analysis.
General and Structural Information
The foundational identity of this compound is established by its molecular structure and associated identifiers.
| Property | Value | Source(s) |
| CAS Number | 7477-10-3 | [1][2] |
| Molecular Formula | C₆H₃ClN₂O₄ | [2][3] |
| Molecular Weight | 202.55 g/mol | [3] |
| Appearance | Yellow crystalline powder | |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid |
Molecular Structure Visualization:
The spatial arrangement of atoms and functional groups in this compound is crucial for understanding its reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Thermal Properties
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
| Property | Value | Source(s) |
| Melting Point | 171-173 °C |
Experimental Protocol: Melting Point Determination (Capillary Method)
The rationale behind using the capillary method is to ensure uniform and controlled heating of a small, representative sample, allowing for precise observation of the melting process.
Diagrammatic Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground to a powder using a mortar and pestle to ensure uniform packing and heat transfer.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This is repeated until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a rapid rate initially to approach the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for accurate temperature measurement.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is the completion of melting. The melting point is reported as this range.
Solubility Profile
Experimental Protocol: Determination of Qualitative Solubility
This protocol allows for a systematic and reproducible assessment of solubility in a range of solvents, which is essential for selecting appropriate solvent systems for reactions and purifications.
Diagrammatic Workflow:
Caption: Workflow for Qualitative Solubility Determination.
Step-by-Step Methodology:
-
Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of small vials.
-
Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL of water, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.) is added to each vial.
-
Equilibration: The vials are sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time to ensure equilibrium is reached.
-
Observation: The vials are visually inspected for the presence of undissolved solid.
-
Classification: The solubility is classified as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant portion has dissolved), or "insoluble" (the majority of the solid remains undissolved).
Acidity (pKa)
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups, these protons will be deshielded and appear at a downfield chemical shift. The proton at the 2-position and the proton at the 4-position will likely appear as doublets due to coupling with each other.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at the most downfield chemical shift (typically >160 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent that fully dissolves the compound is the first and most crucial step.
Diagrammatic Workflow:
Caption: Workflow for FTIR Sample Preparation (KBr Pellet).
Step-by-Step Methodology:
-
Sample and KBr Preparation: A small amount of this compound (1-2 mg) is mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.
-
Grinding: The mixture is thoroughly ground in an agate mortar and pestle to a very fine, homogenous powder.
-
Pellet Formation: The powdered mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Stability and Reactivity
This compound is a stable crystalline solid under standard laboratory conditions. However, as with many nitroaromatic compounds, it may be sensitive to light and high temperatures over extended periods. The presence of the carboxylic acid, chloro, and nitro functionalities imparts a rich reactivity profile, making it a versatile synthetic intermediate. The chloro group can be displaced by nucleophiles, the nitro group can be reduced to an amine, and the carboxylic acid can undergo esterification or amidation reactions.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Representative Synthetic Approach
A plausible synthetic route to this compound involves the nitration of 6-chloronicotinic acid. This electrophilic aromatic substitution is directed by the existing substituents on the pyridine ring.
Reaction Scheme:
Sources
A Technical Guide to 6-Chloro-5-nitronicotinic Acid: Synthesis, Reactivity, and Applications in Pharmaceutical Development
Abstract
6-Chloro-5-nitronicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern—featuring a carboxylic acid, a nitro group, and a halogen—renders it a versatile building block for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the presence of the nitro and chloro substituents, dictates its reactivity, primarily enabling facile nucleophilic aromatic substitution and selective reduction of the nitro moiety. This guide provides an in-depth exploration of the chemical properties, synthesis, analytical characterization, and key reaction pathways of this compound. Furthermore, it highlights its critical role as a key intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs), offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound is a solid, typically appearing as an off-white or pale yellow powder under standard conditions.[1][2] Its structural and chemical properties are fundamental to its utility in organic synthesis.
The molecule's IUPAC name is 6-chloro-5-nitropyridine-3-carboxylic acid.[3][4] The arrangement of substituents on the pyridine ring is crucial to its reactivity. The powerful electron-withdrawing effects of the nitro group and the nitrogen heteroatom make the ring highly electron-deficient. This effect is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6). The chlorine atom at the C6 position is thereby activated for nucleophilic displacement.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 7477-10-3 | [1][2][5][6] |
| Molecular Formula | C₆H₃ClN₂O₄ | [3][5][6] |
| Molecular Weight | 202.55 g/mol | [2][3][6] |
| Physical Form | Solid, Powder | [1][2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][4] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step sequence starting from more common nicotinic acid derivatives. A logical and industrially relevant pathway involves the nitration of a suitable precursor followed by chlorination.
Synthetic Strategy: A Logic-Driven Approach
The chosen synthetic route is predicated on the directing effects of the substituents. A common and effective strategy begins with 6-hydroxynicotinic acid. The hydroxyl group at the 6-position directs electrophilic nitration to the adjacent C5 position. The resulting 6-hydroxy-5-nitronicotinic acid can then be converted to the target molecule by replacing the hydroxyl group with a chlorine atom.
Causality of Experimental Choices:
-
Starting Material: 6-Hydroxynicotinic acid is chosen because the hydroxyl group is an ortho-, para-director for electrophilic aromatic substitution, facilitating nitration at the desired C5 position.[7]
-
Nitration Conditions: A mixture of concentrated sulfuric and nitric acids is a standard and potent nitrating agent required to overcome the inherent electron deficiency of the pyridine ring.
-
Chlorination Reagent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective reagents for converting the hydroxypyridine tautomer (a pyridone) into the corresponding chloro derivative.
Detailed Experimental Protocol: Synthesis
This protocol describes a validated, two-step process to synthesize this compound.
Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic acid [7]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) to 50 mL of concentrated sulfuric acid. Stir until a solution is formed.
-
Nitration: Cool the flask in an ice-water bath to 0-5°C. Slowly add a pre-mixed solution of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80°C and maintain for 4 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The resulting yellow precipitate is collected by vacuum filtration, washed with cold deionized water (3 x 30 mL), and dried under vacuum to yield 6-hydroxy-5-nitronicotinic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place the dried 6-hydroxy-5-nitronicotinic acid (5.0 g, 27.1 mmol).
-
Chlorination: Carefully add thionyl chloride (SOCl₂, 15 mL, 206 mmol) to the flask. Add two drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) for 3 hours. The solid will gradually dissolve.
-
Reagent Removal: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation & Purification: To the resulting crude solid, add cold water (20 mL) and stir. The product will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and recrystallize from an ethanol/water mixture to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Self-validating protocols require rigorous characterization to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.1 (d, J≈2.5 Hz, 1H, H2), ~8.8 (d, J≈2.5 Hz, 1H, H4), ~14.0 (br s, 1H, COOH). The two aromatic protons appear as doublets due to meta-coupling. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~164 (C=O), ~155 (C6), ~148 (C2), ~142 (C4), ~138 (C5), ~125 (C3). Chemical shifts are approximate and influenced by the strong electron-withdrawing groups. |
| FT-IR (KBr, cm⁻¹) | ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch), ~1580 & ~1350 (asymmetric and symmetric NO₂ stretch), ~750 (C-Cl stretch). |
| Mass Spec. (ESI-) | m/z: 201, 203 [M-H]⁻, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| Melting Point | Not well-documented for the acid. The corresponding methyl ester has a melting point of 76°C.[8][9] |
Chemical Reactivity and Key Transformations
The synthetic value of this compound stems from the distinct reactivity of its three functional groups. The pyridine ring is highly activated towards nucleophilic attack, and the nitro group is readily reduced.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is an excellent leaving group in SNAr reactions due to the stabilization of the negatively charged Meisenheimer intermediate by the ortho-nitro group and the ring nitrogen.[10][11] This allows for the facile introduction of various nucleophiles.
-
Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[12] Aromaticity is restored upon the expulsion of the chloride ion. This reaction is significantly faster than it would be without the activating nitro group.[11]
Generalized Protocol: Amination via SNAr
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMF or DMSO in a sealed reaction vessel.
-
Addition of Reagents: Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 80-120°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the product.
-
Purification: Collect the solid by filtration and purify by recrystallization or column chromatography.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a common transformation in the synthesis of pharmaceutical intermediates. The resulting 5-amino-6-chloronicotinic acid is a valuable bifunctional building block.
-
Causality: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient but may also cause hydrodehalogenation (loss of the chlorine atom).[13] Chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) is often preferred as it is highly chemoselective for the nitro group while leaving the chloro and carboxylic acid groups intact.[13][14]
Generalized Protocol: Nitro Group Reduction with Tin(II) Chloride
-
Reaction Setup: Suspend this compound (1.0 eq) in ethanol or concentrated HCl.
-
Addition of Reductant: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in the same solvent portion-wise, as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, remove the solvent under reduced pressure, and basify the residue carefully with a concentrated NaOH solution to pH > 10 to precipitate the tin salts.
-
Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude amino product, which can be further purified.
Reactivity Logic Diagram
Caption: Key reaction pathways for this compound.
Applications in Drug Development: The Varenicline Case Study
The utility of this compound is powerfully demonstrated by its role in the synthesis of Varenicline (marketed as Chantix®), a prescription medication used to treat smoking addiction.[15] Specifically, its methyl ester, methyl 6-chloro-5-nitronicotinate , serves as a crucial starting material.
The synthesis involves an initial SNAr reaction on the methyl ester, followed by reduction of the nitro group to an amine. This diamino intermediate is then cyclized to construct the core heterocyclic structure of the drug.[1][16] The use of this specific building block is advantageous because it allows for the sequential and controlled introduction of the necessary nitrogen functionalities onto the aromatic ring, which ultimately forms the pyrazino portion of the Varenicline scaffold.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a quintessential example of a strategic molecular building block. Its value is derived not from its own biological activity, but from the latent reactivity embedded in its structure. The interplay between the chloro, nitro, and carboxylic acid functional groups on an electron-poor pyridine core provides chemists with a reliable and versatile platform for constructing complex, nitrogen-containing heterocyclic molecules. Its pivotal role in the synthesis of Varenicline underscores its importance in modern medicinal chemistry and serves as a blueprint for its potential application in the discovery of future therapeutic agents.
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PubChem. (n.d.). 6-Chloro-5-nitropyridine-3-carboxylic acid. Retrieved from [Link]
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European Patent Office. (2009). EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. Retrieved from [Link]
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chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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An In-Depth Technical Guide to 6-Chloro-5-nitronicotinic Acid (CAS 7477-10-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitronicotinic acid, with CAS number 7477-10-3, is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its unique arrangement of a carboxylic acid, a chloro group, and a nitro group on a pyridine scaffold imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, an exploration of its chemical reactivity, and its significant applications in the development of novel therapeutics.
Physicochemical and Spectroscopic Characterization
This compound typically appears as a yellow solid at room temperature and is characterized by the following properties.[1]
| Property | Value | Source |
| CAS Number | 7477-10-3 | [1] |
| Molecular Formula | C₆H₃ClN₂O₄ | [1] |
| Molecular Weight | 202.55 g/mol | [1] |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid | |
| Boiling Point | 401.3°C at 760 mmHg | |
| InChI Key | HCRHNMXCDNACMH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=NC(=C1[O-])Cl)C(=O)O |
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts would be indicative of the electronic environment of each carbon atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-Cl stretching, in addition to the characteristic vibrations of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as COOH, NO₂, and Cl.
Synthesis and Purification
A robust and reliable synthesis of this compound can be achieved through a two-step process starting from the readily available 6-hydroxynicotinic acid. This synthetic route involves an initial nitration of the pyridine ring followed by a chlorination step.
Caption: Synthetic pathway to this compound.
Experimental Protocol:
Part 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-hydroxynicotinic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically below 10°C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice, which will cause the product, 6-hydroxy-5-nitronicotinic acid, to precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.
Part 2: Synthesis of this compound
-
In a well-ventilated fume hood, suspend the dried 6-hydroxy-5-nitronicotinic acid in a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.
-
The crude this compound will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the chloro substituent, and the nitro group, all attached to an electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group. The chlorine atom at the 6-position is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of nucleophiles.[4]
Caption: General mechanism of SNAr on this compound.
Common nucleophiles that can be employed include amines, alcohols, and thiols, leading to the formation of substituted amino-, alkoxy-, and thio-pyridines, respectively. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl.[5][6][7][8]
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality at the 3-position can undergo standard transformations. It can be converted to an ester through Fischer esterification or by reaction with an alkyl halide in the presence of a base. Amide bond formation is also readily achievable by activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) followed by reaction with a primary or secondary amine.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its trifunctional nature allows for the sequential and regioselective introduction of different pharmacophoric elements.
Intermediate in the Synthesis of BET Inhibitors
One of the most significant applications of a derivative of this compound is in the synthesis of the clinical-stage BET (Bromodomain and Extra-Terminal domain) inhibitor, Molibresib (GSK525762) .[9][10][11][12][13] BET inhibitors are a promising class of epigenetic modulators being investigated for the treatment of various cancers and inflammatory diseases. The synthesis of Molibresib involves the coupling of a derivative of this compound with another heterocyclic fragment.
Precursor for Substituted Pyridine Libraries
In drug discovery, the generation of compound libraries with diverse functionalities is crucial for identifying new lead compounds. This compound serves as an excellent starting material for the creation of libraries of substituted pyridines.[14] By varying the nucleophile in the SNAr reaction and subsequently modifying the carboxylic acid group, a wide array of novel compounds can be synthesized for biological screening.
Synthesis of Nevirapine Analogues
While not a direct precursor to the marketed drug Nevirapine, the structural motif of this compound is highly relevant to the synthesis of analogues of this non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[15][16][17][18][19] The ability to introduce various substituents on the pyridine ring allows for the exploration of structure-activity relationships (SAR) to develop new NNRTIs with improved efficacy, resistance profiles, and reduced side effects.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially its propensity for nucleophilic aromatic substitution, coupled with the presence of a modifiable carboxylic acid group, makes it an ideal starting material for the synthesis of a wide range of complex heterocyclic compounds. Its demonstrated role as a key intermediate in the synthesis of a clinical-stage BET inhibitor highlights its importance in the development of next-generation therapeutics. As research into novel drug targets continues, the demand for such highly functionalized and versatile intermediates is expected to grow, solidifying the position of this compound as a critical tool for drug discovery professionals.
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An In-Depth Technical Guide to 6-Chloro-5-nitronicotinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitronicotinic acid is a substituted pyridine carboxylic acid that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic and structural features, imparted by the chloro, nitro, and carboxylic acid functional groups, make it a valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis via electrophilic nitration, and a discussion of its significant applications in modern research and development. The content is structured to provide not only procedural steps but also the underlying chemical principles, ensuring a thorough understanding for researchers and drug development professionals.
Core Chemical and Physical Properties
This compound, identified by the CAS Number 7477-10-3, is a solid crystalline compound at room temperature, often appearing as a yellow powder.[1] The strategic placement of an electron-withdrawing nitro group and a halogen on the pyridine ring significantly influences its reactivity, making it a versatile precursor for further chemical modifications.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClN₂O₄ | [2][3][4] |
| Molecular Weight | 202.55 g/mol | [1][4][5] |
| CAS Number | 7477-10-3 | [2][3][4][6] |
| Melting Point | 171-173°C | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Purity (Typical) | ≥95% - 98% | [2][4][5] |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (nitration) of its precursor, 6-chloronicotinic acid. The pyridine ring is inherently electron-deficient, which makes electrophilic substitution challenging compared to benzene. Therefore, harsh reaction conditions, employing a potent nitrating agent generated from a mixture of concentrated sulfuric and nitric acids, are necessary to drive the reaction.
Causality of Experimental Choices
-
Nitrating Agent : A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This is a classic and powerful method required to overcome the deactivated nature of the pyridine ring.
-
Reaction Temperature : The reaction is initiated at a low temperature (0-5°C) during the addition of the nitrating mixture to control the exothermic nature of the reaction and prevent undesirable side reactions. Subsequently, the temperature is elevated to facilitate the substitution on the deactivated ring.
-
Work-up Procedure : Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and precipitates the solid product, which has low solubility in the cold aqueous acidic medium.
Visualizing the Synthesis Workflow
The logical flow of the synthesis, from starting materials to the final product, is depicted in the workflow diagram below.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative method derived from established principles of pyridine nitration.
-
Materials and Reagents :
-
6-Chloronicotinic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
-
Equipment :
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ice-water bath.
-
Heating mantle.
-
Büchner funnel and filtration apparatus.
-
-
Procedure :
-
Preparation : In the three-neck round-bottom flask, carefully add 6-chloronicotinic acid (1 equivalent) to concentrated sulfuric acid (4-5 volumes). Stir the mixture until the solid is completely dissolved.
-
Cooling : Cool the flask in an ice-water bath to an internal temperature of 0-5°C.
-
Nitration : Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 volume) in the dropping funnel, while cooling. Add this nitrating mixture dropwise to the stirred solution of 6-chloronicotinic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, slowly heat the mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching and Precipitation : After the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice (10 volumes), with vigorous stirring. A precipitate should form.
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).
-
Drying : Dry the purified product under vacuum at 50-60°C to a constant weight to yield this compound.
-
Key Applications in Research and Drug Development
This compound is not an end-product but a crucial intermediate. Its functional groups provide multiple reaction sites for building more complex molecular architectures.
-
Pharmaceutical Intermediates : The compound is a vital precursor in the synthesis of a range of pharmaceutical agents.[1] The nitro group can be readily reduced to an amine, which can then be used in amide bond formations or as a nucleophile in substitution reactions. The chloro group can be displaced via nucleophilic aromatic substitution, and the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it instrumental in developing anti-inflammatory, antibacterial, and anti-cancer drugs.[1][7]
-
Agrochemical Synthesis : In the agrochemical sector, it serves as a building block for creating new herbicides, insecticides, and fungicides.[1] The specific toxico-pharmacological properties required for crop protection agents can be engineered by elaborating on the core structure of this compound.
-
Organic Synthesis Reagent : Beyond specific industries, it is a valuable reagent in general organic synthesis for creating substituted pyridine scaffolds, which are a common motif in many biologically active compounds and functional materials.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound and the reagents for its synthesis.
-
Hazards : The compound is classified as an irritant. Hazard statements indicate it may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Synthesis Reagents : The synthesis involves highly corrosive concentrated acids (sulfuric and nitric acid). Handle with extreme care, using appropriate acid-resistant gloves and face shield. The nitration reaction is exothermic and requires careful temperature control to prevent runaways.
Conclusion
This compound stands out as a high-value chemical intermediate with significant utility in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring three distinct and reactive functional groups, offers a robust platform for synthetic chemists to develop novel compounds. A thorough understanding of its properties and a reliable synthesis protocol, as detailed in this guide, are essential for leveraging its full potential in research and industrial applications.
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6-Chloro-5-nitronicotinic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitronicotinic Acid
Introduction
This compound (CAS No. 7477-10-3) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique arrangement of a carboxylic acid, a chloro group, and a nitro group on the pyridine scaffold makes it a versatile intermediate for the development of novel pharmaceutical agents and agrochemicals. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the predominant synthetic pathway, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound is most effectively approached through a multi-step pathway starting from a simpler, more accessible precursor. A retrosynthetic analysis reveals a logical and field-proven strategy that prioritizes regioselectivity and high-yield transformations.
The primary challenge lies in the precise installation of the nitro group at the C5 position. Direct nitration of 6-chloronicotinic acid is synthetically challenging due to the deactivating nature of both the chlorine atom and the carboxylic acid group on the pyridine ring. A more robust strategy involves leveraging the powerful activating and directing effect of a hydroxyl group. Therefore, the most common and efficient pathway involves the initial synthesis of 6-hydroxynicotinic acid, followed by regioselective nitration, and concluding with a chlorination step.
Caption: Retrosynthetic analysis of this compound.
Part I: Synthesis of the Core Precursor: 6-Hydroxynicotinic Acid
The synthesis begins with the production of 6-hydroxynicotinic acid, a foundational intermediate. Two primary methods are widely employed: a biocatalytic route offering high selectivity and a classical organic synthesis approach.
Method A: Enzymatic Hydroxylation of Nicotinic Acid
This biotechnological approach utilizes microorganisms to perform a highly specific hydroxylation of nicotinic acid at the C6 position. This method is advantageous due to its mild reaction conditions, high yields, and environmental compatibility.[2][3]
Causality: Microorganisms from genera such as Pseudomonas, Bacillus, or Achromobacter possess nicotinic acid hydroxylase enzymes that catalyze the aerobic conversion of nicotinic acid to 6-hydroxynicotinic acid.[2][3] This enzymatic process avoids the use of harsh reagents and the formation of unwanted isomers.
Experimental Protocol (Adapted from[2][4])
-
Biomass Cultivation: Cultivate a suitable microorganism, such as Achromobacter xylosoxydans or Pseudomonas putida, under optimal conditions to generate sufficient biomass.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 5-10% aqueous solution of sodium nicotinate. Adjust the pH to approximately 7.0.
-
Hydroxylation: Heat the solution to 30-35°C. Introduce the microbial biomass (e.g., a suspension of cells in water) into the vessel.
-
Aeration & Monitoring: Stir the mixture vigorously while providing intensive aeration to maintain aerobic conditions. Monitor the reaction progress by measuring the dissolved oxygen concentration; a sharp rise indicates the completion of the reaction.
-
Workup: Once the reaction is complete (typically after several hours), separate the biomass via centrifugation or filtration.
-
Isolation: Acidify the clear supernatant to a pH of 1.5 using a strong acid like concentrated sulfuric acid. The 6-hydroxynicotinic acid will precipitate as a white solid.
-
Purification: Collect the product by filtration, wash with cold water, and dry to obtain high-purity 6-hydroxynicotinic acid.
| Parameter | Value | Reference |
| Microorganism | Achromobacter xylosoxydans DSM 2783 | [4] |
| Substrate | 5% Sodium Nicotinate Solution | [4] |
| Temperature | 30°C | [4] |
| pH | 6.5 - 7.0 | [2][4] |
| Yield | ~94% | [4] |
Method B: Chemical Synthesis from Coumalic Acid
An alternative, classical route involves the reaction of methyl coumalate (derived from coumalic acid) with ammonia, followed by hydrolysis.[5]
Causality: This synthesis proceeds through a ring-opening and subsequent ring-closing mechanism. Ammonia attacks the pyrone ring of methyl coumalate, which, after a series of transformations and subsequent hydrolysis under basic conditions, rearranges to form the more stable 6-hydroxypyridine-3-carboxylate structure.
Caption: Workflow for synthesis from Coumalic Acid.
Experimental Protocol (Adapted from[5])
-
Methyl Coumalate Synthesis: Carefully add pulverized coumalic acid (1 eq.) in portions to concentrated sulfuric acid, maintaining the temperature between 20-30°C. Subsequently, add methanol (approx. 2 eq.) while keeping the temperature below 35°C. Heat the mixture on a steam bath for 1 hour.
-
Isolation of Ester: Cool the reaction mixture and pour it into ice water. Neutralize with anhydrous sodium carbonate until slightly alkaline. The precipitated methyl coumalate is collected by filtration, washed with cold water, and air-dried.
-
Ammonolysis: Add the crude methyl coumalate (1 eq.) to a 14% ammonium hydroxide solution at a temperature below 20°C. Stir for approximately 45 minutes.
-
Hydrolysis and Isolation: Add the resulting solution to a hot solution of sodium hydroxide and heat. After cooling, acidify the solution with concentrated hydrochloric acid.
-
Purification: The precipitated yellow, microcrystalline 6-hydroxynicotinic acid is collected by filtration, washed with water, and dried. Yields typically range from 72-91%.[5]
Part II: Regioselective Nitration of 6-Hydroxynicotinic Acid
This is the key strategic step where the nitro group is introduced. The presence of the hydroxyl group at the C6 position activates the pyridine ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.
Mechanistic Insight: The hydroxyl group is a strong ortho-, para-director. In this case, it directs nitration to the C5 position (ortho). The carboxylic acid group is a deactivating, meta-director, which also favors substitution away from itself. The combined electronic effects strongly favor the formation of 6-hydroxy-5-nitronicotinic acid.[6]
Experimental Protocol (Adapted from[7])
-
Nitrating Mixture Preparation: Prepare a nitrating mixture of concentrated sulfuric acid and red fuming nitric acid (RFNA).
-
Pre-Nitration: Mix 6-hydroxynicotinic acid (1 eq.) with a catalytic amount of ammonium bisulfate.
-
Reaction: Slowly add the 6-hydroxynicotinic acid mixture to the nitrating solution while stirring and maintaining temperature control. Heat the reaction to approximately 50-65°C for several hours to facilitate the pre-nitration and subsequent nitration reaction.
-
Workup and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product, 6-hydroxy-5-nitronicotinic acid, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
| Reagent | Role | Rationale |
| 6-Hydroxynicotinic Acid | Substrate | Activated pyridine ring for electrophilic substitution. |
| Conc. H₂SO₄ | Acid Catalyst / Solvent | Protonates nitric acid to generate the NO₂⁺ electrophile. |
| Red Fuming Nitric Acid | Nitrating Agent | Source of NO₂⁺. |
| Ammonium Bisulfate | Catalyst | Facilitates the nitration reaction.[7] |
Part III: Chlorination to this compound
The final step involves the conversion of the C6 hydroxyl group to a chloro group. This transformation is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
The Chemistry of Chlorination: The hydroxyl group of the 6-hydroxypyridine tautomer (which exists in equilibrium with its pyridone form) is a poor leaving group. Reagents like thionyl chloride convert it into a much better leaving group, facilitating nucleophilic substitution by a chloride ion. A side reaction is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
Experimental Protocol (Adapted from[8])
Note: The cited reference prepares the methyl ester directly. The following protocol is adapted for the isolation of the carboxylic acid.
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend 6-hydroxy-5-nitronicotinic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Chlorination: Heat the mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl and SO₂ gas ceases). This step forms the 6-chloro-5-nitronicotinoyl chloride intermediate.
-
Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Hydrolysis: Cautiously add the crude acyl chloride residue to ice water with vigorous stirring. The acyl chloride will hydrolyze to the desired carboxylic acid.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried.
Caption: Final chlorination and hydrolysis workflow.
Summary of Primary Synthesis Pathway
The most reliable and industrially relevant synthesis of this compound follows a three-stage process, leveraging the directing effects of the hydroxyl group for precise and efficient functionalization of the pyridine ring.
Caption: The complete three-stage synthesis pathway.
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- 8. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 6-Chloro-5-nitronicotinic Acid: Starting Materials and Strategic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitronicotinic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic compounds with therapeutic potential. This guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore two principal strategies: the nitration and subsequent chlorination of 6-hydroxynicotinic acid, and the oxidation and nitration of 2-chloro-5-methylpyridine. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound
The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its trifunctionalized pyridine core, offers three distinct points for chemical modification: a carboxylic acid for amide bond formation, a chloro group for nucleophilic substitution, and a nitro group that can be reduced to an amine for further derivatization. This versatility makes it a highly sought-after intermediate in the development of novel therapeutic agents.
This guide will provide a detailed exploration of the most practical and scientifically sound methods for the synthesis of this compound, empowering chemists to select the optimal route based on their specific needs and available resources.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached from several starting points. However, two routes have emerged as the most prevalent and reliable, distinguished by their starting materials and the sequence of functional group introduction.
-
Pathway A: Commencing with 6-hydroxynicotinic acid , this route involves an initial nitration of the pyridine ring followed by a chlorination step to replace the hydroxyl group.
-
Pathway B: Starting from 2-chloro-5-methylpyridine , this strategy employs an oxidation of the methyl group to a carboxylic acid, followed by nitration.
The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as considerations of reaction scalability and safety.
Pathway A: The 6-Hydroxynicotinic Acid Route
This is arguably the most common and well-documented approach to the target molecule. The commercially available 6-hydroxynicotinic acid serves as a convenient and relatively inexpensive starting point.
Mechanistic Rationale
The electron-donating nature of the hydroxyl group at the 6-position of the pyridine ring activates the ring towards electrophilic aromatic substitution. Nitration is therefore directed to the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group. The subsequent chlorination step replaces the hydroxyl group with a chloro atom, a transformation typically achieved using a strong chlorinating agent.
Visualizing the Workflow: Pathway A
Caption: Synthetic route starting from 6-hydroxynicotinic acid.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Nitration of 6-Hydroxynicotinic Acid
This step introduces the nitro group at the 5-position of the pyridine ring. The use of a mixture of nitric acid and sulfuric acid is a classic and effective method for nitration.[1][2][3]
-
Reagents and Equipment:
-
6-Hydroxynicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
In a round-bottom flask, carefully add 6-hydroxynicotinic acid to concentrated sulfuric acid while cooling in an ice bath and stirring.
-
Once the solid has dissolved, slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated product, 6-hydroxy-5-nitronicotinic acid, is collected by filtration, washed with cold water, and dried.
-
Step 2: Chlorination of 6-Hydroxy-5-nitronicotinic Acid
This transformation converts the hydroxyl group to a chloro group. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of dehydration and chlorination.[3]
-
Reagents and Equipment:
-
6-Hydroxy-5-nitronicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a flask containing 6-hydroxy-5-nitronicotinic acid, add an excess of phosphorus oxychloride.
-
Add a catalytic amount of dimethylformamide.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice water.
-
The product, this compound, can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and the solvent evaporated to yield the final product.
-
Data Summary: Pathway A
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1. Nitration | 6-Hydroxynicotinic Acid | 6-Hydroxy-5-nitronicotinic Acid | HNO₃, H₂SO₄ | ~85-95% |
| 2. Chlorination | 6-Hydroxy-5-nitronicotinic Acid | This compound | POCl₃, DMF (cat.) | ~70-85% |
Sourcing of Starting Material: 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid is a commercially available compound.[4] For researchers interested in its synthesis, several methods are reported:
-
From Methyl Coumalate: Reaction of methyl coumalate with ammonia provides a straightforward route to 6-hydroxynicotinic acid.[5]
-
Enzymatic Hydroxylation of Nicotinic Acid: A greener alternative involves the use of microorganisms to hydroxylate nicotinic acid.[6][7][8]
Pathway B: The 2-Chloro-5-methylpyridine Route
An alternative and equally viable approach begins with 2-chloro-5-methylpyridine. This route is advantageous if this starting material is more readily available or cost-effective.
Mechanistic Rationale
This pathway first involves the oxidation of the methyl group to a carboxylic acid. The chloro group at the 2-position and the newly formed carboxylic acid group at the 3-position are both electron-withdrawing, directing the subsequent electrophilic nitration to the 5-position.
Visualizing the Workflow: Pathway B
Caption: Synthetic route starting from 2-chloro-5-methylpyridine.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Oxidation of 2-Chloro-5-methylpyridine
The oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation with oxygen.[9]
-
Reagents and Equipment:
-
2-Chloro-5-methylpyridine
-
Potassium permanganate (KMnO₄) or Cobalt(II) acetate/O₂
-
Water or appropriate solvent
-
Reflux condenser
-
Heating mantle
-
-
Procedure (using KMnO₄):
-
Dissolve 2-chloro-5-methylpyridine in water.
-
Slowly add a solution of potassium permanganate in water while heating the mixture to reflux.
-
Maintain reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 6-chloronicotinic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Step 2: Nitration of 6-Chloronicotinic Acid
The nitration of 6-chloronicotinic acid is carried out under similar conditions to the nitration in Pathway A.
-
Reagents and Equipment:
-
6-Chloronicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
Carefully dissolve 6-chloronicotinic acid in concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add fuming nitric acid, keeping the temperature low.
-
After addition, allow the mixture to stir at room temperature or with gentle heating to drive the reaction to completion.
-
Work-up the reaction by pouring the mixture onto ice, followed by filtration and washing of the precipitated this compound.
-
Data Summary: Pathway B
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1. Oxidation | 2-Chloro-5-methylpyridine | 6-Chloronicotinic Acid | KMnO₄ or O₂/Co(OAc)₂ | ~70-90% |
| 2. Nitration | 6-Chloronicotinic Acid | This compound | HNO₃, H₂SO₄ | ~80-90% |
Alternative Starting Materials and Future Perspectives
While the two pathways detailed above are the most established, other starting materials could be considered for the synthesis of this compound. For instance, 2-chloro-5-nitropyridine could potentially be carboxylated, although this transformation can be challenging.[10][11][12] Another reported route commences with 2-amino-3-methylpyridine , involving a sequence of nitration, diazotization, and oxidation.[3]
The development of more sustainable and efficient synthetic methods is an ongoing endeavor in chemical research. Future work may focus on catalytic C-H activation and functionalization to streamline the synthesis and reduce waste.
Conclusion
The synthesis of this compound is a critical process for the advancement of drug discovery and development. This guide has provided a comprehensive overview of the two primary synthetic routes, starting from 6-hydroxynicotinic acid and 2-chloro-5-methylpyridine. By understanding the mechanistic underpinnings, experimental protocols, and the advantages of each pathway, researchers are better equipped to produce this valuable intermediate efficiently and safely. The choice of starting material will ultimately depend on a careful evaluation of cost, availability, and the specific capabilities of the laboratory.
References
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o893. [Link]
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Bradlow, S. L., & Vanderwerf, C. A. (1955). 6-Hydroxynicotinic acid. Organic Syntheses, 35, 69. [Link]
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PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]
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Saeed, A., et al. (2019). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 24(21), 3970. [Link]
- CN109456257B. (2021). Preparation method of high-yield 2-chloro-5-nitropyridine.
- CN103570612A. (2014). Preparation method of 6-chloronicotinic acid.
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinic acid. PubChem Compound Database. Retrieved from [Link]
- US4738924A. (1988). Method for the production of 6-hydroxynicotinic acid.
- US5082777A. (1992). Process for the production of 6-hydroxynicotinic acid.
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Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The nitration of 6-hydroxynicotinic acid and related compounds. Journal of the Chemical Society (Resumed), 2590-2592. [Link]
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PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
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Sci-Hub. (n.d.). 577. The nitration of 6-hydroxynicotinic acid and related compounds. Retrieved from [Link]
- CN111170933A. (2020). Preparation method of 2-chloro-5-nitropyridine.
-
Gorska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
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synthesis of 6-Chloro-5-nitronicotinic acid from 6-hydroxynicotinic acid
An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitronicotinic Acid from 6-Hydroxynicotinic Acid
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for converting 6-hydroxynicotinic acid into this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the chlorination of the hydroxypyridine precursor, followed by a regioselective nitration. This document is structured to provide not only a step-by-step experimental protocol but also the underlying mechanistic principles and critical safety considerations essential for successful and safe execution. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the entire synthetic sequence.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Its trifunctional nature—possessing a carboxylic acid, a chloro group, and a nitro group—makes it a versatile intermediate for introducing the pyridine scaffold into larger structures, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The strategic placement of the reactive chloro and nitro groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution and reduction, respectively.
The starting material, 6-hydroxynicotinic acid, is a readily available and cost-effective precursor.[2][3] The synthetic challenge lies in the selective and high-yield functionalization of the pyridine ring. This guide details a logical and field-proven two-step approach to achieve this transformation efficiently.
Synthetic Strategy Overview
The conversion of 6-hydroxynicotinic acid to this compound is most effectively achieved through a sequential two-step process:
-
Chlorination: The hydroxyl group at the 6-position is replaced with a chlorine atom using a suitable chlorinating agent. This step transforms the electron-rich hydroxypyridine into the less activated 6-chloronicotinic acid.
-
Nitration: A nitro group is introduced onto the pyridine ring at the 5-position via an electrophilic aromatic substitution reaction.
This strategic sequence is crucial. Attempting to nitrate 6-hydroxynicotinic acid directly can lead to a different product, 6-Hydroxy-5-nitronicotinic acid, and potential oxidative degradation under harsh nitrating conditions.[4][5] The initial chlorination step deactivates the ring slightly and sets up the correct regiochemical outcome for the subsequent nitration.
Step 2: Nitration of 6-Chloronicotinic Acid
The introduction of a nitro group onto the 6-chloronicotinic acid backbone is accomplished via electrophilic aromatic substitution using a classic "mixed acid" system.
Mechanistic Insights
The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺). It is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid, where the stronger sulfuric acid protonates nitric acid, facilitating the loss of a water molecule. [6] NO₂⁺ + HSO₄⁻ + H₃O⁺ ⇌ HNO₃ + H₂SO₄
The regioselectivity of the nitration is governed by the existing substituents on the pyridine ring. The carboxylic acid group is a deactivating, meta-directing group. The chloro group is also deactivating but is traditionally ortho, para-directing. In this case, the directing effects converge, strongly favoring the substitution at the 5-position, which is meta to the carboxylic acid and ortho to the chloro group.
Detailed Experimental Protocol: Synthesis of this compound
Extreme caution is required for this procedure. All operations must be performed in a chemical fume hood with a blast shield. [7][8] Table 2: Reagents and Materials for Nitration
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 6-Chloronicotinic Acid | 157.55 | 5.0 g | 0.032 mol |
| Conc. Sulfuric Acid (98%) | 98.08 | 15 mL | - |
| Fuming Nitric Acid (>90%) | 63.01 | 10 mL | - |
| Ice | 18.02 | ~200 g | For work-up |
Procedure:
-
Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (15 mL) to 0-5°C using an ice-salt bath.
-
Substrate Addition: Slowly and portion-wise add 6-chloronicotinic acid (5.0 g) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Addition: Slowly add fuming nitric acid (10 mL) dropwise via the dropping funnel. This is a highly exothermic process. The internal temperature must be strictly maintained below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Prepare a beaker with approximately 200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This will dilute the acid and precipitate the product.
-
-
Isolation: Collect the solid yellow precipitate by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).
-
Purification: Dry the solid product under vacuum. If necessary, it can be recrystallized from an appropriate solvent like acetic acid or an ethanol/water mixture.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Table 3: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 7477-10-3 | [9] |
| Molecular Formula | C₆H₃ClN₂O₄ | [9][10] |
| Molecular Weight | 202.55 g/mol | [9][10] |
| Appearance | Solid powder, typically white to yellow | |
| Melting Point | 99-102 °C | |
| Purity (Typical) | >95% | [10] |
| Analytical Methods | ¹H NMR, ¹³C NMR, LC-MS, HPLC |
Safety Considerations
Chemical synthesis, particularly nitration, carries inherent risks that must be managed through rigorous safety protocols. [11][12]
Chlorination Hazards
-
Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. [13]Always handle in a fume hood while wearing acid-resistant gloves, safety goggles, and a lab coat.
-
Byproducts (HCl, SO₂): Are toxic and corrosive gases. The reaction apparatus must be vented through a gas trap containing a sodium hydroxide solution to neutralize these fumes.
Nitration Hazards
Nitration reactions are notoriously dangerous due to their high exothermicity and the potential for runaway reactions, which can lead to explosions. [7][8][14]
-
Exothermic Nature: The reaction generates a significant amount of heat. [15]Strict temperature control is paramount. A failure in cooling can lead to a rapid, uncontrolled increase in temperature and pressure.
-
Corrosive and Oxidizing Agents: Concentrated sulfuric and nitric acids are extremely corrosive and powerful oxidizing agents. [11]They can cause severe burns on contact and react violently with organic materials.
-
Personal Protective Equipment (PPE): Always wear a face shield, safety goggles, acid-resistant gloves, and a flame-retardant lab coat.
-
Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and appropriate spill kits (e.g., sodium carbonate or other acid neutralizers). [14]
Conclusion
The is a highly practical and efficient two-step process. The initial chlorination with thionyl chloride effectively prepares the substrate for a subsequent, regioselective nitration using mixed acid. By understanding the mechanistic underpinnings of each step and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The successful execution of this synthesis provides access to a versatile building block for further elaboration in various research and development programs.
References
- YouTube. (2024).
- National Academic Digital Library of Ethiopia. (2013).
- Google Patents. (CN104387317B).
- University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.
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- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- ChemicalBook. 6-Chloronicotinic acid.
- SpecialChem.
- BLD Pharm. 7477-10-3|this compound.
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- Santa Cruz Biotechnology. This compound | CAS 7477-10-3.
- Journal of the Chemical Society (Resumed). (1951). 577.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
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Navigating the Solubility Landscape of 6-Chloro-5-nitronicotinic Acid: A Technical Guide for Researchers
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the intricate journey of drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate from bench to bedside. It is a critical determinant of bioavailability, influencing the design of dosage forms and the ultimate therapeutic efficacy of a drug.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is not merely academic; it is a practical necessity for process development, purification, crystallization, and formulation.[3][4]
This in-depth technical guide focuses on 6-Chloro-5-nitronicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. While extensive quantitative solubility data for this specific compound in a broad range of organic solvents is not widely published, this guide provides a robust framework for understanding its potential solubility behavior. We will delve into its physicochemical properties, draw inferences from structurally similar molecules, and, most critically, provide detailed, field-proven methodologies for determining its solubility. This document is designed to empower researchers with the foundational knowledge and practical tools to confidently navigate the solubility challenges associated with this compound and similar compounds.
Physicochemical Profile of this compound: A Structural Perspective
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility.[5] this compound (C₆H₃ClN₂O₄, Molar Mass: 202.55 g/mol ) is a solid, crystalline powder under standard conditions.[6] Its solubility is governed by the interplay of its constituent functional groups: a pyridine ring, a carboxylic acid group, a chloro substituent, and a nitro group.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₆H₃ClN₂O₄ | [6] |
| Molar Mass | 202.55 g/mol | [6] |
| Physical Form | Solid, powder | |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid | [6] |
| CAS Number | 7477-10-3 | [6] |
The presence of the carboxylic acid and the nitrogen atom in the pyridine ring provides sites for hydrogen bonding, suggesting potential solubility in protic and polar solvents. However, the aromatic ring and the chloro-substituent introduce a degree of hydrophobicity, which will influence its solubility in non-polar organic solvents. The strongly electron-withdrawing nitro group further complicates this profile by modulating the acidity of the carboxylic acid and the overall polarity of the molecule.
Predicting Solubility: Insights from Structural Analogs
In the absence of direct experimental data, a powerful strategy is to analyze the solubility of structurally related compounds.
Nicotinic Acid: The Parent Scaffold
Nicotinic acid (pyridine-3-carboxylic acid) provides a foundational model. Studies have shown its solubility is highest in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (DMSO), followed by protic solvents like ethanol, and then water.[7] Its solubility is considerably lower in less polar solvents such as acetone and diethyl ether, and very low in non-polar solvents.[7] This trend is largely dictated by the ability of the solvent to interact with the carboxylic acid and pyridine nitrogen.[4]
Substituted Nitrobenzoic Acids: The Impact of Chloro and Nitro Groups
Research on chloro- and nitro-substituted benzoic acids reveals that these substitutions significantly impact solubility. The presence of a nitro group generally decreases solubility in non-polar solvents while potentially increasing it in polar aprotic solvents that can interact with the nitro group's dipole. The chloro group, being hydrophobic, tends to decrease aqueous solubility but can enhance solubility in chlorinated or other non-polar organic solvents. The relative positions of these groups also play a crucial role in the crystal lattice energy of the solid, which must be overcome for dissolution to occur.
Based on these analogs, we can qualitatively predict that this compound will exhibit:
-
Good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).
-
Moderate solubility in lower-chain alcohols like methanol and ethanol.
-
Limited solubility in less polar solvents like ethyl acetate, acetone, and dichloromethane.
-
Poor solubility in non-polar solvents such as toluene, hexane, and diethyl ether.
This predictive framework is a valuable starting point for solvent screening in experimental workflows.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[8] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of maximum solubility under given conditions.[9] The following protocol is a comprehensive, self-validating system for determining the solubility of this compound.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
Experimental Workflow
The overall workflow for the shake-flask method followed by HPLC analysis is depicted below.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Separation:
-
Remove the vials from the shaker and allow the solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any particulate matter from entering the analytical system.
-
-
Quantification by HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analysis: Inject the standards and the filtered sample (appropriately diluted, if necessary) into the HPLC system.
-
Calculation: Use the peak area from the chromatogram of the sample to determine its concentration by interpolating from the calibration curve. The solubility is then reported in units such as mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of a compound is not a fixed value but is influenced by several external factors. Understanding these can be crucial for experimental design and data interpretation.
Caption: Key Factors Affecting the Solubility of a Solid Compound.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship is described by the van't Hoff equation and is related to the enthalpy of solution.[10] When reporting solubility data, the temperature must always be specified.
-
Solvent Properties: The principle of "like dissolves like" is a fundamental guide. Polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents. The ability of a solvent to engage in hydrogen bonding, dipole-dipole interactions, or van der Waals forces with this compound will determine the extent of its solubility.
-
Pressure: For the solubility of solids in liquids, the effect of pressure is generally negligible under standard laboratory conditions.
Conclusion and Future Directions
This technical guide has laid out a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not yet prevalent in the literature, a robust qualitative understanding can be derived from its chemical structure and comparison with analogous compounds.
The provided experimental protocol for the shake-flask method offers a reliable and authoritative procedure for researchers to generate their own high-quality solubility data. It is strongly recommended that such experimental determinations be carried out in the solvents relevant to the specific application, whether for synthetic chemistry, purification, or formulation development. The generation and publication of such data would be a valuable contribution to the scientific community.
By combining theoretical understanding with rigorous experimental practice, researchers can effectively navigate the solubility landscape of this compound, accelerating its potential journey from a compound of interest to a valuable chemical entity.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Vermeire, F. H., Leenhouts, R. G., Morgan, N. C., & Green, W. H. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 144(45), 20834–20846. [Link]
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Jouyban, A. (2012). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of drug delivery science and technology, 22(4), 309-315. [Link]
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Vermeire, F. H., & Green, W. H. (2022). Predicting solubility curves via a thermodynamic cycle and machine learning. Chemical Science, 13(28), 8279-8290. [Link]
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Crafts, P. A., & Chen, C. C. (2006). Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. AIChE Annual Meeting, Conference Proceedings. [Link]
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Acree, W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 66, 1-6. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Pop, A. L., Crișan, S., & Muntean, D. L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400. [Link]
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Kumar, R., & Singh, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11487-11502. [Link]
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PubChem. (n.d.). 6-Chloro-5-nitropyridine-3-carboxylic acid. Retrieved January 11, 2026, from [Link]
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Acree, W. E. (2015). Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model. Physics and Chemistry of Liquids, 53(6), 725-735. [Link]
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Gonçalves, E. M., & da Piedade, M. E. M. (2010). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 42(9), 1125-1130. [Link]
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved January 11, 2026, from [Link]
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Tothadi, S., & Desiraju, G. R. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]
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Gonçalves, E. M., & da Piedade, M. E. M. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 55(9), 3795-3799. [Link]
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Chapman, N. B., & Parker, R. E. (1961). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 3301-3308. [Link]
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BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved January 11, 2026, from [Link]
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spectroscopic data for 6-Chloro-5-nitronicotinic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-nitronicotinic Acid
Introduction
This compound is a substituted pyridine derivative with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol .[1][2][3] Its structural framework, featuring a pyridine ring functionalized with a carboxylic acid, a nitro group, and a chlorine atom, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity, which can be elucidated through various spectroscopic techniques.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the focus extends beyond mere data presentation to explain the underlying principles and the rationale behind experimental choices, offering a predictive and interpretive framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
Proton (¹H) NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) indicates the degree of shielding around a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. In this molecule, the highly substituted and electron-deficient pyridine ring is expected to produce signals in the downfield region of the spectrum.
Predicted Spectrum & Interpretation: The structure contains two aromatic protons on the pyridine ring (at positions 2 and 4) and one acidic proton from the carboxylic acid group.
-
H-2 and H-4 Protons: These protons are situated on a pyridine ring bearing three strong electron-withdrawing groups (-Cl, -NO₂, -COOH). This will cause significant deshielding, pushing their chemical shifts far downfield, likely in the range of 8.5-9.5 ppm. They will appear as two distinct signals, each being a doublet due to coupling with each other.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically broad. Its chemical shift is highly dependent on concentration and the solvent used but is expected to appear far downfield, often above 10 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | 9.0 - 9.4 | Doublet (d) |
| H-4 | 8.8 - 9.2 | Doublet (d) |
| -COOH | > 10 | Broad Singlet (br s) |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Caption: Workflow for ¹H NMR Spectroscopy.
Carbon-13 (¹³C) NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts (downfield).
Predicted Spectrum & Interpretation: this compound has six unique carbon atoms, and thus six signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the typical carboxylic acid region.
-
Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-3, C-5, C-6) will be the most downfield. Standard chemical shift tables for substituted pyridines can be used for precise predictions.[4][5]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 160 - 170 |
| C-Cl | 150 - 160 |
| C-NO₂ | 145 - 155 |
| C-COOH | 135 - 145 |
| C-2 | 140 - 150 |
| C-4 | 125 - 135 |
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.
-
Sample Preparation: Use a more concentrated sample (~20-50 mg) if possible, due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the probe to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling (e.g., zgpg30). A larger number of scans is typically required.
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Predicted Spectrum & Interpretation: The structure of this compound contains several IR-active functional groups.
-
O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.[6][7]
-
C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid should appear around 1700-1760 cm⁻¹.[6][7]
-
N-O Stretches (Nitro Group): Two distinct, strong bands are characteristic of the nitro group: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[6][7]
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹, corresponds to the C-Cl stretching vibration.[6][7]
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |
| 1700-1760 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1550-1475 | Strong | N-O asymmetric stretch (Nitro) |
| 1400-1600 | Medium-Weak | C=C / C=N stretches (Aromatic) |
| 1360-1290 | Strong | N-O symmetric stretch (Nitro) |
| 850-550 | Medium | C-Cl stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Caption: Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Predicted Spectrum & Interpretation: For this compound (C₆H₃ClN₂O₄), the nominal molecular weight is 202 g/mol .
-
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks:
-
M⁺ peak at m/z 202 (corresponding to the molecule with ³⁵Cl).
-
M+2 peak at m/z 204 (corresponding to the molecule with ³⁷Cl). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
-
-
Fragmentation: Common fragmentation pathways would involve the loss of small, stable molecules:
-
Loss of -OH (m/z 17), giving a peak at m/z 185.
-
Loss of -NO₂ (m/z 46), giving a peak at m/z 156.
-
Loss of -COOH (m/z 45), giving a peak at m/z 157.
-
Table 4: Predicted Key Mass Spectrometry Peaks (EI)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 204 | ~33% of M⁺ | [M+2]⁺ (containing ³⁷Cl) |
| 202 | Base Peak | [M]⁺ (containing ³⁵Cl) |
| 185 | Variable | [M - OH]⁺ |
| 157 | Variable | [M - COOH]⁺ |
| 156 | Variable | [M - NO₂]⁺ |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Sources
An In-depth Technical Guide to the Theoretical Properties of 6-Chloro-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitronicotinic acid is a halogenated nitro-substituted pyridine carboxylic acid. Its trifunctional nature, possessing a carboxylic acid, a chloro group, and a nitro group on a pyridine ring, makes it a versatile building block in synthetic organic and medicinal chemistry. The strategic placement of these functional groups allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. This guide provides a comprehensive overview of the theoretical properties of this compound, its synthesis, reactivity, and potential applications, with a particular focus on its utility in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 7477-10-3, possesses the molecular formula C₆H₃ClN₂O₄ and a molecular weight of approximately 202.55 g/mol .[1] Its IUPAC name is 6-chloro-5-nitropyridine-3-carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₄ | [2] |
| Molecular Weight | 202.55 g/mol | [1] |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid | [1] |
| CAS Number | 7477-10-3 | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [4] |
| Storage | Recommended at -20°C | [5] |
The presence of both electron-withdrawing (chloro and nitro groups) and an acidic (carboxylic acid) functional group on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The acidity of the carboxylic acid is expected to be enhanced by the inductive effect of the adjacent electron-withdrawing groups.
Spectroscopic Properties (Theoretical)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups, these protons will be deshielded and resonate at a downfield chemical shift, likely in the range of 8.0-9.5 ppm. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C2 position. The proton at the C2 position would also appear as a doublet.
For comparison, the ¹H NMR spectrum of 6-chloronicotinic acid in DMSO-d₆ shows signals at approximately 8.91 ppm (d, J=2.4 Hz), 8.31 ppm (dd, J=8.2, 2.4 Hz), and 7.68 ppm (d, J=8.2 Hz).[6] The introduction of the nitro group at the 5-position in this compound would likely lead to a further downfield shift of the adjacent protons.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-170 ppm. The five carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbons bearing the chloro and nitro groups (C6 and C5) will be significantly affected, as will the carbon attached to the carboxylic acid (C3).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
Aromatic C-H and C=C/C=N stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (approximately 202 for ³⁵Cl and 204 for ³⁷Cl, with an intensity ratio of about 3:1). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[7] The presence of the nitro group could lead to the loss of NO₂ (M-46).
Synthesis
One potential pathway starts with the commercially available 6-hydroxynicotinic acid.
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Nitration of 6-Hydroxynicotinic Acid
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 6-hydroxynicotinic acid portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 6-hydroxy-5-nitronicotinic acid.
Step 2: Chlorination of 6-Hydroxy-5-nitronicotinic Acid
-
Suspend 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Treat the residue with cold water or ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Disclaimer: This is a hypothetical protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.
Reactivity and Chemical Transformations
The reactivity of this compound is governed by its three functional groups.
Figure 2: Reactivity map of this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters. The methyl ester, methyl 6-chloro-5-nitronicotinate, is a known derivative.
-
Amidation: Conversion to amides via activation with reagents like thionyl chloride or carbodiimides, followed by reaction with amines.
-
Reduction: Reduction to the corresponding alcohol, (6-chloro-5-nitropyridin-3-yl)methanol, using reducing agents like borane complexes.
Reactions of the Chloro Group
The chloro group at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitro and carboxylic acid groups. This allows for the introduction of various nucleophiles, such as:
-
Amines: To synthesize 6-amino-5-nitronicotinic acid derivatives.
-
Alkoxides and Phenoxides: To form the corresponding ethers.
-
Thiolates: To generate thioethers.
Reactions of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as:
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas.
-
Metal-Acid Systems: Such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH).
The resulting 5-amino-6-chloronicotinic acid is a valuable intermediate for further functionalization.
Applications in Drug Discovery and Development
This compound and its derivatives serve as important scaffolds and intermediates in the synthesis of biologically active molecules.
Enzyme Inhibitors
The methyl ester of this compound has been utilized in the synthesis of novel nicotinic acid derivatives that exhibit inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This suggests potential applications in the development of therapeutics for type 2 diabetes.
Building Block for Heterocyclic Synthesis
The trifunctional nature of this molecule allows for sequential and regioselective modifications, making it a valuable starting material for the construction of more complex heterocyclic systems. The ability to selectively reduce the nitro group or displace the chloro group provides a versatile platform for generating molecular diversity in drug discovery programs. For instance, it is a precursor for the synthesis of various pharmaceutical compounds, including PARP inhibitors and immunomodulators.
Safety and Handling
This compound is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[8]
It is also harmful if swallowed or inhaled.[1]
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its theoretical properties, including its predicted spectroscopic characteristics and reactivity profile, highlight its versatility for the synthesis of a wide range of novel compounds. While a comprehensive set of experimental data is not yet publicly available, the information presented in this guide, based on established chemical principles and data from related compounds, provides a solid foundation for researchers and scientists interested in utilizing this compound in their work. Further investigation into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in the development of new therapeutics and other advanced materials.
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A Technical Guide to 6-Chloro-5-nitronicotinic Acid: From Obscure Precursor to Keystone Intermediate
Abstract
6-Chloro-5-nitronicotinic acid, a substituted pyridine derivative, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of its discovery, historical development, and the evolution of its synthesis. We will delve into the foundational chemistry of its precursors, detail modern synthetic protocols with an emphasis on the causality behind experimental choices, and survey its critical applications in drug discovery and environmental science. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile chemical building block.
Introduction: The Emergence of a Versatile Heterocycle
This compound (CAS No. 7477-10-3) is a halogenated and nitrated derivative of nicotinic acid (Vitamin B3).[1] Its structure, featuring a pyridine ring functionalized with a carboxylic acid, a chloro group, and a nitro group, imparts a unique reactivity profile that makes it an exceptionally valuable scaffold in organic synthesis. The electron-withdrawing nature of the chloro and nitro groups, combined with the directing effects of the nitrogen atom in the pyridine ring, allows for selective chemical modifications at various positions.
While not a household name, this compound is a quiet workhorse in the pharmaceutical and agrochemical industries. It serves as a key starting material for the synthesis of complex molecules, including Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy, novel treatments for type 2 diabetes, and various immunomodulators.[2][3] Furthermore, its role as a degradation product of neonicotinoid insecticides has brought it into the focus of environmental science.[4] This guide traces the scientific journey of this compound, from the fundamental chemistry that enabled its creation to its current status as a critical intermediate.
Foundational Chemistry: The Synthesis of the Precursor, 6-Chloronicotinic Acid
The history of this compound is inextricably linked to its immediate precursor, 6-chloronicotinic acid (CAS No. 5326-23-8). The development of efficient synthetic routes to this precursor was a necessary precondition for the eventual synthesis of its nitrated derivative. Several methods have been established, each with its own merits regarding yield, scalability, and environmental impact.
One common industrial method involves the oxidation of 2-chloro-5-methylpyridine.[5] A notable patent describes a process where 2-chloro-5-methylpyridine is oxidized using oxygen in the presence of a cobalt acetate catalyst and chlorobenzene as a solvent.[6] This method is advantageous as it avoids the use of harsh oxidizing agents like potassium permanganate, thus reducing environmental pollution and operating under milder conditions.[6]
Another well-established route starts from 6-hydroxynicotinic acid, which can be prepared from relatively inexpensive starting materials like methyl coumalate.[7] The conversion of the hydroxyl group to a chloro group is a standard transformation in heterocyclic chemistry, often achieved using reagents like phosphorus oxychloride or thionyl chloride.
The choice of synthetic route to 6-chloronicotinic acid is often dictated by economic factors, available starting materials, and the scale of production. The optimization of these processes has been a key enabler for the cost-effective manufacturing of its derivatives.
The Pivotal Transformation: Nitration and the Genesis of this compound
The introduction of a nitro group onto the 6-chloronicotinic acid backbone marks the formal "discovery" of this compound. This is typically achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.
The nitration of pyridine rings is generally more challenging than that of benzene rings due to the electron-deficient nature of the pyridine nucleus, which is further deactivated by the electron-withdrawing carboxylic acid and chloro substituents. Consequently, forcing conditions are often required. A 1951 paper by Berrie, Newbold, and Spring on the nitration of 6-hydroxynicotinic acid provided early insights into the reactivity of this ring system, laying the groundwork for later developments.[8]
The direct nitration of 6-chloronicotinic acid is the most straightforward conceptual pathway. This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
An alternative synthetic strategy involves reversing the order of reactions: nitrating a precursor like 6-hydroxynicotinic acid first to yield 6-hydroxy-5-nitronicotinic acid, followed by a chlorination step to replace the hydroxyl group with a chlorine atom.[9][10] The choice between these pathways depends on the relative ease of each step and the overall yield and purity of the final product.
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes leading to this compound.
Caption: Primary synthetic routes to this compound.
Modern Synthetic Protocol: A Step-by-Step Guide
This section provides a representative, detailed protocol for the synthesis of this compound via the direct nitration of 6-chloronicotinic acid. This protocol is a composite of established chemical principles for such transformations.
Experimental Protocol: Nitration of 6-Chloronicotinic Acid
Objective: To synthesize this compound from 6-chloronicotinic acid.
Reagents:
-
6-Chloronicotinic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.
-
Substrate Addition: Slowly add 6-chloronicotinic acid portion-wise to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours. The internal temperature must be strictly maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 40-50 °C to drive the reaction to completion, monitoring by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath and very slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution.
-
Precipitation and Isolation: A solid precipitate of this compound will form. Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Workflow Visualization
Caption: A typical experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through a variety of analytical techniques. The table below summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 7477-10-3 | [11][12][13][14] |
| Molecular Formula | C₆H₃ClN₂O₄ | [12] |
| Molecular Weight | 202.55 g/mol | [12] |
| Appearance | Solid, white to light yellow crystalline powder | [12] |
| Melting Point | 99-102 °C | |
| Purity | Typically ≥95% | [12] |
| InChI Key | HCRHNMXCDNACMH-UHFFFAOYSA-N | [12] |
| Storage | Store at -20°C under an inert atmosphere |
Standard characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Applications and Significance in Modern Science
The strategic placement of reactive functional groups makes this compound and its esterified form, methyl 6-chloro-5-nitronicotinate, highly sought-after intermediates.[2][15]
Pharmaceutical Synthesis
-
Oncology: It is a building block for the synthesis of PARP inhibitors, a class of targeted cancer therapies that are particularly effective in patients with BRCA1/BRCA2 mutations.[2][16]
-
Metabolic Diseases: Researchers have used this scaffold to develop novel noncompetitive α-amylase and α-glucosidase inhibitors for the treatment of type 2 diabetes.[3] The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction at the 6-position, displacing the chloro group.[3]
-
Immunology and Inflammation: The compound serves as a precursor for various immunomodulators and other bioactive molecules where the pyridine core is essential for activity.[2]
Agrochemical and Environmental Science
An important, albeit indirect, application lies in environmental monitoring. 6-Chloronicotinic acid, the precursor, is a known degradation product of widely used neonicotinoid insecticides such as imidacloprid and acetamiprid.[4] Consequently, its presence and further degradation pathways are of significant interest to environmental scientists studying the fate of these pesticides in soil and water.[4] Research has been conducted on its photocatalytic degradation to understand its environmental persistence.[4] A bacterium capable of mineralizing 6-chloronicotinic acid has even been isolated and its dechlorinating enzyme, a chlorohydrolase, has been cloned and characterized.[17]
Conclusion
The journey of this compound from a laboratory curiosity to a cornerstone of medicinal and synthetic chemistry is a testament to the power of fundamental organic reactions. Its history is not marked by a single, dramatic discovery, but rather by the steady, incremental progress in the understanding of heterocyclic chemistry. The development of robust synthetic routes to its precursors and the refinement of nitration and chlorination protocols have transformed it into an accessible and indispensable tool. As researchers continue to explore new therapeutic targets and design novel molecular architectures, the utility of versatile and reactive intermediates like this compound is set to expand, cementing its role in the future of drug discovery and beyond.
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Unlocking the Therapeutic Potential of 6-Chloro-5-nitronicotinic Acid: A Technical Guide for Preclinical Research
Introduction: The Enigmatic Profile of a Substituted Nicotinic Acid Derivative
6-Chloro-5-nitronicotinic acid, a halogenated and nitrated derivative of nicotinic acid (Vitamin B3), presents a compelling case for biological investigation. While its direct therapeutic applications remain largely unexplored in publicly available literature, its chemical architecture—featuring a pyridine ring substituted with a chloro group and a nitro group—suggests a high probability of significant pharmacological activity. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic framework for elucidating the potential biological activities of this intriguing molecule.
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with diverse therapeutic actions. The addition of a chlorine atom and a nitro group can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets. Drawing parallels from structurally related compounds, we can hypothesize that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties. This guide will delve into the rationale behind these hypotheses and provide detailed, field-proven methodologies to systematically evaluate these potential activities.
Physicochemical Properties and Commercial Availability
A thorough understanding of a compound's physical and chemical characteristics is paramount for designing robust and reproducible biological assays.
| Property | Value | Source |
| CAS Number | 7477-10-3 | , [1] |
| Molecular Formula | C₆H₃ClN₂O₄ | , [1][2] |
| Molecular Weight | 202.55 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95-98% | , [2] |
| Storage | Store at -20°C |
This compound is readily available from several chemical suppliers, facilitating its acquisition for research purposes.[1][2]
Hypothesized Biological Activities and Investigative Pathways
The chemical structure of this compound provides a logical basis for exploring its potential in several therapeutic areas. The following sections outline these hypotheses and present a strategic workflow for their investigation.
Part 1: Antimicrobial Activity Evaluation
The presence of both a chloro and a nitro group on a pyridine scaffold is a strong indicator of potential antimicrobial properties. Halogenated and nitro-substituted heterocyclic compounds have a well-documented history of antibacterial and antifungal activity.[3][4]
Rationale for Antimicrobial Investigation
-
Chloro Group: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes.
-
Nitro Group: The electron-withdrawing nature of the nitro group can contribute to the generation of reactive nitrogen species within microbial cells, leading to oxidative stress and cell death.
-
Pyridine Ring: The pyridine core is a common feature in many antimicrobial agents and can interact with various bacterial enzymes and targets.[3]
Experimental Workflow for Antimicrobial Screening
Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro antimicrobial activity of a novel compound.[5][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria and media) and negative (media only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: MIC Values
| Bacterial Strain | Gram Stain | MIC (µg/mL) of this compound |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Experimental Data] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Experimental Data] |
| Candida albicans (ATCC 90028) | Fungus | [Experimental Data] |
Part 2: Anticancer Activity Screening
The structural motifs of this compound are also found in various compounds with demonstrated anticancer activity. The nitro group, in particular, can be bioreduced in the hypoxic environment of tumors to generate cytotoxic species.
Rationale for Anticancer Investigation
-
Nitroaromatic Compounds: Many nitroaromatic compounds exhibit selective toxicity towards hypoxic cancer cells, which are often resistant to conventional therapies.
-
Pyridine Derivatives: A vast number of pyridine-containing molecules have been developed as anticancer agents, targeting a wide range of cellular pathways.
Experimental Workflow for In Vitro Anticancer Screening
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: IC50 Values
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast | [Experimental Data] |
| HeLa | Cervical | [Experimental Data] |
| A549 | Lung | [Experimental Data] |
| HCT116 | Colon | [Experimental Data] |
Part 3: Anti-inflammatory Activity Assessment
Chronic inflammation is a key driver of many diseases. Nicotinic acid and its derivatives have known anti-inflammatory effects, and the addition of chloro and nitro groups could modulate this activity.
Rationale for Anti-inflammatory Investigation
-
Nicotinic Acid Scaffold: Nicotinic acid itself has well-established anti-inflammatory properties, primarily mediated through the GPR109A receptor.
-
Modulation of Inflammatory Pathways: The substituents on the pyridine ring could influence the compound's interaction with key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8]
Experimental Workflow for In Vitro Anti-inflammatory Assays
Detailed Experimental Protocol: Inhibition of Albumin Denaturation
This simple in vitro assay provides a preliminary indication of a compound's ability to stabilize proteins, a hallmark of anti-inflammatory activity.[8][9]
Materials:
-
This compound
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing BSA in PBS.
-
Compound Addition: Add various concentrations of this compound to the reaction mixture. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
-
Induction of Denaturation: Induce protein denaturation by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set time.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation.
Data Presentation: Anti-inflammatory Activity
| Assay | Endpoint | % Inhibition by this compound (at a specific concentration) |
| Albumin Denaturation | % Inhibition | [Experimental Data] |
| COX-2 Inhibition | IC50 (µM) | [Experimental Data] |
| 5-LOX Inhibition | IC50 (µM) | [Experimental Data] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The structural alerts within its molecular framework strongly suggest the potential for significant biological activity. This technical guide provides a robust and scientifically grounded framework for initiating a comprehensive preclinical evaluation of this compound. The detailed protocols and structured workflows are designed to enable researchers to systematically uncover its antimicrobial, anticancer, and anti-inflammatory properties. Positive findings from these initial in vitro screens will pave the way for more advanced mechanistic studies, lead optimization, and ultimately, the potential development of a novel therapeutic agent.
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A Technical Guide to the Commercial Availability and Application of 6-Chloro-5-nitronicotinic Acid
Introduction: A Key Building Block for Chemical Innovation
6-Chloro-5-nitronicotinic acid, identified by CAS Number 7477-10-3, is a substituted pyridine carboxylic acid that serves as a pivotal intermediate in advanced chemical synthesis.[1][2] Its unique molecular architecture, featuring a pyridine core functionalized with a chloro group, a nitro group, and a carboxylic acid, makes it a highly versatile reagent. This trifunctional nature allows for a variety of subsequent chemical modifications, positioning it as a valuable building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[3] This guide provides an in-depth overview of its commercial availability, physicochemical properties, handling protocols, and applications for researchers, scientists, and professionals in drug development.
Caption: Chemical structure of this compound.
Commercial Availability and Procurement
This compound is readily available as a research chemical from a multitude of specialized suppliers. It is typically offered in various purities, with ≥98% being a common grade for research and development purposes.[4][5] When procuring this compound, it is crucial to select a supplier that provides comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the material's quality and safe handling. The choice of supplier may depend on factors such as required quantity, purity specifications, and lead times.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Ambeed) | 98% | Inquire for availability | Storage at -20°C in an inert atmosphere is recommended.[1] |
| Santa Cruz Biotechnology | N/A | Inquire for availability | Marketed as a biochemical for proteomics research.[2] |
| CymitQuimica (Indagoo) | 95% | 250mg to 100g+ | Intended for laboratory use only.[6] |
| CP Lab Chemicals | min 98% | 1g | Restricted to professional, research, or industrial use.[4] |
| Apollo Scientific | 98% | Inquire for availability | MDL Number: MFCD09027297.[5][7] |
| Crysdot LLC | N/A | Inquire for availability | Boiling Point listed as 401.3°C at 760 mmHg. |
Physicochemical and Safety Data
Understanding the properties and handling requirements of this compound is fundamental to its safe and effective use in a laboratory setting. The compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE).[6][7]
| Property | Value | Source(s) |
| CAS Number | 7477-10-3 | [1][2][4] |
| Molecular Formula | C₆H₃ClN₂O₄ | [1][2][4] |
| Molecular Weight | 202.55 g/mol | [4][7][8] |
| Appearance | Solid, Solid-Powder | [1][6][7] |
| Purity | 95% to 98% typically available | [1][4][6] |
| Storage Temperature | Room temperature to -20°C (supplier dependent) | [1][4][7] |
| InChI Key | HCRHNMXCDNACMH-UHFFFAOYSA-N | [1][6] |
Safety Profile: This chemical is classified as hazardous.[9] The Globally Harmonized System (GHS) classifications indicate it can be harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Caption: Recommended safety workflow for handling this compound.
Synthetic Considerations
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The literature suggests that related compounds, such as 6-chloronicotinic acid, can be synthesized from precursors like 2-chloro-5-methylpyridine through oxidation.[10] Another common route for producing nitro-substituted aromatics involves the nitration of a precursor molecule. For instance, 6-Hydroxy-5-nitronicotinic acid is synthesized via the nitration of 6-hydroxynicotinic acid using fuming nitric acid or a mixture of nitric and sulfuric acids.[11] This precursor could then potentially undergo chlorination to yield the target molecule. The choice of synthetic route is critical as it dictates the final product's purity, yield, and cost-effectiveness.
Caption: Conceptual synthetic pathways to this compound.
Applications in Research and Drug Discovery
The true value of this compound lies in its application as a versatile intermediate. The presence of multiple reactive sites allows for its incorporation into a wide range of molecular scaffolds. Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom.[12]
-
Pharmaceutical Development: This compound is a key precursor in the synthesis of pyridine derivatives.[3] Such derivatives are explored for various therapeutic indications, including anti-inflammatory, anti-cancer, and anti-infective agents. The chloro and nitro groups can be readily substituted or transformed, providing access to a diverse chemical space for drug discovery programs.
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for creating new crop protection products, leveraging the biological activity often associated with substituted pyridine rings.[3]
-
Building Block for Protein Degraders: The molecule is listed within the product family of "Protein Degrader Building Blocks," indicating its utility in the synthesis of PROTACs (Proteolysis-targeting chimeras) and other targeted protein degradation technologies, a cutting-edge area of drug development.[4]
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its robust supply chain, coupled with a well-defined physicochemical and safety profile, enables its confident use in research and development. For scientists and drug development professionals, this compound represents a strategic starting point for the synthesis of novel, high-value molecules with significant potential in medicinal chemistry and beyond. Careful consideration of supplier qualifications, purity requirements, and safety protocols is paramount to leveraging its full potential.
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PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. [Link]
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Crysdot LLC. This compound - Heterocyclic Compounds. [Link]
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PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubChem. 6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Chloro-5-nitronicotinic Acid in Pharmaceutical Synthesis
Introduction: 6-Chloro-5-nitronicotinic Acid as a High-Value Pharmaceutical Building Block
This compound (CAS No: 7477-10-3) is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1] Its utility stems from the strategic placement of three distinct functional groups—a carboxylic acid, a chloro group, and a nitro group—on the pyridine scaffold. This arrangement provides a versatile platform for sequential and regioselective modifications, enabling the construction of diverse molecular architectures.
The chloro and nitro groups, both being electron-withdrawing, significantly influence the reactivity of the pyridine ring. The nitro group, in particular, strongly activates the C6 position (bearing the chlorine atom) for nucleophilic aromatic substitution (SNAr), while also setting the stage for subsequent reduction to a synthetically useful amino group. The carboxylic acid at the C3 position offers a handle for amide bond formation, esterification, or participation in cyclization reactions. This trifecta of reactivity makes this compound an exemplary starting material for building drug candidates.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7477-10-3 | [4][5] |
| Molecular Formula | C₆H₃ClN₂O₄ | [5][6] |
| Molecular Weight | 202.55 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | ~190°C (with decomposition) | |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid | [5] |
Core Reactivity and Mechanistic Rationale
The synthetic power of this compound lies in the predictable and controllable reactivity of its functional groups. Understanding the causality behind these reactions is paramount for successful experimental design.
-
Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is highly susceptible to displacement by nucleophiles (e.g., phenols, thiophenols, amines). This reactivity is driven by the strong electron-withdrawing effect of the para-nitro group and the ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate. This reaction is a cornerstone for introducing diverse side chains and building molecular complexity.[2]
-
Reduction of the C5-Nitro Group: The nitro group can be selectively reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction). The resulting 5-amino group is a versatile handle for subsequent transformations, including diazotization, amide coupling, or as a key nucleophile in cyclization reactions to form fused heterocyclic systems.
-
Manipulation of the C3-Carboxylic Acid: The carboxylic acid can be readily converted into esters, amides, or acid chlorides. Expert Insight: It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl ester) prior to performing SNAr reactions.[2] This prevents the acidic proton from interfering with basic reagents or acting as an internal nucleophile, thereby improving reaction yields and purity. The ester can be easily hydrolyzed back to the carboxylic acid in a final step.[2]
Application Note: Synthesis of 6-Phenoxy-5-aminonicotinic Acid Derivatives as Potential α-Glucosidase Inhibitors
This section outlines a protocol inspired by the synthesis of novel nicotinic acid derivatives investigated for their potential in treating type 2 diabetes.[2] The workflow demonstrates the sequential manipulation of all three key functional groups.
Scientific Rationale
The objective is to synthesize a library of 6-phenoxy-5-aminonicotinic acids. The strategy involves three key steps:
-
Esterification: Protection of the carboxylic acid as a methyl ester to prevent side reactions.
-
SNAr Reaction: Introduction of a substituted phenol at the C6 position.
-
Nitro Reduction & Hydrolysis: Concurrent or sequential reduction of the nitro group to an amine and hydrolysis of the ester to the final target acid.
This multi-step process showcases a logical and efficient approach to building the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate (Intermediate 1)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 49.4 mmol).
-
Reagent Addition: Suspend the acid in methanol (100 mL). Cool the mixture to 0°C in an ice bath.
-
Esterification: Cautiously add thionyl chloride (SOCl₂, 5.4 mL, 74.1 mmol) dropwise over 15 minutes while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester as a solid.
Step 2: Synthesis of Methyl 6-(4-methoxyphenoxy)-5-nitronicotinate (Illustrative SNAr)
-
Setup: In a 100 mL flask, dissolve methyl 6-chloro-5-nitronicotinate (5.0 g, 23.1 mmol), 4-methoxyphenol (3.1 g, 25.4 mmol), and anhydrous potassium carbonate (K₂CO₃, 6.4 g, 46.2 mmol).
-
Solvent: Add anhydrous dimethylformamide (DMF, 50 mL).
-
Reaction: Heat the mixture to 80°C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Step 3 & 4: Reduction and Saponification to 6-(4-methoxyphenoxy)-5-aminonicotinic Acid (Final Product)
-
Setup: Dissolve the purified product from Step 2 (e.g., 5.0 g) in a mixture of methanol (50 mL) and water (10 mL).
-
Reduction: Add ammonium chloride (NH₄Cl, 4.2 g) followed by iron powder (Fe, 4.4 g). Heat the mixture to reflux for 3 hours.
-
Filtration: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with methanol.
-
Saponification: To the filtrate, add a solution of sodium hydroxide (NaOH, 2.0 g in 10 mL of water) and stir at room temperature for 2 hours.
-
Isolation: Concentrate the solution in vacuo to remove methanol. Dilute with water (50 mL) and acidify to pH ~5.5 with 1 M HCl.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final product.[2]
Safety, Handling, and Storage
Hazard Identification: this compound and its ester derivatives are classified as hazardous.[7][8]
Table 2: Recommended Handling and Safety Precautions
| Precaution Type | Recommendation | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [9][10] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | [8][11] |
| Handling | Avoid breathing dust, mist, or spray. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes. | [9][11] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up and away from incompatible materials like strong oxidizing agents. | [8][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [8][11] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [11] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse. | [8][11] |
| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [11] |
References
- 6-Chloronicotinic acid - Safety Inform
- Methyl 6-chloro-5-nitronicotinate - Safety and Hazards.
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
- 6-Chloronicotinic acid - Safety D
- Exploring 6-Chloronicotinic Acid: Properties, Applic
- 6-Chloronicotinic acid - Stability and Reactivity. Fisher Scientific.
- Methyl-6-chloro-5-nitronicotinate - Safety D
- Application Notes and Protocols for the Laboratory Synthesis of 6-Nitronicotinamide. BenchChem.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- This compound - Product Inform
- 6-Chloro-5-nitropyridine-3-carboxylic acid - Compound Summary.
- Synthesis and applications of 6-Hydroxy-5-nitronicotinic acid. Guidechem.
- This compound - Chemical Properties. CymitQuimica.
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The Reaction of 6-Chloro-5-nitronicotinic Acid with Amines: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of 6-Amino-5-nitronicotinic Acid Scaffolds
6-Chloro-5-nitronicotinic acid is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, particularly substituted 6-aminonicotinic acid derivatives. These scaffolds are of significant interest to researchers in drug discovery and materials science due to their prevalence in biologically active molecules. The strategic placement of the chloro, nitro, and carboxylic acid functionalities on the pyridine ring allows for a range of chemical manipulations, with the reaction with amines being a cornerstone transformation.
The core of this chemistry lies in the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for forging carbon-nitrogen bonds on electron-deficient aromatic systems. The presence of the strongly electron-withdrawing nitro group at the 5-position, ortho to the chlorine atom, significantly activates the 6-position of the pyridine ring towards nucleophilic attack. This activation, coupled with the inherent electron-deficient nature of the pyridine ring, makes this compound an excellent substrate for reaction with a wide variety of primary and secondary amines. The resulting 6-(substituted amino)-5-nitronicotinic acid derivatives serve as versatile intermediates for further synthetic elaborations, including the reduction of the nitro group to an amino group, which opens up avenues for the construction of more complex heterocyclic systems. Such derivatives have been explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2]
This comprehensive guide provides an in-depth exploration of the reaction of this compound with amines, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers in the field.
Mechanistic Underpinnings: The Addition-Elimination Pathway
The reaction of this compound with amines proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[3][4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the chlorine leaving group. This attack is the rate-determining step of the reaction and leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization to this intermediate.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second, faster step, the chloride ion is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final 6-(substituted amino)-5-nitronicotinic acid product.
Figure 1: General workflow for the SNAr reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative primary and secondary amines. These protocols are intended as a starting point and may require optimization based on the specific amine and desired scale.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol outlines a general procedure for the reaction of this compound with a primary aliphatic amine, using benzylamine as an example.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (anhydrous)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.2 M.
-
To the stirred solution, add triethylamine (2.2 eq) followed by the dropwise addition of benzylamine (1.1 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 6-(benzylamino)-5-nitronicotinic acid.
Protocol 2: Reaction with a Secondary Cyclic Amine (e.g., Morpholine)
This protocol describes a general procedure for the reaction with a secondary cyclic amine, using morpholine as an example.
Materials:
-
This compound
-
Morpholine
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 eq) in anhydrous DMF in a round-bottom flask, add this compound (1.0 eq).
-
Add morpholine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane) to obtain the pure 6-morpholino-5-nitronicotinic acid.
Protocol 3: Reaction with a Primary Aromatic Amine (e.g., Aniline)
The reaction with less nucleophilic aromatic amines often requires more forcing conditions.
Materials:
-
This compound
-
Aniline
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (3.0 eq) in anhydrous DMSO.
-
Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into a large volume of water.
-
Acidify the aqueous mixture with 1 M HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to yield pure 6-(phenylamino)-5-nitronicotinic acid.
Data Presentation: A Survey of Reaction Yields
The following table summarizes typical yields for the nucleophilic aromatic substitution reaction between this compound and various amines under different reaction conditions, as extrapolated from related literature. Actual yields will vary depending on the specific reaction conditions and the purity of the reagents.
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Ethanol | Et3N | Reflux | 2-6 | 80-95 |
| Primary Aliphatic | n-Butylamine | Isopropanol/Water | - | 80 | 2-4 | 85-95 |
| Secondary Cyclic | Morpholine | DMF | K2CO3 | 100 | 4-8 | 75-90 |
| Secondary Cyclic | Piperidine | Ethanol | Et3N | Reflux | 3-6 | 80-95 |
| Primary Aromatic | Aniline | DMSO | K2CO3 | 140 | 12-24 | 60-75 |
| Primary Aromatic | 4-Methoxyaniline | DMF | K2CO3 | 120 | 10-18 | 65-80 |
Best Practices and Troubleshooting
To ensure successful and reproducible outcomes, several factors must be carefully considered. The following section provides field-proven insights and a troubleshooting guide.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents such as DMF and DMSO are excellent choices as they can solvate the Meisenheimer complex and often accelerate the reaction. Alcohols like ethanol and isopropanol are also commonly used, particularly for more reactive amines. For less reactive amines, higher boiling point solvents are necessary to drive the reaction to completion.
-
Base Selection: An acid scavenger is generally required to neutralize the HCl formed during the reaction. Inorganic bases like potassium carbonate are often used, especially in polar aprotic solvents. Organic bases such as triethylamine are suitable for reactions in alcoholic solvents. The choice and stoichiometry of the base can influence the reaction rate and side product formation.
-
Temperature Control: The reaction temperature is a key parameter. While highly nucleophilic amines may react at room temperature or with gentle heating, less reactive amines, particularly aromatic amines, require elevated temperatures to overcome the activation energy barrier. Careful temperature control is necessary to prevent decomposition of starting materials and products.
Troubleshooting Common Issues
Figure 2: A decision tree for troubleshooting common issues.
Conclusion
The reaction of this compound with amines is a robust and versatile transformation that provides access to a wide range of valuable 6-amino-5-nitronicotinic acid derivatives. A thorough understanding of the underlying SNAr mechanism, careful selection of reaction conditions, and a systematic approach to troubleshooting are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reaction in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
-
RSC Adv., 2022, 12, 12345-12356. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
Sources
Application Notes & Protocols: Suzuki Coupling of 6-Chloro-5-nitronicotinic Acid Derivatives
Introduction: The Strategic Importance of the 6-Aryl-5-nitronicotinic Acid Scaffold
The 6-chloro-5-nitronicotinic acid framework and its esters are valuable, yet challenging, building blocks in modern medicinal chemistry and drug development.[1] The pyridine core is a common motif in pharmacologically active agents, and the specific substitution pattern—a nitro group electron-withdrawing powerhouse and a reactive chlorine handle—offers a strategic entry point for molecular diversification.
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for C-C bond formation, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acid coupling partners.[2][3] Applying this reaction to this compound derivatives allows for the direct installation of diverse aryl and heteroaryl groups at the 6-position, generating libraries of compounds for screening and lead optimization.
However, this specific transformation is not without its nuances. The substrate is a heteroaryl chloride, which is inherently less reactive in palladium catalysis than its bromide or iodide counterparts.[4] This guide provides a deep dive into the mechanistic considerations, optimization strategies, and detailed protocols required to achieve high-yielding, reproducible Suzuki couplings with this important substrate class.
Mechanistic Deep Dive: Overcoming the Hurdles of a Deactivated Substrate
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. For heteroaryl chlorides, the rate-determining step is typically the initial Oxidative Addition of the palladium(0) catalyst to the carbon-chlorine bond.[4][5]
The electronic nature of the this compound substrate presents a dual-edged sword:
-
Challenge: The C-Cl bond is strong and less reactive than C-Br or C-I bonds, making oxidative addition sluggish with simple catalysts.[6]
-
Advantage: The strong electron-withdrawing effects of both the ring nitrogen and the adjacent nitro group render the C-Cl bond more electron-deficient. This "activates" the substrate, making it more susceptible to oxidative addition compared to electron-rich or neutral aryl chlorides.[3][4]
Harnessing this inherent activation requires a carefully selected catalyst system capable of efficiently turning over the robust C-Cl bond.
Caption: The Suzuki-Miyaura catalytic cycle for this compound derivatives.
Optimizing Reaction Parameters: A Guide to Component Selection
Success in coupling these challenging substrates lies in the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the nature of the boronic acid partner.
Catalyst and Ligand: The Heart of the Reaction
For heteroaryl chlorides, traditional catalysts like Pd(PPh₃)₄ often prove insufficient, requiring high catalyst loadings and harsh conditions. The modern solution lies in using palladium precursors (like Pd(OAc)₂ or Pd₂(dba)₃) paired with specialized, bulky, and electron-rich phosphine ligands. These ligands promote the critical oxidative addition step and stabilize the active catalytic species.[7]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient and heteroaryl chlorides. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates; often provides superior results.[8] | Air-sensitive, higher cost. | 1-2 |
| Pd(Amphos)₂Cl₂ | Amphos | An air-stable pre-catalyst that is highly effective for heteroaryl chlorides.[9] | May be less commercially available than Buchwald systems. | 1-3 |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood, and effective for simpler substrates (bromides/iodides). | Lower activity for chlorides, requires higher temperatures, potential for PPh₃ side reactions. | 2-5 |
Recommendation: For this compound derivatives, a Buchwald-type ligand system (e.g., SPhos or XPhos) is strongly recommended for achieving high yields and reaction efficiency.
Base Selection
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10] The choice of base can influence reaction rate and side reactions like protodeboronation (the undesired cleavage of the C-B bond).
-
Potassium Carbonate (K₂CO₃): A common, effective, and economical choice. Often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for challenging couplings or with less reactive boronic acids. It is often used in anhydrous organic solvents like dioxane or toluene.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings where other bases fail.
Solvent Systems
The choice of solvent impacts the solubility of reagents and the stability of the catalytic species.
-
1,4-Dioxane / Water (e.g., 4:1): A classic and highly effective solvent system for many Suzuki couplings. Water aids in dissolving the base and facilitates the formation of the active boronate species.
-
Toluene or DMF: Useful polar aprotic solvents, particularly when anhydrous conditions are desired.
-
2-MeTHF: A more environmentally friendly alternative to THF and dioxane.
Boronic Acid Stability
While many arylboronic acids are stable, some, particularly electron-deficient or certain heteroaryl variants, can be prone to decomposition or protodeboronation.[11] If poor results are obtained with a standard boronic acid, consider using a stabilized equivalent:
-
Pinacol Esters: More stable to storage and chromatography than boronic acids, but can sometimes be slower to react.[11]
-
MIDA Boronates: Exceptionally stable, benchtop-stable solids that slowly release the boronic acid under reaction conditions, which can be ideal for sensitive substrates.[10]
-
Potassium Trifluoroborate Salts (ArBF₃K): Crystalline, air-stable solids that are excellent coupling partners.[10]
-
Diethanolamine (DABO) Boronates: Air-stable complexes that can be used directly and are particularly useful for labile heterocyclic boronic acids.[8]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl 6-chloro-5-nitronicotinate with a generic arylboronic acid.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Equipment
-
Substrate: Methyl 6-chloro-5-nitronicotinate (1.0 equiv)[12]
-
Coupling Partner: Arylboronic acid (1.2-1.5 equiv)
-
Palladium Pre-catalyst: Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
Ligand: SPhos (0.04 equiv, 4 mol%)
-
Base: K₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Equipment: Oven-dried Schlenk flask, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), syringes, needles, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 6-chloro-5-nitronicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[9]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-5-nitronicotinate product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a more active ligand (e.g., XPhos). Ensure proper degassing of solvents and purging of the flask. Increase temperature in 10 °C increments. |
| Protodeboronation | Presence of excess water; Base is too weak or strong; Boronic acid instability. | Use an anhydrous solvent (e.g., Toluene) with K₃PO₄. Switch to a more stable boronic acid derivative (MIDA ester, trifluoroborate salt).[8][10] |
| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to boronic acid homocoupling. | Improve inert atmosphere technique; ensure all solvents are thoroughly degassed. |
| Hydrolysis of Ester | Presence of strong base and water at elevated temperatures. | Use a milder base (e.g., K₂CO₃). Minimize reaction time once starting material is consumed. Protect the acid if necessary and deprotect post-coupling. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a highly valuable transformation that requires careful consideration of the catalyst system. By leveraging modern, electron-rich phosphine ligands, the inherent challenge of activating the C-Cl bond can be effectively overcome. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize novel 6-aryl-5-nitronicotinic acid scaffolds, paving the way for the discovery of new therapeutic agents.
References
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/P2189]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo060205p]
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem. [URL: https://www.benchchem.com/product/b1019]
- Methyl-6-chloro-5-nitronicotinate | 59237-53-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41075054.htm]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.Angewandte Chemie International Edition. [URL: https://scholar.google.com/scholar_url?url=https://www.chem.wisc.edu/areas/organic/studsemin/fu.pdf]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja070953f]
- Feuerstein, M., et al. (2001). Efficient Coupling of Heteroaryl Halides with Arylboronic Acids in the Presence of a Palladium—Tetraphosphine Catalyst.Tetrahedron Letters. [URL: https://www.researchgate.net/publication/244510167_Palladium-catalysed_Suzuki-Miyaura_coupling_with_aryl_and_heteroaryl_bromides_using]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Jouha, J., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.Catalysts. [URL: https://www.mdpi.com/2073-4344/9/3/213]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
- Ghorbani-Vaghei, R., & Amiri, M. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra08344e]
- Molinaro, C., & Paquin, J. F. (2009). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.Journal of the American Chemical Society. [URL: https://www.researchgate.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6005327/]
- Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448208/]
- Degli Innocenti, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.Chemistry – A European Journal. [URL: https://www.researchgate.net/figure/Selected-examples-for-the-site-selective-SM-cross-coupling-with-electron-deficient-and_fig10_375990234]
- The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1590747.pdf]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]
- This compound methyl ester | 59237-53-5. ChemScene. [URL: https://www.chemscene.com/products/6-Chloro-5-nitronicotinic-acid-methyl-ester-CS-B0656.html]
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. Benchchem. [URL: https://www.benchchem.com/product/b1019]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [URL: https://www.researchgate.net/post/Which-conditions-are-favorable-for-the-efficient-Suzuki-coupling]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents. [URL: https://patents.google.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Patsnap. [URL: https://www.patsnap.
- Preparation method of 6-chloronicotinic acid. Google Patents. [URL: https://patents.google.
- Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_279529344]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
- Guedes, G. P., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.Molecules. [URL: https://www.mdpi.com/1420-3049/24/16/2988]
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Application Note & Protocol: Strategies for Amide Bond Formation with 6-Chloro-5-nitronicotinic Acid
Introduction: The Strategic Importance of 6-Chloro-5-nitronicotinic Acid
This compound is a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its pyridine core is a prevalent scaffold in a multitude of biologically active compounds. The presence of electronically distinct and strategically positioned substituents—the electron-withdrawing nitro group and the versatile chloro moiety—provides chemists with multiple avenues for subsequent functionalization, making it an attractive starting point for library synthesis and lead optimization.
The formation of an amide bond is one of the most fundamental and frequently executed transformations in pharmaceutical development.[1] However, coupling electronically demanding substrates like this compound requires careful consideration of reaction conditions to achieve high yields and purity. This document provides a detailed guide for researchers, outlining two robust and field-proven protocols for the successful synthesis of amides from this key intermediate. We will explore the mechanistic rationale behind reagent selection and provide step-by-step methodologies for both carbodiimide-mediated and uronium salt-mediated coupling reactions.
Foundational Principles of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, typically requiring high temperatures and resulting in a mixture of products.[2] Modern amide synthesis relies on the activation of the carboxylic acid's carbonyl group to render it highly electrophilic and susceptible to nucleophilic attack by the amine. This is achieved using "coupling reagents."[3] This guide focuses on two major classes of reagents:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) that facilitate dehydration.[4]
-
Aminium/Uronium Salts: Highly efficient reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) that form activated esters.[3][5]
The choice between these methods depends on the specific amine substrate, reaction scale, cost considerations, and the desired level of reaction efficiency.
Protocol I: Carbodiimide-Mediated Amide Coupling using EDC and HOBt
This method is a workhorse in organic synthesis due to its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), is critical for suppressing side reactions and minimizing racemization.[6]
Mechanistic Rationale
The reaction proceeds through a multi-step activation pathway.[7][8] First, the carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[4][7] This intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction.[7][9] To prevent this, HOBt is introduced to intercept the O-acylisourea, forming an HOBt-activated ester. This new intermediate is more stable than the O-acylisourea but sufficiently reactive towards the amine, which performs the final nucleophilic attack to yield the target amide and release HOBt.
Caption: Carbodiimide (EDC)/HOBt reaction mechanism.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq, if amine is provided as a hydrochloride salt)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add HOBt·H₂O (1.2 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 eq) in one portion. The mixture may become cloudy.
-
Allow the mixture to stir at 0 °C for 30 minutes for pre-activation.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of DMF. If the amine is a hydrochloride salt, add DIPEA (2.5 eq).
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).[10]
Protocol II: High-Efficiency Coupling using HATU
HATU is a highly effective uronium salt-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging or sterically hindered substrates.[5][11] Its use is particularly advantageous in peptide synthesis to minimize epimerization.[6] The byproduct, 1-hydroxy-7-azabenzotriazole (HOAt), and tetramethylurea are generally water-soluble, facilitating purification.[11]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically DIPEA.[12][13] The resulting carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable intermediate that rapidly rearranges to generate a highly reactive OAt-active ester, releasing tetramethylurea.[5][12] The pyridine nitrogen within the HOAt moiety provides anchimeric assistance (a neighboring group effect), which stabilizes the transition state of the subsequent nucleophilic attack by the amine, accelerating the formation of the final amide product.[5]
Caption: HATU-mediated amide coupling mechanism.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and dissolve in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add HATU (1.1 eq) portion-wise over 2-3 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in a much shorter timeframe than with EDC.
Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Summary and Comparison of Protocols
The selection of an appropriate protocol is a critical decision based on multiple factors. The following table provides a comparative summary to guide this choice.
| Parameter | Protocol I: EDC/HOBt | Protocol II: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt·H₂O | None (HOAt is part of the reagent) |
| Base | DIPEA or TEA (if needed) | DIPEA (required) |
| Typical Solvent | DMF, DCM | DMF |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Relative Cost | Lower | Higher |
| Key Advantages | Cost-effective, readily available, water-soluble urea byproduct. | High efficiency, fast reaction rates, suitable for difficult couplings, low racemization.[5] |
| Potential Drawbacks | Slower, potential for N-acylurea side product if HOBt is omitted.[7][9] | Higher cost, byproducts can sometimes be challenging to remove, potential for allergenicity.[11] |
Overall Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of amides from this compound.
Caption: General workflow for amide synthesis.
Safety and Handling Precautions
All experiments should be conducted by trained personnel in a well-ventilated laboratory fume hood.
-
This compound: This compound is classified as a skin, eye, and respiratory irritant.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.
-
Reagents: Many coupling reagents and bases (DIPEA, TEA) are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.[16][17][18] Benzotriazole-based reagents (HOBt, HATU) should be handled with care as they can be explosive under specific conditions (e.g., heat, shock).[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[14][17]
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. common-organic-chemistry.com. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
-
JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. aapptec.com. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. fishersci.com. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. core.ac.uk. [Link]
-
ResearchGate. (2023). Biocatalytic Amide Bond Formation. ResearchGate. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
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Application Note & Protocol: Synthesis of PARP Inhibitor Scaffolds from 6-Chloro-5-nitronicotinic acid methyl ester
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in cancers with BRCA1/2 mutations.[1][2][3] This application note provides a detailed, research-proven protocol for the synthesis of a key indazole-based heterocyclic scaffold, a core component of several potent PARP inhibitors like Niraparib.[1][4] The synthetic strategy utilizes the versatile and commercially available starting material, 6-Chloro-5-nitronicotinic acid methyl ester, and proceeds through a robust three-step sequence involving nucleophilic aromatic substitution, reductive cyclization, and subsequent amidation to yield the desired 2H-indazole-7-carboxamide core.
Introduction
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[4][5][6] In the context of oncology, substituted 2H-indazole-7-carboxamides have been identified as potent inhibitors of PARP, a key enzyme in the DNA damage repair pathway.[2] By inhibiting PARP, cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, are unable to repair single-strand breaks, leading to the accumulation of double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality.[3][7]
The synthetic route detailed herein begins with this compound methyl ester, a strategic starting material due to its activated chlorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr), and the ortho-positioned nitro group, which is an ideal precursor for the formation of the pyrazole ring of the indazole system.
Overall Synthetic Strategy
The synthesis is designed as a logical and efficient three-step process.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). The chlorine at the 6-position of the pyridine ring is displaced by a hydrazine derivative. This reaction is highly regioselective due to the electron-withdrawing effects of the adjacent nitro and ester groups.
-
Step 2: Reductive Cyclization. The nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization with the adjacent hydrazine moiety to form the stable 2H-indazole ring system.
-
Step 3: Amidation. The methyl ester is converted to the primary carboxamide, a critical pharmacophore for PARP inhibition that mimics the nicotinamide portion of the natural substrate NAD+.[3]
Visualized Workflow: From Starting Material to PARP Inhibitor Core
Caption: Overall synthetic workflow.
PART 1: Detailed Experimental Protocols
Materials & Equipment
-
Reagents: this compound methyl ester (CAS: 59237-53-5)[8], Hydrazine hydrate, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Palladium on carbon (10% Pd/C), Methanol (MeOH), Formamide, Sodium methoxide. All reagents should be of ACS grade or higher.
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, nitrogen/argon inlet, Buchner funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, standard laboratory glassware.
Protocol 1: Synthesis of Methyl 6-(hydrazinyl)-5-nitronicotinate (Intermediate 1)
Causality: This step utilizes a classical SNAr reaction. The electron-deficient pyridine ring, further activated by the nitro and ester groups, readily allows for the displacement of the chloride by the nucleophilic hydrazine. Potassium carbonate is used as a mild base to neutralize the HCl generated in situ. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants and promoting the reaction rate.
Step-by-Step Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound methyl ester (10.0 g, 46.2 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (12.8 g, 92.4 mmol, 2.0 eq) to the solution.
-
Slowly add hydrazine hydrate (~64% solution, 4.3 mL, ~92.4 mmol, 2.0 eq) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The starting material spot should disappear and a new, more polar spot should appear.
-
Once the reaction is complete, pour the mixture into ice-cold water (500 mL). A yellow precipitate will form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the resulting yellow solid under vacuum to yield methyl 6-(hydrazinyl)-5-nitronicotinate. The product is typically used in the next step without further purification.
| Parameter | Value |
| Starting Material | This compound methyl ester |
| Key Reagents | Hydrazine hydrate, K₂CO₃ |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Appearance | Yellow solid |
Protocol 2: Synthesis of Methyl 2H-indazole-7-carboxylate (Intermediate 2)
Causality: This is a reductive cyclization. The nitro group is selectively reduced to an amino group using a standard catalytic hydrogenation procedure with Palladium on carbon (Pd/C). The resulting aniline derivative is highly unstable and immediately undergoes intramolecular cyclization with the adjacent hydrazinyl group, eliminating a molecule of water to form the thermodynamically stable aromatic indazole ring.
Step-by-Step Procedure:
-
In a 500 mL hydrogenation flask or a suitable round-bottom flask, suspend the crude methyl 6-(hydrazinyl)-5-nitronicotinate (from the previous step, ~46.2 mmol) in Methanol (200 mL).
-
Carefully add 10% Palladium on carbon (Pd/C, ~1.0 g, ~10% w/w) to the suspension.
-
Secure the flask to a hydrogenation apparatus or equip it with a balloon filled with hydrogen gas.
-
Purge the flask with hydrogen gas (or evacuate and backfill with H₂ three times).
-
Stir the mixture vigorously under a positive pressure of hydrogen (1 atm or balloon pressure) at room temperature.
-
In-Process Check: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 8-12 hours. TLC can also be used to monitor the disappearance of the starting material.
-
Once the reaction is complete, carefully purge the system with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel to afford pure methyl 2H-indazole-7-carboxylate.
| Parameter | Value |
| Starting Material | Methyl 6-(hydrazinyl)-5-nitronicotinate |
| Key Reagents | 10% Pd/C, H₂ gas |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Expected Yield | 70-85% (over 2 steps) |
| Appearance | Off-white to light brown solid |
Protocol 3: Synthesis of 2H-Indazole-7-carboxamide (Final Core Scaffold)
Causality: The final step is the conversion of the methyl ester to the primary amide. This is a crucial transformation, as the amide functionality is essential for binding to the PARP enzyme's active site. A common method involves heating the ester with formamide in the presence of a catalytic amount of a base like sodium methoxide.[9] Alternatively, ammonolysis using a solution of ammonia in methanol under pressure can be employed.
Step-by-Step Procedure (Formamide Method):
-
To a clean, dry flask, add methyl 2H-indazole-7-carboxylate (5.0 g, 28.4 mmol).
-
Add formamide (50 mL).
-
Add a catalytic amount of sodium methoxide (e.g., 0.3 g, 5.6 mmol, 0.2 eq).
-
Heat the reaction mixture to 100-110°C and stir for 3-5 hours.
-
In-Process Check: Monitor the reaction by TLC or HPLC for the disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and pour it into cold water (200 mL).
-
The product will precipitate out of solution. Stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with water (3 x 20 mL), and dry under vacuum.
-
The crude 2H-indazole-7-carboxamide can be further purified by recrystallization (e.g., from ethanol/water) to yield the final core scaffold as a pure solid.
| Parameter | Value |
| Starting Material | Methyl 2H-indazole-7-carboxylate |
| Key Reagents | Formamide, Sodium Methoxide |
| Temperature | 100-110°C |
| Reaction Time | 3-5 hours |
| Expected Yield | 80-90% |
| Appearance | White to off-white solid |
PART 2: Characterization and Validation
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| Intermediate 1 | ¹H NMR, LC-MS | Signals corresponding to the pyridine ring protons, methyl ester, and NH/NH₂ protons. Mass peak corresponding to [M+H]⁺. |
| Intermediate 2 | ¹H NMR, LC-MS | Appearance of characteristic indazole ring proton signals and disappearance of the nitro-pyridine signals. Mass peak corresponding to [M+H]⁺. |
| Final Scaffold | ¹H NMR, ¹³C NMR, LC-MS, HPLC | Disappearance of the methyl ester signal in ¹H NMR and appearance of broad amide proton signals. Confirmation of molecular weight by MS and purity assessment (>95%) by HPLC. |
Visualized Reaction Scheme
Caption: Chemical reaction scheme.
Conclusion
This application note provides a reliable and scalable three-step synthesis for producing the 2H-indazole-7-carboxamide scaffold, a core structure for potent PARP inhibitors. The protocols are based on well-established chemical transformations and include in-process checks and validation points to ensure trustworthiness and reproducibility. By following these detailed procedures, researchers in medicinal chemistry and drug development can efficiently access this valuable building block for the discovery and synthesis of novel anticancer agents.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride.
- National Institutes of Health (NIH).
- ResearchGate. Straightforward synthesis of indazolones (1 and 2). Reaction conditions.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
- Organic Chemistry Portal. Indazolone synthesis.
- Google Patents. A kind of synthetic method for preparing Niraparib (CN107235957A).
- ECHEMI. 2-CHLORO-5-NITRONICOTINIC ACID METHYL ESTER Formula (190271-88-6).
- Google Patents. A novel synthetic method for preparing an anticancer medicine Niraparib (CN106632244A).
- Google Patents.
- PubChem. Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors.
- Google Patents.
- ResearchGate.
- SciSpace.
- PubMed. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors.
- PubMed Central.
- Der Pharma Chemica.
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Google Patents. Methods of manufacturing of niraparib (US11629137B2).
- ChemScene. This compound methyl ester (59237-53-5).
- Tetrahedron Letters. Photoreductive cyclization of 5-nitro-6-styryl(0r anilin0)
- PubMed Central.
- ResearchGate. Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones.
- PubChemLite. 2-chloro-5-nitronicotinic acid methyl ester (C7H5ClN2O4).
- ResearchGate. Cyclizations of monocyclic 5-nitropyridin-2(1H)-ones.
- Chemdad. 2-CHLORO-5-NITRONICOTINIC ACID METHYL ESTER.
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- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Immunomodulators from 6-Chloro-5-nitronicotinic Acid
Introduction: The Strategic Importance of the Nitropyridine Scaffold in Immunomodulation
The pyridine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Among pyridine derivatives, nitropyridines are particularly valuable as versatile synthetic precursors for a wide range of biologically active molecules.[1][2][3] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it amenable to various chemical transformations. This application note details a comprehensive strategy for leveraging 6-Chloro-5-nitronicotinic acid, a readily available starting material, for the synthesis of a library of novel 5-aminonicotinic acid derivatives with potential as immunomodulatory agents.
Nicotinic acid and its derivatives have a well-documented history of diverse biological activities, including anti-inflammatory effects.[4][5] By strategically modifying the nicotinic acid backbone, it is possible to design and synthesize compounds that can modulate the immune response.[6][7] The protocols outlined herein focus on a robust three-step synthetic sequence: 1) initial esterification of the carboxylic acid, 2) nucleophilic aromatic substitution (SNAr) at the C6 position, and 3) reduction of the nitro group to a primary amine. This approach allows for the introduction of diverse chemical functionalities at the C6 position, paving the way for the creation of a focused library of compounds for immunomodulatory screening.
Overall Synthetic Strategy
The synthetic pathway is designed to be modular, allowing for the generation of a diverse library of compounds from a common intermediate. The core logic is to first protect the carboxylic acid to prevent unwanted side reactions, then perform the key diversification step (SNAr), followed by unmasking of a critical pharmacophore (the 5-amino group) and deprotection of the carboxylic acid.
Figure 1: General workflow for the synthesis of 5-Amino-6-(substituted)nicotinic acid derivatives.
Part 1: Synthesis of Key Intermediate - Methyl 6-chloro-5-nitronicotinate
Rationale: The carboxylic acid group in the starting material can interfere with the subsequent nucleophilic aromatic substitution reaction. Therefore, it is first converted to its methyl ester. This protecting step ensures the desired regioselectivity in the following SNAr reaction.[4]
Protocol 1: Esterification of this compound
| Reagent/Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent 1 | Thionyl chloride (SOCl₂) |
| Reagent 2 | Anhydrous Methanol (MeOH) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous sodium bicarbonate wash, brine wash |
| Purification | Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Cool the solution to 0 °C and slowly add anhydrous methanol (5.0 eq).
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Methyl 6-chloro-5-nitronicotinate as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight: The presence of the electron-withdrawing nitro group at the 5-position and the nitrogen atom within the pyridine ring activates the C6 position for nucleophilic aromatic substitution.[4] This allows for the displacement of the chloro leaving group by a variety of nucleophiles, such as amines, thiols, or alcohols, enabling the creation of a diverse library of compounds.
Figure 2: Simplified mechanism of the SNAr reaction.
Protocol 2: SNAr with a Primary Amine (e.g., Benzylamine)
| Reagent/Parameter | Value/Condition |
| Starting Material | Methyl 6-chloro-5-nitronicotinate |
| Nucleophile | Benzylamine |
| Base | Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-12 hours |
| Work-up | Aqueous wash, extraction |
| Purification | Column chromatography or recrystallization |
Step-by-Step Procedure:
-
Dissolve Methyl 6-chloro-5-nitronicotinate (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the primary amine (e.g., benzylamine, 1.1 eq) and the base (e.g., triethylamine, 1.5 eq).
-
Stir the reaction mixture at the appropriate temperature, monitoring its progress by TLC. The reaction time will vary depending on the nucleophilicity of the amine.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
If using a water-miscible solvent like DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired Methyl 6-(benzylamino)-5-nitronicotinate.
-
Confirm the structure of the product by spectroscopic methods.
Part 3: Synthesis of the Final Immunomodulator Candidates
Rationale: The 5-amino group is a key feature of many bioactive molecules and is introduced here by the reduction of the nitro group. The final step involves the hydrolysis of the methyl ester to the carboxylic acid, which can be crucial for biological activity and solubility.
Protocol 3: Reduction of the Nitro Group
| Reagent/Parameter | Value/Condition |
| Starting Material | Methyl 6-(substituted)-5-nitronicotinate |
| Reducing Agent | Iron powder (Fe) |
| Co-reagent | Ammonium chloride (NH₄Cl) |
| Solvent | Ethanol/Water mixture (e.g., 4:1) |
| Temperature | 80 °C |
| Reaction Time | 1-3 hours |
| Work-up | Filtration through Celite, extraction |
| Purification | Column chromatography |
Step-by-Step Procedure:
-
To a solution of the Methyl 6-(substituted)-5-nitronicotinate (1.0 eq) in an ethanol/water mixture, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to yield the Methyl 5-amino-6-(substituted)nicotinate.[4]
Protocol 4: Ester Hydrolysis
| Reagent/Parameter | Value/Condition |
| Starting Material | Methyl 5-amino-6-(substituted)nicotinate |
| Reagent | Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) |
| Solvent | Methanol/Water or THF/Water mixture |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-16 hours |
| Work-up | Acidification, filtration/extraction |
| Purification | Recrystallization or preparative HPLC |
Step-by-Step Procedure:
-
Dissolve the Methyl 5-amino-6-(substituted)nicotinate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat it, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 with 1M HCl.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent.
-
Dry the organic extracts and concentrate to yield the final 5-Amino-6-(substituted)nicotinic acid.
-
Further purification can be achieved by recrystallization.
Part 4: Evaluation of Immunomodulatory Activity
Rationale: To assess the immunomodulatory potential of the synthesized compounds, a panel of in vitro assays should be performed using immune cells. These assays can determine if the compounds stimulate or suppress immune responses.
Protocol 5: In Vitro Immunomodulatory Screening
-
Cell Viability Assay (e.g., MTT Assay):
-
Culture immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophage cell lines like RAW 264.7) in the presence of varying concentrations of the synthesized compounds for 24-48 hours.
-
Assess cell viability to determine the non-toxic concentration range for subsequent assays.
-
-
Cytokine Profiling (e.g., ELISA or Luminex Assay):
-
Treat immune cells with non-toxic concentrations of the compounds, with and without a pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS)).
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10).[5]
-
A significant change in cytokine production compared to the vehicle control indicates immunomodulatory activity.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
For macrophage cell lines, measure the production of nitric oxide, a key inflammatory mediator, in the culture supernatants after treatment with the compounds (with or without LPS stimulation).[5]
-
Data Interpretation:
| Expected Outcome | Interpretation |
| Decreased pro-inflammatory cytokines (TNF-α, IL-6) and/or NO production | Immunosuppressive/Anti-inflammatory activity |
| Increased pro-inflammatory cytokines or NO production | Immunostimulatory activity |
| Increased anti-inflammatory cytokines (IL-10) | Immunoregulatory/Anti-inflammatory activity |
Conclusion
The synthetic route and screening protocols detailed in this application note provide a robust framework for the discovery of novel immunomodulators derived from this compound. The modular nature of the synthesis allows for the creation of a diverse chemical library, and the subsequent biological assays offer a clear path to identifying lead compounds for further development. This strategic approach, grounded in the principles of medicinal chemistry, holds significant promise for the development of new therapeutics for a range of immune-related disorders.
References
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. Available at: [Link]
-
Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. Available at: [Link]
-
In Vitro Immunomodulatory Effects of 5-amino-3-methyl-4-isoxazolecarboxylic Acid Hydrazide on the Cellular Immune Response. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
-
Chemistry of Immunomodulators. PubMed. Available at: [Link]
-
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. Available at: [Link]
-
Biomacromolecules as Immunomodulators: Utilizing Nature's Tools for Immune Regulation. MDPI. Available at: [Link]
Sources
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- 2. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamide Derivatives from 6-Chloro-5-nitronicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Chloro-5-nitronicotinic Acid in Medicinal Chemistry
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents with activities spanning antibacterial, anticancer, anti-inflammatory, and antiviral applications.[1][2][3] The functional group's unique electronic and structural properties allow it to act as a versatile scaffold, capable of engaging in critical hydrogen bonding and other electrostatic interactions within biological targets.[4][5] Consequently, the development of efficient and modular synthetic routes to novel sulfonamide derivatives remains a high-priority endeavor in drug discovery.
This compound emerges as a particularly valuable starting material in this context. Its pyridine core is a common feature in pharmaceuticals, and the trifunctional substitution pattern—a reactive carboxylic acid, an electron-withdrawing nitro group, and a displaceable chloro group—offers a rich platform for chemical elaboration. This guide provides a detailed exploration of a modern, efficient protocol for converting this readily available building block into a diverse library of sulfonamide derivatives, moving beyond classical methods to leverage contemporary catalytic advancements.
Core Synthetic Strategy: Decarboxylative Chlorosulfonylation and Subsequent Amination
The traditional pathway to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] The primary challenge, therefore, lies in the efficient conversion of the carboxylic acid group of our starting material into the corresponding sulfonyl chloride. Classical methods for this transformation can be harsh and lack functional group tolerance.
A more elegant and robust strategy involves a direct, one-pot conversion of the carboxylic acid to the sulfonamide via a key sulfonyl chloride intermediate. This process leverages a copper-catalyzed decarboxylative chlorosulfonylation, a method that offers significant advantages in terms of efficiency and substrate scope.[6][7]
The overall transformation proceeds in two key stages within a single pot:
-
Stage 1: Decarboxylative Chlorosulfonylation. The carboxylic acid is catalytically converted into a sulfonyl chloride. This reaction proceeds by replacing the -COOH group with an -SO₂Cl group.
-
Stage 2: In-situ Amination. The generated sulfonyl chloride, a highly reactive intermediate, is immediately treated with a desired amine in the presence of a base to forge the final sulfonamide bond.
This approach avoids the isolation of the often unstable sulfonyl chloride intermediate, streamlining the workflow and frequently improving overall yields. The electron-withdrawing nature of the nitro and chloro substituents on the this compound scaffold is well-tolerated by this methodology.
Caption: High-level overview of the two-stage synthetic route.
Detailed Experimental Protocol
This protocol details a representative one-pot synthesis of a sulfonamide derivative starting from this compound. Morpholine is used as an exemplary amine nucleophile.
Materials and Reagents:
-
This compound (≥98% purity)
-
Copper(I) iodide (CuI) (99.9%)
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)
-
Sulfur dioxide (SO₂) solution (e.g., 2.5 M in 1,4-dioxane) or SO₂ gas
-
Lithium tetrafluoroborate (LiBF₄)
-
Acetonitrile (MeCN), anhydrous
-
Morpholine (≥99%)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Photoreactor or a setup with a high-power blue LED light source
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and visualization system (e.g., UV lamp)
Part A: One-Pot Synthesis of 4-(6-chloro-5-nitropyridin-3-ylsulfonyl)morpholine
Expertise & Rationale: This procedure is adapted from modern decarboxylative functionalization methods.[6][7] The use of a copper catalyst is crucial for activating the carboxylic acid towards decarboxylation and subsequent reaction with SO₂. DCDMH serves as the chlorine source for the formation of the sulfonyl chloride. The reaction is often light-mediated to facilitate the key catalytic cycle. An inert atmosphere is critical to prevent oxidation of the copper catalyst and other sensitive reagents.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Copper(I) iodide (0.1 mmol, 0.1 equiv), and Lithium tetrafluoroborate (1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (5.0 mL) via syringe. Stir the resulting suspension. Add the sulfur dioxide solution (e.g., 2.0 mL of a 2.5 M solution in dioxane, 5.0 mmol, 5.0 equiv).
-
Chlorination: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.5 mmol, 1.5 equiv) to the mixture.
-
Photocatalysis (Stage 1): Place the reaction flask in a photoreactor or position it approximately 5 cm from a blue LED light source. Begin irradiation while stirring vigorously at room temperature.
-
Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material typically occurs within 12-24 hours. A small aliquot can be quenched with water and extracted with ethyl acetate for TLC analysis.
-
-
Amine Coupling (Stage 2): Once the starting material is consumed, turn off the light source. Carefully vent the flask (in a fume hood) to remove any excess SO₂ gas.
-
Add morpholine (1.2 mmol, 1.2 equiv) to the crude reaction mixture via syringe, followed by the addition of DIPEA (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Trustworthiness Check: Monitor the formation of the sulfonamide product by TLC. The product should have a different Rf value from the starting materials.
-
Work-up and Purification:
-
Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (20 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure sulfonamide product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Data Presentation: Scope and Versatility
The described protocol is not limited to morpholine and can be extended to a wide variety of primary and secondary amines, showcasing its utility in creating diverse chemical libraries for drug discovery. The yields are generally good to excellent, demonstrating the robustness of the method.
| Entry | Amine Nucleophile | Representative Yield (%) | Notes |
| 1 | Morpholine | 65-75% | Standard secondary cyclic amine. |
| 2 | Piperidine | 60-70% | Another common cyclic amine. |
| 3 | Benzylamine | 55-65% | A representative primary amine. |
| 4 | Aniline | 45-55% | Electron-rich aromatic amine.[6] |
| 5 | N-methylpiperazine | 60-70% | Useful for introducing a basic nitrogen center. |
Yields are representative and may vary based on reaction scale and purification efficiency. Data is synthesized based on typical outcomes for similar reactions reported in the literature.[6][7]
Conclusion and Future Directions
The use of this compound as a precursor, combined with modern catalytic methods like decarboxylative chlorosulfonylation, provides a powerful and efficient platform for the synthesis of novel sulfonamide derivatives. This approach is characterized by its operational simplicity, broad substrate scope, and good yields.
For drug development professionals, the remaining chloro and nitro groups on the pyridine ring serve as valuable handles for further chemical diversification. The nitro group can be reduced to an amine, which can then be acylated or alkylated. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities to explore structure-activity relationships (SAR) in detail. This strategic, multi-directional approach to synthesis underscores the immense potential of this compound in the generation of complex and biologically active molecules.
References
-
J. D. Griffin, M. A. Zeller, & D. A. Nicewicz. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
A. K. Ghoshal, et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. [Link]
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S. K. Guchhait, et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
-
A. K. Ghoshal, et al. (2022). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Journal of Chemical Health Risks. [Link]
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21476–21483. [Link]
-
A. Kumar. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. Science and Education Publishing. [Link]
-
Organic Synthesis. (n.d.). Synthesis of Sulfonimidamides. Organic Chemistry Portal. [Link]
-
A. A. Al-Amiery. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Medicinal and Chemical Sciences. [Link]
-
University College London. (n.d.). Catalytic Amidation. UCL Chemistry. [Link]
-
K. V. Narayana, et al. (2016). Sulfonamide and carbamate derivatives of 6-chloropurine: synthesis, characterization and antimicrobial activity evaluation. ACG Publications. [Link]
-
J. M. Chalker, et al. (2007). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Organic Letters. [Link]
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S. K. Guchhait, et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
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The Pyridine Architect's Toolkit: 6-Chloro-5-nitronicotinic Acid as a Versatile Building Block for Complex Substituted Pyridines
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The strategic functionalization of the pyridine ring is therefore a critical task for synthetic chemists. 6-Chloro-5-nitronicotinic acid has emerged as a preeminent starting material for this purpose, offering a robust platform for the synthesis of diverse, highly substituted pyridines. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this building block. We will explore its key transformations, provide detailed, field-proven protocols, and explain the mechanistic rationale behind experimental choices.
Physicochemical Properties and Strategic Reactivity
This compound is a crystalline solid whose synthetic utility is dictated by the interplay of its three distinct functional groups. The pyridine ring is rendered highly electron-deficient by the combined electron-withdrawing effects of the nitro group (-NO₂), the chloro group (-Cl), and the carboxylic acid (-COOH). This electronic posture is the key to its versatility.
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C₆H₃ClN₂O₄ |
| Molecular Weight | 202.55 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | Approx. 165-170 °C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, insoluble in water. |
This electron-deficient nature activates the ring towards nucleophilic attack and provides distinct handles for sequential, regioselective functionalization. The primary reaction vectors are:
-
Nucleophilic Aromatic Substitution (SNAr) at the C6 position (chloro displacement).
-
Palladium-Catalyzed Cross-Coupling at the C6 position.
-
Chemical Modification of the carboxylic acid at C3.
-
Reduction of the nitro group at C5 to an amine, unlocking further derivatization.
Caption: Primary reaction pathways for this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at C6
Mechanistic Insight
The presence of the strongly electron-withdrawing nitro group para to the chlorine atom is critical. It powerfully stabilizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy for the substitution.[1][2] This makes the displacement of the chloride exceptionally efficient, even with moderately strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[3][4]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Synthesis of 6-(Anilino)-5-nitronicotinic Acid
This protocol details a representative SNAr reaction using aniline as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 2.03 g, 10 mmol).
-
Add anhydrous DMF (approx. 20 mL) and stir until the solid is mostly dissolved.
-
Add potassium carbonate (e.g., 3.45 g, 25 mmol) to the mixture. The base acts as an acid scavenger for the HCl generated and can also deprotonate the carboxylic acid, which may influence reactivity and solubility.
-
Add aniline (e.g., 1.12 g, 12 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (approx. 100 mL).
-
Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (silica gel, eluting with a gradient of EtOAc in hexanes) to yield the pure product.
Expected Outcome: A yellow crystalline solid. Yields typically range from 75-90%.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is highly effective for N, O, and S-nucleophiles, forming C-C bonds requires the use of transition metal catalysis. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation.[5][6][7]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is crucial for stabilizing the palladium species and facilitating the key steps of the cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 6-(4-methoxyphenyl)-5-nitronicotinic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a Schlenk flask, combine this compound (e.g., 1.01 g, 5 mmol), 4-methoxyphenylboronic acid (e.g., 1.14 g, 7.5 mmol), and potassium phosphate (e.g., 3.18 g, 15 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 289 mg, 0.25 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvents (e.g., 16 mL of 1,4-dioxane and 4 mL of water) via syringe.
-
Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to obtain the desired biaryl product.
Causality Note: The use of a phosphine ligand like PPh₃ is essential to stabilize the Pd(0) active catalyst and facilitate the oxidative addition step. The aqueous base is required to activate the boronic acid for the transmetalation step.[6]
Section 3: Essential Functional Group Interconversions
The true power of this compound is realized when its other functional groups are manipulated post-substitution.
Protocol 3: Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal step, creating a new site for derivatization, for instance, via amide bond formation or Sandmeyer reactions. A variety of methods exist for nitro group reduction.[10][11] Catalytic hydrogenation is often clean and effective.[12]
Materials:
-
Substituted 5-nitropyridine derivative (e.g., from Protocol 1 or 2) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the 5-nitropyridine derivative (e.g., 2.0 g) in a suitable solvent like methanol (40 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (e.g., 200 mg) under a stream of nitrogen.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat three times.
-
Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure to yield the 5-aminopyridine derivative, which is often pure enough for the next step.
Trustworthiness Note: It is critical to handle Pd/C carefully as it can be pyrophoric, especially when dry and saturated with hydrogen. The filtration step must be performed under a nitrogen atmosphere to prevent ignition.
Protocol 4: Fischer Esterification of the Carboxylic Acid
Converting the carboxylic acid to an ester can be useful for improving solubility, modifying biological activity, or as a protecting group. The Fischer esterification is a classic and reliable method.[13][14]
Materials:
-
Substituted nicotinic acid derivative (1.0 eq)
-
Methanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
Procedure:
-
Suspend the nicotinic acid derivative (e.g., 2.0 g) in methanol (50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL).
-
Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 65 °C).
-
Maintain reflux for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
The product may precipitate and can be collected by filtration. Alternatively, concentrate the mixture to remove most of the methanol, then extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Application Highlight: Scaffolding for Kinase Inhibitors
The substituted pyridine core derived from this compound is prevalent in the design of protein kinase inhibitors.[15][16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[17][18] The general workflow involves building a complex molecule by sequentially applying the reactions described above.
Caption: Synthetic strategy for kinase inhibitors from the title compound.
For example, a typical synthetic route might involve an initial SNAr reaction to introduce a key pharmacophoric amine, followed by reduction of the nitro group. The resulting amino group can then undergo acylation, while the carboxylic acid is converted to an amide, building out the molecular complexity required for potent and selective kinase inhibition. The ability to precisely control substitution at positions 3, 5, and 6 makes this compound an invaluable tool in the quest for new therapeutics.
References
- Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. (n.d.). A new reagent for selective reduction of nitro group.
-
ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
PubMed. (2005). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Retrieved from [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED! Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PubMed. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
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- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for esterification of 6-Chloro-5-nitronicotinic acid
Abstract
This application note provides detailed experimental procedures for the esterification of 6-Chloro-5-nitronicotinic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Two robust and widely applicable methods are presented: a classic acid-catalyzed Fischer Esterification and a higher-yield approach involving activation with thionyl chloride. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: Significance and Application
This compound and its corresponding esters are valuable building blocks in medicinal and industrial chemistry. The functionalized pyridine ring is a common scaffold in a variety of bioactive molecules. Specifically, these esters serve as crucial precursors for the synthesis of compounds such as PARP inhibitors, immunomodulators, and anti-inflammatory agents.[1][2] The ability to efficiently and reliably synthesize these ester derivatives is therefore of significant importance for advancing research and development in these fields. This document outlines two primary, validated methodologies to achieve this synthesis.
Mechanistic Overview: Pathways to Esterification
The conversion of a carboxylic acid to an ester can be achieved through several pathways. The choice of method often depends on the substrate's reactivity, the desired scale, and the sensitivity of functional groups. For an electron-deficient substrate like this compound, reaction conditions must be carefully considered.
Method A: Fischer-Speier Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[4] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
Method B: Esterification via Acyl Chloride Intermediate
For substrates that may be resistant to Fischer esterification or for reactions where milder conditions are preferred, conversion of the carboxylic acid to a more reactive acyl chloride is an excellent alternative.[6] Thionyl chloride (SOCl₂) is a common reagent for this transformation. It reacts with the carboxylic acid to form an acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[5] The resulting acyl chloride is highly electrophilic and reacts readily with an alcohol to form the ester. This method is often faster and proceeds to completion without the need to manage a chemical equilibrium.
Materials and Safety
Reagents and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store under inert atmosphere at -20°C. |
| Ethanol or Methanol | Anhydrous, ≥99.5% | Standard Supplier | Use anhydrous grade to favor ester formation. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Standard Supplier | Corrosive. Handle with extreme care. |
| Thionyl Chloride (SOCl₂) | ≥99% | Standard Supplier | Corrosive, lachrymator. Use in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | |
| Hexanes | ACS Grade | Standard Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Standard Supplier | |
| Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, standard glassware. |
Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.
-
Fume Hood: All manipulations involving thionyl chloride, concentrated sulfuric acid, and volatile organic solvents must be performed in a certified chemical fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). Avoid inhalation and skin contact. Quench any residual SOCl₂ carefully with a suitable alcohol.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns on contact. Always add acid to other liquids slowly; never the other way around.
-
Hazardous Statements for Starting Material: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Detailed Experimental Protocols
Protocol A: Fischer Esterification of this compound
This protocol describes the synthesis of ethyl 6-chloro-5-nitronicotinate. It can be adapted for other primary or secondary alcohols.
-
Reaction Setup:
-
To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (2.03 g, 10.0 mmol).
-
Add 40 mL of anhydrous ethanol. The starting material may not fully dissolve initially.
-
While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the suspension. Caution: Exothermic reaction.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the remaining mixture into a 250 mL beaker containing 100 mL of ice-cold water.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol B: Thionyl Chloride Mediated Esterification
This protocol, adapted from a procedure for a related substrate[2], is generally higher yielding and faster. It describes the synthesis of methyl 6-chloro-5-nitronicotinate.
-
Formation of the Acyl Chloride:
-
In a 100 mL oven-dried, round-bottom flask equipped with a stir bar and reflux condenser, suspend this compound (2.03 g, 10.0 mmol) in thionyl chloride (10 mL, ~137 mmol).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approximately 76°C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution (SO₂, HCl) subsides.
-
-
Ester Formation:
-
Allow the flask to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure (a vacuum pump protected by a base trap is recommended).
-
Dissolve the resulting crude acyl chloride residue in 20 mL of anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (1.2 mL, ~30 mmol) in 10 mL of anhydrous DCM.
-
Add the methanol solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the acyl chloride.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0°C and slowly quench by adding 30 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
Troubleshooting and Process Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield (Method A) | Incomplete reaction due to equilibrium. | Use a larger excess of alcohol (can serve as the solvent). Remove water using a Dean-Stark apparatus if using a non-polar co-solvent like toluene. Increase reaction time. |
| Low Yield (Method B) | Degradation of acyl chloride by moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete conversion to acyl chloride. | Increase reflux time with SOCl₂. Ensure catalytic DMF is added. | |
| Starting Material Remains | Insufficient reaction time or catalyst. | For Method A, increase reflux time or add slightly more acid catalyst. For Method B, ensure complete conversion to the acyl chloride before adding alcohol. |
| Product Hydrolysis | Presence of water during workup. | Ensure neutralization with NaHCO₃ is done carefully and not excessively. Minimize contact time between the ester and aqueous base. |
| Impure Product | Incomplete removal of unreacted acid. | Ensure thorough washing with saturated NaHCO₃ solution during the workup. |
| Side reactions. | For Method B, maintain low temperatures during the addition of alcohol to the acyl chloride to minimize side reactions. |
Conclusion
The esterification of this compound can be successfully accomplished using either Fischer esterification or a thionyl chloride-mediated approach. The Fischer method is operationally simple but is an equilibrium process that may require longer reaction times. The thionyl chloride method offers a more rapid and often higher-yielding alternative by proceeding through a highly reactive acyl chloride intermediate. The choice of protocol will depend on the available resources, scale of the reaction, and sensitivity of the alcohol being used. Both methods, when executed with care and appropriate safety measures, provide reliable pathways to valuable ester intermediates for further synthetic applications.
References
-
NBINNO. CAS:7477-10-3 this compound manufacturer. [Link]
-
Chemistry LibreTexts. 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
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YouTube. to study esterification reaction between alcohol and carboxylic acid. [Link]
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YouTube. Making esters - Part 1 | Chemistry Tutorial. [Link]
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Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. [Link]
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catalytic conversion of 6-Chloro-5-nitronicotinic acid
An In-Depth Technical Guide to the Catalytic Conversion of 6-Chloro-5-nitronicotinic Acid
Abstract
The selective reduction of the nitro group in this compound to yield 5-amino-6-chloronicotinic acid is a pivotal transformation in synthetic organic chemistry. The resulting product is a high-value building block, particularly in the development of pharmaceutical agents and other fine chemicals.[1] This guide provides a comprehensive overview of the catalytic conversion, focusing on heterogeneous catalysis with Palladium on Carbon (Pd/C). We will delve into the underlying reaction mechanism, present detailed, field-proven protocols for both high-pressure hydrogenation and transfer hydrogenation, discuss critical safety procedures, and outline robust analytical methods for reaction monitoring and product characterization. This document is intended for researchers, chemists, and process development professionals seeking a reliable and in-depth resource for this important synthetic step.
The Underlying Chemistry: Reaction Mechanism
The catalytic hydrogenation of an aromatic nitro compound, such as this compound, over a palladium surface is a multi-step process.[2] The catalyst, typically palladium dispersed on a high-surface-area carbon support, serves to dissociate molecular hydrogen (H₂) into highly reactive atomic hydrogen adsorbed onto the palladium surface. The nitro group of the substrate is then sequentially reduced. The generally accepted pathway proceeds through nitroso and hydroxylamine intermediates before the final amine is formed.[2][3]
Caption: General mechanism for the catalytic reduction of a nitroaromatic group.
Catalyst and Method Selection: A Strategic Choice
The choice of catalyst and hydrogen source is critical for achieving high yield and selectivity.
-
Palladium on Carbon (Pd/C): This is the most common and efficient catalyst for the reduction of nitro groups.[4] It offers high activity and, importantly, the heterogeneous nature of the catalyst simplifies its removal from the reaction mixture post-reaction through simple filtration.[2] A potential drawback is its propensity to catalyze dehalogenation (hydrogenolysis), which would replace the chlorine atom with hydrogen. This side reaction is often substrate-dependent and can be minimized by careful control of reaction conditions.[4]
-
Raney Nickel: An alternative to Pd/C, Raney Nickel is also effective for nitro group reductions. It is sometimes preferred for substrates where dehalogenation is a significant concern.[4]
-
Transfer Hydrogenation: This approach avoids the need for high-pressure hydrogen gas, which can be a significant advantage for labs not equipped with specialized reactors.[1] Hydrogen donors like hydrazine hydrate or ammonium formate are used in the presence of a catalyst (often Pd/C) to generate hydrogen in situ.[1][5]
This guide will focus on Pd/C due to its widespread use and high efficiency. We will provide protocols for both direct hydrogenation with H₂ gas and transfer hydrogenation with hydrazine hydrate.
Experimental Protocols
Protocol A: Catalytic Hydrogenation with H₂ Gas and Pd/C
This protocol describes the reduction using a high-pressure hydrogenation reactor. It is essential that operators are fully trained in high-pressure reactor safety.[6]
Materials and Reagents:
-
This compound
-
Palladium on Carbon (10 wt. % Pd, 50% wet)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for purging)
-
Celite® (for filtration)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, vent, and temperature control.[7]
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the reactor is clean, dry, and all fittings are in good condition.[8] Place a suitable stir bar in the reactor vessel.
-
Charging the Reactor: In a fume hood, charge the reactor vessel with this compound (1.0 eq) and the chosen solvent (e.g., Methanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). The catalyst is often pyrophoric when dry and should be handled while wet.[7][9]
-
Sealing and Purging: Securely seal the reactor. To remove all oxygen and prevent the formation of an explosive mixture, purge the system with nitrogen.[7] Do this by pressurizing the reactor with nitrogen (e.g., to 50 psi), venting, and repeating the cycle 3-5 times.[8]
-
Introducing Hydrogen: After the final nitrogen vent, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat if necessary (many nitro reductions are exothermic and may proceed at room temperature).[2] Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases.
-
Reaction Monitoring: To check for completion, carefully stop the reaction, vent the hydrogen, and purge with nitrogen before taking an aliquot for analysis by TLC or HPLC.[10]
-
Work-up: Once complete, vent the excess hydrogen and thoroughly purge the reactor with nitrogen (3-5 cycles).[8]
-
Catalyst Filtration: Dilute the reaction mixture with additional solvent and carefully filter through a pad of Celite to remove the Pd/C catalyst. Crucially, the filter cake must not be allowed to dry , as the used catalyst can be highly pyrophoric.[9][10] Immediately quench the filter cake with water after filtration.[10]
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 5-amino-6-chloronicotinic acid, which can be further purified by recrystallization if necessary.
Protocol B: Catalytic Transfer Hydrogenation with Hydrazine Hydrate
This method is an excellent alternative that avoids handling hydrogen gas but requires careful handling of hydrazine, which is toxic.[2]
Materials and Reagents:
-
This compound
-
Palladium on Carbon (10 wt. % Pd, 50% wet)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Solvent (e.g., Methanol or Ethanol)
-
Celite®
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Setup: In a fume hood, add this compound (1.0 eq), solvent (e.g., Methanol), and 10% Pd/C (1-5 mol% Pd) to a round-bottom flask equipped with a stir bar and reflux condenser.[1]
-
Heating: Heat the stirred suspension to a gentle reflux (e.g., 60-80°C).
-
Hydrazine Addition: Carefully add hydrazine monohydrate (3-5 eq) dropwise via a dropping funnel. The reaction is often exothermic, so control the addition rate to maintain a steady reflux.[2]
-
Reaction: After the addition is complete, maintain the reflux and monitor the reaction progress by TLC or HPLC. The reaction is often complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Catalyst Filtration: Filter the mixture through a pad of Celite, ensuring the filter cake remains wet to prevent ignition.[2] Wash the filter cake with additional solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as needed.
Data Presentation: Comparative Reaction Parameters
The optimal conditions can vary based on the scale and specific equipment used. The following table provides a general guide.
| Parameter | Protocol A: H₂ Gas | Protocol B: Transfer Hydrogenation |
| Hydrogen Source | H₂ Gas | Hydrazine Monohydrate |
| Pressure | 50 - 500 psi | Atmospheric |
| Temperature | Room Temp - 60°C | 60 - 80°C (Reflux) |
| Catalyst Loading | 1 - 5 mol% Pd | 1 - 5 mol% Pd |
| Typical Solvent | Methanol, Ethanol, EtOAc | Methanol, Ethanol |
| Key Advantage | High throughput, clean | No high-pressure equipment needed |
| Key Disadvantage | Requires specialized reactor | Hydrazine is toxic |
Monitoring and Analysis
Reliable analytical methods are essential for tracking the reaction and confirming the product's identity and purity.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. A suitable mobile phase (e.g., 10% Methanol in Dichloromethane) will show the consumption of the starting material (nitro compound) and the appearance of the product (amine). The product amine is typically more polar and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the product and identifying any potential byproducts, such as the dehalogenated compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation of the final product. The disappearance of signals corresponding to the nitro-substituted aromatic ring and the appearance of new signals, including a broad singlet for the -NH₂ protons, confirms the successful transformation.
Critical Safety Precautions
Catalytic hydrogenation is a hazardous procedure if not performed correctly. Adherence to safety protocols is non-negotiable.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide concentration range (4-75%).[6][10] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[6][9] Always purge equipment with an inert gas like nitrogen before introducing hydrogen.[7]
-
Pyrophoric Catalysts: Palladium on carbon, especially after use (when it is saturated with hydrogen), is highly pyrophoric and can ignite spontaneously upon contact with air, particularly when dry.[9][10] Never allow the used catalyst to dry on the filter paper. Keep it wet with solvent or water at all times and dispose of it in a dedicated, clearly labeled waste container.[10]
-
High-Pressure Equipment: Only use reactors and fittings that are certified for high-pressure work.[7] Regularly inspect the equipment for any signs of damage or wear. Never exceed the maximum rated pressure or temperature of the vessel.[8]
-
Exothermic Reactions: The reduction of nitro groups is highly exothermic.[2] For large-scale reactions, be prepared to use external cooling (e.g., an ice bath) to control the reaction temperature and prevent a runaway reaction.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[6]
Experimental Workflow Visualization
Caption: General experimental workflow for catalytic hydrogenation.
Conclusion
The to 5-amino-6-chloronicotinic acid is a robust and scalable reaction critical for various applications. Palladium on carbon serves as a highly effective catalyst for this transformation. By choosing the appropriate methodology—either high-pressure hydrogenation or transfer hydrogenation—and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely achieve high yields of the desired product. Proper analytical monitoring is key to ensuring a successful and reproducible outcome.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Hydrogenation SOP. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (2025, December 30).
- Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics. (n.d.). Benchchem.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Analytical methods. (n.d.).
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). National Institutes of Health. Retrieved from [Link]
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
-
Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO. (n.d.). ResearchGate. Retrieved from [Link]
-
Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. (2020, November 19). MDPI. Retrieved from [Link]
- Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012, January). Journal of Heterocyclic Chemistry.
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI. Retrieved from [Link]
- Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure.
- Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. (n.d.).
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- 11. Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS [mdpi.com]
Application Note: A Guide to the Scale-Up Synthesis of 6-Chloro-5-nitronicotinic Acid Derivatives
Introduction: The Significance of 6-Chloro-5-nitronicotinic Acid Derivatives
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of high-value compounds.[1][2][3] These molecules serve as essential building blocks in the pharmaceutical and agrochemical industries. Their applications include the development of novel DNA-gyrase B inhibitors, N-(thiophen-2-yl) benzamide derivatives which act as BRAFV600E inhibitors for cancer therapy, and various insecticides.[4] The presence of the chloro, nitro, and carboxylic acid functionalities on the pyridine ring provides a versatile scaffold for further chemical modifications. 6-Chloronicotinic acid is also a known degradation product of neonicotinoid insecticides, making its study relevant for environmental analysis.[4]
Given their industrial importance, the transition from laboratory-scale synthesis to large-scale production is a critical step. This guide provides a comprehensive overview of the synthetic strategy, a detailed scale-up protocol, and the critical safety considerations necessary for the safe and efficient production of this compound.
The Core Challenge: Managing Hazards in Scale-Up Nitration
The nitration of aromatic systems is a classic and powerful transformation in organic chemistry. However, its scale-up is fraught with significant safety challenges that must be rigorously addressed.[5]
Causality Behind Scale-Up Hazards:
-
Exothermic Nature: Nitration reactions are highly exothermic. On a large scale, the ratio of surface area (for heat dissipation) to volume decreases dramatically. This makes heat removal less efficient, increasing the risk of localized temperature spikes and potential thermal runaway.[6]
-
Thermal Instability: Nitroaromatic compounds can be thermally unstable and may decompose violently at elevated temperatures.[6][7] Over-nitration, a risk at higher temperatures, can generate even more unstable and explosive byproducts.[6]
-
Corrosive and Oxidizing Reagents: The use of fuming nitric acid and concentrated sulfuric acid requires specialized handling procedures and equipment to manage their corrosive and highly oxidizing nature.[5][8]
Trustworthiness Through Hazard Evaluation: Before any scale-up, a thorough hazard evaluation is mandatory. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are essential.[5][9] These studies determine key safety parameters like the heat of reaction, the onset temperature of decomposition, and the Time to Maximum Rate under adiabatic conditions (TMRad24), which helps define safe operating temperature limits.[5]
Synthetic Strategy and Rationale
The most common and industrially viable route to this compound involves the direct nitration of 6-chloronicotinic acid.
Caption: Synthetic pathway for this compound.
Choice of Starting Material: 6-Chloronicotinic acid is a commercially available and relatively stable precursor.[10] It can be synthesized via methods such as the oxidation of 2-chloro-5-methylpyridine.[4][11]
Choice of Nitrating Agent: The use of a mixed acid system (fuming nitric acid and concentrated sulfuric acid) is standard for nitrating deactivated aromatic rings like pyridine. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[12]
Detailed Application Protocols
PART 4.1: Scale-Up Synthesis Protocol
This protocol describes the synthesis of this compound in a 50L jacketed glass reactor. Warning: This procedure must only be carried out by trained personnel in a facility equipped to handle hazardous chemical reactions. A full risk assessment must be completed prior to commencement.
Materials and Equipment:
-
Chemicals: 6-Chloronicotinic acid (99%), Fuming Nitric Acid (98%+), Concentrated Sulfuric Acid (98%), Crushed Ice, Deionized Water.
-
Equipment: 50L jacketed glass reactor with overhead stirrer, baffled interior, temperature probe (thermocouple), and reflux condenser. Controlled-rate addition pump or pressure-equalizing dropping funnel. Secondary containment. Emergency quench solution (e.g., large volume of cold water/ice).
Safety Precautions:
-
Personal Protective Equipment (PPE): Full acid-resistant suit, face shield, acid-resistant gloves, and appropriate respiratory protection.
-
Engineering Controls: Perform the reaction in a well-ventilated chemical fume hood or a walk-in enclosure designed for large-scale reactions. Ensure the reactor is equipped with an emergency venting system.
-
Thermal Management: The reactor must be connected to a chiller/heater unit capable of precise and rapid temperature control. The maximum allowable internal temperature for this process should be determined by prior calorimetry studies.[5]
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Charging Sulfuric Acid: Charge the reactor with concentrated sulfuric acid (e.g., 15 L). Begin agitation and cool the vessel jacket to 0-5 °C.
-
Charging Precursor: Slowly and portion-wise, add 6-chloronicotinic acid (e.g., 5.0 kg) to the cold sulfuric acid. Maintain the internal temperature below 10 °C during the addition. The precursor should fully dissolve.
-
Controlled Nitration: Begin the slow, subsurface addition of fuming nitric acid (e.g., 3.0 L) via the controlled-rate pump. This is the most critical step. The addition rate must be carefully controlled to ensure the internal reaction temperature does not exceed 15 °C. A typical addition time for this scale is 4-6 hours.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 10-15 °C for an additional 2-3 hours. Monitor the reaction progress by taking aliquots (carefully quenched in ice water and extracted) for analysis by HPLC or TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Prepare a separate vessel with a large quantity of crushed ice and water (e.g., 100 kg).
-
Slowly transfer the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process; control the transfer rate to keep the quench pot temperature below 20 °C.
-
The product will precipitate as a solid.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration using a suitable filter press or centrifuge.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual acids.
-
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
PART 4.2: Purification by Recrystallization
The crude product can be purified by recrystallization to achieve high purity (>99%).
Procedure:
-
Charge a clean, appropriately sized vessel with deionized water (or another suitable solvent like aqueous methanol as determined by lab-scale experiments).[11]
-
Heat the solvent to 80-90 °C.
-
Add the crude, dried this compound to the hot solvent portion-wise with stirring until it is fully dissolved.
-
Optionally, treat the hot solution with activated carbon to remove colored impurities, followed by hot filtration.[13]
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C in an ice bath to maximize crystal formation.
-
Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation and Analysis
Analytical characterization is essential to validate the identity and purity of the final product.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any residual starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
-
Melting Point: To assess purity.
Table 1: Typical Process Parameters and Results
| Parameter | Laboratory Scale (25g) | Pilot Scale (5.0 kg) |
| Starting Material | 25.0 g | 5.0 kg |
| Conc. H₂SO₄ | 75 mL | 15 L |
| Fuming HNO₃ | 15 mL | 3.0 L |
| Addition Time | 30-45 min | 4-6 hours |
| Max. Internal Temp. | 15 °C | 15 °C |
| Typical Crude Yield | 85-90% | 82-88% |
| Purity (Crude, HPLC) | ~95% | ~94% |
| Purity (Recrystallized) | >99.5% | >99.5% |
Process Workflow Visualization
The following diagram illustrates the overall workflow for the scale-up synthesis.
Caption: Key stages in the scale-up synthesis workflow.
Conclusion
The scale-up synthesis of this compound is a challenging but manageable process when approached with a thorough understanding of the underlying chemical hazards. Strict control over reaction temperature, enabled by robust engineering controls and informed by prior calorimetry studies, is the cornerstone of a safe and successful scale-up campaign. The protocols outlined in this guide provide a framework for researchers and drug development professionals to produce this valuable intermediate efficiently and, most importantly, safely.
References
-
Title: Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - American Chemical Society Source: American Chemical Society URL: [Link]
-
Title: Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts - MDPI Source: MDPI URL: [Link]
-
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Synthesis of 6-chloronicotinic acid - PrepChem.com Source: PrepChem.com URL: [Link]
- Title: Process for the purification of nicotinic acid amide I - Google Patents Source: Google Patents URL
- Title: Purification of nicotinic acid - US3037987A - Google Patents Source: Google Patents URL
-
Title: How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing Source: Medium URL: [Link]
-
Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate Source: ResearchGate URL: [Link]
- Title: Process for preparation of nitropyridine derivatives - Google Patents Source: Google Patents URL
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules - MDPI Source: MDPI URL: [Link]
-
Title: Small Molecule Development Analytical Methods for Faster Time to Market - Hovione Source: Hovione URL: [Link]
-
Title: Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press Source: Atlantis Press URL: [Link]
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Application Notes and Protocols for the Use of 6-Chloro-5-nitronicotinic Acid in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 6-Chloro-5-nitronicotinic Acid Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing and screening diverse chemical libraries is paramount. Combinatorial chemistry serves as a powerful engine for this process, enabling the rapid generation of vast numbers of molecules for biological evaluation.[1][2][3] The choice of a central scaffold is a critical decision in the design of a chemical library, as it dictates the spatial arrangement of functionalities and, ultimately, the library's ability to interact with a wide range of biological targets.
This compound is a highly versatile and strategically valuable scaffold for combinatorial chemistry, particularly in the synthesis of libraries of substituted aminopyridine derivatives.[4][5] Its utility is rooted in three key chemical features:
-
An Activated Leaving Group: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the 5-position. This allows for the facile and predictable introduction of a wide array of nucleophiles, forming the first point of diversity.
-
A Reducible Nitro Group: The nitro group, after serving its role as an activating group, can be readily reduced to a primary amine. This newly formed amino group provides a second, orthogonal site for diversification, typically through acylation or related reactions.
-
A Carboxylic Acid Handle: The nicotinic acid moiety offers a third point for modification, most commonly through amide bond formation, further expanding the chemical space that can be explored from this single scaffold.
This trifecta of reactive sites allows for a logical and efficient multi-step synthesis of complex libraries with a high degree of molecular diversity, making this compound an excellent starting point for hit and lead discovery programs.
Core Chemical Principles and Workflow
The combinatorial synthesis of a compound library from this compound typically follows a multi-step sequence on a solid support. Solid-phase synthesis offers significant advantages for combinatorial chemistry, including the use of excess reagents to drive reactions to completion and simplified purification through simple washing and filtration steps.[6][7]
The general workflow can be visualized as follows:
Caption: General workflow for solid-phase combinatorial synthesis.
Part 1: Detailed Experimental Protocols
The following protocols are designed for manual or automated solid-phase synthesis and can be adapted for parallel synthesis formats to generate a library of compounds.
Protocol 1: Immobilization of this compound on Solid Support
Rationale: The carboxylic acid "handle" is used to anchor the scaffold to a solid support resin. A Wang resin is a common choice for solid-phase organic synthesis, as it allows for cleavage of the final product as a carboxylic acid or amide, depending on the subsequent steps and cleavage conditions.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Acetic Anhydride/Pyridine/DCM (capping solution)
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 eq) in anhydrous DCM for 30 minutes, followed by washing with DMF (3 x resin volume).
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 eq) in a minimal amount of DMF. Add DIC (3.0 eq) and DMAP (0.1 eq). Stir at room temperature for 20 minutes.
-
Coupling to Resin: Add the activated acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride, pyridine, and DCM (1:1:3) for 30 minutes. Wash as in step 4.
Protocol 2: First Diversification via Nucleophilic Aromatic Substitution (SNAr)
Rationale: This is the first key diversification step. The electron-withdrawing nitro group facilitates the displacement of the chloride at the C6 position by a variety of nucleophiles. Primary and secondary amines are commonly used to generate libraries of substituted 6-amino-5-nitronicotinic acid derivatives.
Materials:
-
Immobilized this compound resin from Protocol 1
-
Library of primary and secondary amines (R¹R²NH)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes.
-
SNAr Reaction: To the swollen resin, add a solution of the desired amine (5.0 eq) and DIPEA (5.0 eq) in DMF.
-
Reaction Conditions: Agitate the reaction mixture at 50-80 °C for 6-12 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under vacuum.
| Parameter | Condition | Rationale |
| Solvent | DMF, NMP | High boiling point, good solvating properties for reagents. |
| Base | DIPEA | Non-nucleophilic base to scavenge HCl produced. |
| Temperature | 50-80 °C | To overcome the activation energy of the SNAr reaction. |
| Equivalents | 5.0 eq | To drive the reaction to completion on the solid support. |
Table 1: Recommended conditions for SNAr reaction on solid support.
Protocol 3: Reduction of the Nitro Group
Rationale: The reduction of the nitro group to an amine unmasks the second point of diversification. Tin(II) chloride is a common and effective reagent for this transformation on solid support, as it is compatible with many functional groups and the byproducts are easily washed away.
Materials:
-
Resin from Protocol 2
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes.
-
Reduction: Prepare a solution of SnCl₂·2H₂O (10.0 eq) in DMF. Add this solution to the resin.
-
Reaction Conditions: Agitate the mixture at room temperature for 8-16 hours.
-
Washing: Filter the resin and wash thoroughly with DMF (5x), followed by DCM (3x) and Methanol (2x). Dry the resin under vacuum.
Caption: Reduction of the nitro group to an amine.
Protocol 4: Second Diversification via Amide Coupling
Rationale: The newly formed primary amine is now acylated with a library of carboxylic acids to introduce the second element of diversity (R²). Standard peptide coupling reagents are effective for this transformation.
Materials:
-
Resin from Protocol 3
-
Library of carboxylic acids (R²-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, pre-activate the carboxylic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 10 minutes.
-
Coupling: Add the activated carboxylic acid solution to the resin.
-
Reaction Conditions: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under vacuum.
Protocol 5: Cleavage of the Final Product from the Resin
Rationale: The final compounds are released from the solid support. The choice of cleavage cocktail depends on the linker used (e.g., Wang resin) and the protecting groups on the R¹ and R² side chains. A strong acid, such as trifluoroacetic acid (TFA), is typically used.
Materials:
-
Final, dried resin from Protocol 4
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filtration: Filter the resin and wash with a small amount of TFA. Collect the filtrate.
-
Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and dry the crude product under vacuum.
-
Purification: The crude products can be purified by preparative HPLC-MS.
Part 2: Characterization and Data Analysis
Analytical Techniques:
The identity and purity of the individual compounds in the combinatorial library should be confirmed using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity of each compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of selected library members to confirm the expected transformations.
Data Presentation:
The results of a combinatorial synthesis are often presented in a library format, where each unique combination of R¹ and R² is mapped to a specific well in a microtiter plate.
| Library Member | R¹ Group (from Amine) | R² Group (from Carboxylic Acid) | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (%) |
| A1 | Morpholino | Phenyl | 327.14 | 327.2 | >95 |
| A2 | Piperidinyl | 4-Chlorophenyl | 360.13 | 360.1 | >95 |
| B1 | Benzylamino | Cyclohexyl | 367.22 | 367.3 | >95 |
| B2 | Isopropylamino | 2-Thiophenyl | 319.11 | 319.1 | >95 |
Table 2: Example of a data table for a small combinatorial library.
Conclusion
This compound is a powerful and versatile scaffold for the construction of diverse combinatorial libraries. The well-defined, three-point diversification strategy allows for the systematic exploration of chemical space around a privileged pyridine core.[4][5] The protocols outlined in this document provide a robust framework for the solid-phase synthesis of such libraries, which can be invaluable tools in the identification of novel therapeutic agents.
References
-
Buckman, B. O., et al. (1996). Solid-phase synthesis of 2,4-quinazolinediones. Tetrahedron Letters, 37(25), 4439-4442. [Link]
- Canonne, P., et al. (1993). A convenient synthesis of 2,4(1H,3H)-quinazolinediones. Heterocycles, 36(6), 1305-1314.
-
Enjalbal, C., et al. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Mass Spectrometry Reviews, 20(3), 183-217. [Link]
-
Filippov, D. V., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(21), 5844-5853. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]
- Hofstadler, S. A., & Griffey, R. H. (1997). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Chemical Reviews, 97(8), 2875-2890.
-
Kim, S. W., et al. (2021). One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. ACS Combinatorial Science, 23(10), 693-698. [Link]
- Lowe, J. A., et al. (1991). Aza-tricyclic substance P antagonists. Journal of Medicinal Chemistry, 34(2), 624-628.
-
RCSB PDB. (n.d.). Combinatorial Chemistry. Retrieved from [Link]
- S. P. A. Fodor, J. L. Read, M. C. Pirrung, L. Stryer, A. T. Lu, D. Solas, Science1991, 251, 767-773.
- U.S. Patent No. 6,025,371. (2000). Solid phase and combinatorial library syntheses of fused 2,4-pyrimidinediones.
-
Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15033-15064. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Zikou, L., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11357-11370. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Gordon, E. M., et al. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385-1401.
-
Guittet, E. G., et al. (2005). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. Journal of Combinatorial Chemistry, 7(6), 879-886. [Link]
-
Hamon, M., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 184-192. [Link]
-
Ryabukhin, S. V., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. ACS Combinatorial Science, 22(10), 535-541. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
Sources
- 1. Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature [beilstein-journals.org]
- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. crsubscription.com [crsubscription.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of the Carboxylic Acid in 6-Chloro-5-nitronicotinic Acid for Advanced Synthesis
Introduction: Unlocking the Synthetic Potential of a Key Heterocyclic Building Block
6-Chloro-5-nitronicotinic acid is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for constructing complex molecular architectures. Its utility stems from the strategically placed functional groups: a carboxylic acid for derivatization, a chloro group amenable to nucleophilic aromatic substitution (SNAr), and a nitro group that can be reduced to an amine or used to modulate the electronic properties of the pyridine ring.[1]
However, the inherent reactivity of these functional groups presents a significant challenge. The acidic proton of the carboxylic acid is incompatible with a vast range of synthetic conditions, particularly those involving organometallic reagents, strong bases, or hydrides.[2] Therefore, a robust and reliable protecting group strategy for the carboxylic acid is not merely a preliminary step but a cornerstone of any successful synthetic campaign involving this molecule.
This guide provides a detailed analysis of protecting group strategies tailored for this compound. It moves beyond simple protocols to explain the chemical rationale behind selecting a specific protecting group, offering researchers the foresight needed to navigate complex, multi-step syntheses.
Molecular Reactivity Analysis: The Electron-Deficient Pyridine Core
The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of both the 5-nitro and 6-chloro substituents.[3][4] These groups act in concert to render the pyridine ring highly electron-deficient, which has several important consequences for synthetic planning:
-
Enhanced Acidity: The carboxylic acid is more acidic than that of unsubstituted nicotinic acid, which can facilitate certain esterification reactions.
-
Activated Halogen: The 6-chloro position is highly activated towards SNAr reactions, a key pathway for introducing molecular diversity.
-
Susceptibility to Nucleophiles: The electron-poor nature of the ring means that protected ester intermediates may be more susceptible to nucleophilic attack than their non-activated counterparts.[5][6]
-
Nitro Group Reactivity: The nitro group is a site for potential reduction, which can be exploited to install an amino group but must be considered when choosing reductive deprotection strategies.[7]
A successful protecting group strategy must account for this reactivity profile, ensuring the chosen group is stable to planned downstream reactions while being removable under conditions that preserve the integrity of the rest of the molecule.
Strategic Selection of a Carboxylic Acid Protecting Group
The ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and avoid introducing new complications.[8][9][10] For carboxylic acids, esters are the most common and practical choice.[2] The selection process hinges on the planned synthetic route.
Below is a decision-making workflow to guide the selection of the most appropriate protecting group for your specific synthetic target.
Figure 1. Decision workflow for selecting a carboxylic acid protecting group.
Recommended Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the protection and deprotection of this compound using the three most strategically valuable ester protecting groups.
Strategy 1: The Benzyl (Bn) Ester - For Orthogonal Flexibility
The benzyl ester is an excellent choice when subsequent steps may involve acidic or basic conditions and an orthogonal deprotection method is desired.[11][12] Its removal via catalytic hydrogenolysis is exceptionally clean and mild, leaving most other functional groups untouched.[13][14]
Figure 2. Benzyl (Bn) ester protection and deprotection scheme.
Protocol 1A: Benzylation of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, ~0.5 M) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure benzyl ester.
Protocol 1B: Hydrogenolytic Deprotection of Benzyl Ester
-
Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a flask equipped with a stir bar.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C, ~10 mol%) to the solution. Caution: Pd/C can be pyrophoric.
-
Reaction: Securely attach a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus). Vigorously stir the suspension under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid, which is often pure enough for subsequent steps.
Strategy 2: The tert-Butyl (t-Bu) Ester - For Base and Nucleophile Resistance
The tert-butyl ester is exceptionally stable to a wide variety of nucleophilic and basic conditions, making it the protecting group of choice when such reagents are required in the synthetic sequence.[15] Its removal is typically achieved under strongly acidic conditions.[16][17]
Figure 3. tert-Butyl (t-Bu) ester protection and deprotection scheme.
Protocol 2A: tert-Butylation of this compound
-
Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add tert-butyl acetate (t-BuOAc, 3.0-5.0 eq) followed by a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~1-5 mol%).[16]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2B: Acidolytic Deprotection of tert-Butyl Ester
-
Setup: Dissolve the tert-butyl ester (1.0 eq) in DCM in a flask at 0 °C (ice bath).
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) to the stirred solution. Caution: TFA is highly corrosive.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for the disappearance of the starting material.
-
Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The resulting carboxylic acid is often used directly without further purification.
Strategy 3: The Methyl (Me) Ester - A Straightforward, Classical Approach
Methyl esters are among the simplest protecting groups to install, often via Fischer esterification.[18][19] While stable to acidic and some reductive conditions, they are readily cleaved by base-mediated hydrolysis (saponification).[20]
Sources
- 1. scbt.com [scbt.com]
- 2. learninglink.oup.com [learninglink.oup.com]
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- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 12. youtube.com [youtube.com]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Benzyl Esters [organic-chemistry.org]
- 15. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-5-nitronicotinic acid by Recrystallization
Welcome to the technical support center for the purification of 6-Chloro-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during the recrystallization of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent like methanol or ethanol is highly recommended.
-
Rationale: The carboxylic acid and nitro groups on the molecule allow for strong hydrogen bonding and dipole-dipole interactions with alcohols. While no definitive public solubility curve exists for this specific molecule, empirical data from the purification of analogous compounds, such as 6-chloronicotinic acid and methyl 6-chloro-5-nitronicotinate, show excellent results with lower alcohols. For instance, a patented process for purifying 6-chloronicotinic acid specifies methanol as the recrystallization solvent[1], and a synthesis of a related ester derivative uses ethanol for its final purification by crystallization[2][3].
-
Alternative: A mixed solvent system, such as ethanol/water or acetone/water, can also be effective. This approach is useful if the compound is too soluble in the pure alcohol even at low temperatures, or if it "oils out"[4].
Q2: What is the typical melting point I should expect for pure this compound?
A2: The reported melting point for this compound varies slightly across suppliers but is generally in the range of 99-102 °C [5]. A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities or residual solvent.
Q3: My crude product is yellowish-brown. Can recrystallization remove this color?
A3: Yes, recrystallization is often effective at removing colored impurities, which are common in nitrated aromatic compounds. If a single recrystallization does not yield a sufficiently colorless product, you can incorporate an activated carbon (charcoal) treatment.
-
Mechanism: Activated carbon has a high surface area and adsorbs large, colored, polymeric, or resinous impurities.[6]
-
Procedure: After dissolving the crude product in the hot solvent, add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the solution. Boil the mixture for a few minutes and then perform a hot gravity filtration to remove the carbon before allowing the filtrate to cool.[6][7] Caution: Adding carbon to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the carbon.
Q4: What are the common impurities I might encounter?
A4: Impurities can originate from starting materials or side reactions during the synthesis of this compound. Common impurities may include:
-
Starting materials: Unreacted precursors like 6-hydroxynicotinic acid.
-
Over-nitrated or under-nitrated species: Compounds with different nitration patterns.
-
Hydrolysis products: If water is present under harsh conditions.
-
Residual acids or reagents: From the nitration or chlorination steps[8].
Recrystallization is particularly effective at removing impurities with different solubility profiles from the target compound.
Detailed Experimental Protocol
Q5: Can you provide a step-by-step protocol for recrystallizing this compound?
A5: Certainly. This protocol is based on best practices for nicotinic acid derivatives and nitroaromatic compounds.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating source (hot plate with water or oil bath)
-
Buchner funnel and flask
-
Filter paper
-
Glass stir rod
-
Ice bath
Workflow Diagram:
Caption: Standard workflow for recrystallization.
Step-by-Step Procedure:
-
Solvent Preparation: Place a volume of methanol in a clean Erlenmeyer flask with a few boiling chips and heat it to a gentle boil on a hot plate.
-
Dissolution: Place your crude this compound in a separate, larger Erlenmeyer flask. Add a small portion of the hot methanol to the crude solid and swirl. Continue adding small portions of the hot solvent until the solid just completely dissolves.[9][10] The goal is to use the minimum amount of hot solvent to create a saturated solution.[11]
-
Hot Filtration (if necessary): If you observe any insoluble impurities or have used activated carbon, perform a hot gravity filtration at this stage. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[6]
-
Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals rather than a fine precipitate.[12][13] Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol. This removes any residual mother liquor that contains dissolved impurities. Using cold solvent is critical to avoid re-dissolving your product.[9]
-
Drying: Allow air to be pulled through the crystals on the Buchner funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Guide
Q6: Problem - My compound "oiled out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting "oiling out".
Explanation:
-
Reheat and Add Solvent: Reheat the mixture until the oil fully dissolves. Often, adding a small amount of additional hot solvent is necessary to create a solution that is no longer supersaturated above the melting point.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a beaker of warm water.
-
Scratching: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the surface of the liquid can initiate nucleation.[9]
Q7: Problem - My final yield is very low. How can I improve it?
A7: Low yield is a common issue in recrystallization and can be traced to several factors.[8]
| Potential Cause | Explanation & Solution |
| Using Too Much Solvent | This is the most common error. If too much solvent is used, the solution will not be saturated enough upon cooling for crystallization to occur, leaving a significant amount of product in the mother liquor. Solution: Next time, add the hot solvent more sparingly. To salvage a current batch, you can carefully evaporate some of the solvent by gently heating the solution and then attempt the cooling process again. |
| Premature Crystallization | If the product crystallizes in the funnel during hot filtration, it will be lost. Solution: Use a pre-heated funnel and flask for the hot filtration step and work quickly. |
| Cooling Not Cold Enough | The solubility of the compound, while low in cold solvent, is not zero. Solution: Ensure the flask is chilled in an ice-water bath for an adequate amount of time (at least 30 minutes) to maximize precipitation. |
| Washing with Too Much/Warm Solvent | Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of your purified product. Solution: Always use a minimal amount of ice-cold solvent for washing. |
Q8: Problem - No crystals are forming, even after cooling in ice.
A8: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass stir rod. The microscopic scratches provide a surface for nucleation to begin.
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.
-
Reduce Solvent Volume: The most likely cause is that too much solvent was used initially.[13] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute, and then attempt the cooling process again.
References
-
Methyl 6-chloro-5-nitronicotinate. LookChem.[Link]
-
This compound. Crysdot LLC.[Link]
- Method of crystallizing nitro products.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.[Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.[Link]
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros.[Link]
- Purification of nicotinic acid.
-
Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab.[Link]
-
Nicotinic acid. Organic Syntheses Procedure.[Link]
-
Recrystallization. Chemistry LibreTexts.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Recrystallization. Chemistry LibreTexts.[Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.[Link]
-
Recrystallisation Demo - Purification of Organic Solids. YouTube.[Link]
-
Recrystallization Technique. YouTube.[Link]
-
Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. PubChem.[Link]
- Preparation method and separation and purification method for 6-chloronicotinic acid.
- Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
-
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI.[Link]
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-Chloro-5-nitronicotinic acid
Welcome to the technical support guide for the synthesis of 6-Chloro-5-nitronicotinic acid (CAS 7477-10-3). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in the development of various pharmaceutical compounds, a robust and reproducible synthesis is critical. This guide provides in-depth, field-proven insights into common challenges, troubleshooting protocols, and the fundamental chemistry governing this process.
Section 1: Synthesis Overview & Core Challenges
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents significant practical challenges. The most common synthetic pathway involves the nitration of 6-chloronicotinic acid. The primary difficulty lies in the nitration step, where the pyridine ring is deactivated by two electron-withdrawing groups: the chlorine atom at the 6-position and the carboxylic acid at the 3-position. This deactivation necessitates harsh reaction conditions, which in turn can lead to low yields, side-product formation, and safety hazards.
Common Synthetic Workflow
The diagram below illustrates the most prevalent synthetic route, starting from the readily available 6-hydroxynicotinic acid.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part A: The Nitration Reaction
The nitration of 6-chloronicotinic acid is a classic electrophilic aromatic substitution. The reaction's success hinges on the effective generation of the nitronium ion (NO₂⁺) and careful control of the reaction environment.[1]
Question 1: My nitration reaction is resulting in a very low yield or no product at all. What are the likely causes?
Answer: This is the most common challenge and can be attributed to several factors:
-
Insufficiently Strong Nitrating Conditions: The pyridine ring in your starting material is heavily deactivated. A standard mixture of concentrated nitric and sulfuric acid may not be sufficient. You must use fuming nitric acid and concentrated sulfuric acid (or oleum) to generate a high enough concentration of the electrophilic nitronium ion. The reaction is highly exothermic, and proper temperature control is crucial.[2]
-
Poor Temperature Control: This reaction is highly exothermic. If the temperature rises uncontrollably (typically above 60-70°C), it can lead to thermal decomposition of the starting material and the product, resulting in a dark, tarry reaction mixture and significantly reduced yield.
-
Moisture Contamination: Water will quench the nitronium ion and deactivate the sulfuric acid. Ensure all glassware is oven-dried and that your acids are of high purity and low water content.
-
Purity of Starting Material: Ensure your 6-chloronicotinic acid is pure and dry. Impurities from the preceding chlorination step, such as residual 6-hydroxynicotinic acid, can react unpredictably with the nitrating mixture.
Question 2: The reaction mixture turned black/dark brown immediately after adding the starting material. Is the experiment salvageable?
Answer: A dark, tarry appearance usually indicates decomposition, likely due to a temperature spike.
-
Causality: The addition of the organic substrate to the strong acid mixture can generate significant heat. If the addition is too fast or the cooling bath is inefficient, the localized temperature can rise rapidly, causing oxidative decomposition.
-
Troubleshooting Steps:
-
Immediate Action: Ensure the cooling bath is functioning optimally. If the temperature is still rising, you can add small pieces of dry ice to the external bath (e.g., an acetone/dry ice bath) for more aggressive cooling.
-
Salvage (Low Probability): If the reaction can be cooled and stabilized, it may be worth completing the reaction time and attempting a work-up. However, the yield will likely be very low, and purification will be difficult.
-
Prevention: The key is prevention. Add the solid 6-chloronicotinic acid in small portions to the pre-chilled nitrating mixture over a prolonged period (e.g., 30-60 minutes), ensuring the internal temperature remains within the target range (e.g., 0-10°C) during addition.
-
Question 3: My final product is contaminated with an impurity that I cannot identify. What are the likely side products?
Answer: Besides unreacted starting material, several side products can form:
-
Isomeric Products: While the nitro group is strongly directed to the 5-position due to the directing effects of the existing substituents, trace amounts of other isomers might form under harsh conditions.
-
Decarboxylation Products: At elevated temperatures in strong acid, the carboxylic acid group can be lost, leading to the formation of 2-chloro-3-nitropyridine.
-
Oxidative Degradation Products: The hot, strongly oxidizing nitrating mixture can cleave the pyridine ring, leading to a complex mixture of small, acidic, and often colored impurities.
A troubleshooting workflow for low yield and impurities is presented below.
Caption: Troubleshooting logic for the nitration step.
Part B: Work-up and Purification
Question 4: I have difficulty isolating the product after quenching the reaction on ice. What is the best procedure?
Answer: The work-up is critical for obtaining a manageable crude product.
-
The Challenge: this compound is a solid with some water solubility, especially if the solution is not sufficiently acidic. The large volume of water used for quenching can make filtration slow.
-
Best Practice:
-
Slowly and carefully pour the cold reaction mixture onto a large amount of crushed ice with vigorous stirring. This must be done in a large beaker within a fume hood, as noxious NOx gases may be released.
-
Allow the ice to melt completely. The product should precipitate as a pale yellow or off-white solid.
-
Stir the cold slurry for at least 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~6-7). This is crucial to remove residual sulfuric and nitric acids.
-
Finally, wash the cake with a small amount of cold ethanol or isopropanol to help displace water and expedite drying. Dry the product under vacuum.
-
Question 5: What is the best solvent system for recrystallizing the crude product?
Answer: Selecting the right solvent is key to achieving high purity (>98%).
-
Solvent Properties: You need a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Recommended Solvents:
-
Ethanol/Water Mixture: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to clarify the solution and allow it to cool slowly.
-
Acetic Acid: Glacial acetic acid can be an effective solvent for recrystallization, particularly for removing acid-insoluble impurities.
-
Methanol: Can also be used, but care must be taken as the corresponding methyl ester could potentially form if heated for prolonged periods under acidic conditions.[3]
-
| Parameter | Recommended Solvent 1 | Recommended Solvent 2 |
| Solvent System | Ethanol / Water | Glacial Acetic Acid |
| Pros | Good for removing polar impurities; less harsh. | Effective for stubborn impurities; volatile. |
| Cons | May require careful optimization of the solvent ratio. | Corrosive; requires thorough drying to remove. |
| Procedure | Dissolve in min. hot ethanol, add hot water to turbidity, clarify with ethanol, cool slowly. | Dissolve in min. hot acetic acid, cool slowly, filter, wash with cold water. |
Section 3: Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures.[3][4] Warning: This procedure involves highly corrosive and oxidizing acids and is exothermic. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
Protocol: Nitration of 6-Chloronicotinic Acid
-
Reagent Preparation:
-
Prepare a cooling bath (ice/salt or acetone/dry ice) and maintain it at -5 to 0°C.
-
In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid (98%).
-
Cool the sulfuric acid to 0°C in the prepared bath.
-
Slowly add 50 mL of fuming nitric acid (>90%) to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10°C. This creates your nitrating mixture.
-
-
Reaction:
-
To the cold, stirred nitrating mixture, add 20.0 g (0.127 mol) of dry 6-chloronicotinic acid in small portions over 45-60 minutes.
-
CRITICAL: Maintain the internal reaction temperature between 5°C and 10°C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature, then heat it to 55-60°C using a water bath.
-
Maintain the reaction at 55-60°C for 3 hours. Monitor the reaction by TLC if desired (a 1:1 mixture of ethyl acetate:hexanes with a drop of acetic acid is a typical mobile phase).
-
-
Work-up and Isolation:
-
Cool the reaction mixture back down to room temperature and then chill it in an ice bath.
-
In a separate large beaker (e.g., 2L), place 800 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
A pale-yellow precipitate will form. Continue stirring the slurry for 1 hour as the ice melts.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake extensively with cold deionized water (4 x 200 mL) until the filtrate is neutral to pH paper.
-
Dry the crude product in a vacuum oven at 50°C overnight. The expected yield of crude product is 18-22 g.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Add hot deionized water dropwise until a persistent cloudiness appears.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
-
The final product, this compound, should be an off-white to pale yellow crystalline solid.[5][6] Purity should be >98% by HPLC/NMR. Store in a freezer at -20°C.
-
References
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2016). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
- Google Patents. (1992). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
-
PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
- Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
Exploring Chemistry. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]
-
vpscience.org. (n.d.). NITRATION. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. vpscience.org [vpscience.org]
- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound | 7477-10-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
improving the yield of 6-Chloro-5-nitronicotinic acid synthesis
This comprehensive guide is intended for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this compound in their synthetic processes. As a Senior Application Scientist, this document synthesizes established protocols with practical, field-tested insights to address common challenges and streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to foundational questions concerning the synthesis of this compound.
Q1: What is the standard synthetic route for this compound?
The most common and economically viable pathway begins with the oxidation of 2-chloro-3-methylpyridine to form the intermediate, 6-chloronicotinic acid.[1][2] This intermediate is then subjected to nitration to yield the final product, this compound.
Q2: What kind of yields are typically achievable with this synthesis?
With well-optimized protocols, yields for the synthesis of this compound can be consistently high, often ranging from 70% to upwards of 90%. However, these yields are highly dependent on the precise control of reaction conditions.
Q3: Which reaction parameters are most critical for maximizing yield and purity?
The critical parameters to monitor and control are:
-
Temperature: Especially during the nitration step, which is highly exothermic.
-
Reaction Time: Ensuring complete conversion at each step without promoting side reactions.
-
Concentration of Reagents: The strength of the nitrating agent is a key factor.
Q4: What are the primary safety considerations for this synthesis?
This synthesis involves potent and corrosive reagents, including fuming sulfuric acid and nitric acid. All experimental work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), such as acid-resistant gloves, chemical splash goggles, and a flame-retardant lab coat. A readily accessible emergency shower and eyewash station are mandatory.
Part 2: In-depth Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common experimental hurdles.
Problem 1: Consistently Low Yield of the Final Product
A diminished yield is a frequent issue that can often be traced back to specific stages of the synthesis.
| Potential Root Cause | Recommended Corrective Action | Underlying Scientific Principle |
| Incomplete Oxidation of the Starting Material | Verify the complete conversion of 2-chloro-3-methylpyridine to 6-chloronicotinic acid using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) before proceeding. | The carboxylic acid group is a meta-directing deactivator, essential for the regioselective nitration at the 5-position. Incomplete oxidation leads to a product mixture and reduces the yield of the desired compound. |
| Suboptimal Nitration Conditions | Maintain a strict temperature range of 0-5 °C during the addition of the nitrating agent. The concentration of the nitrating mixture (e.g., fuming nitric acid in fuming sulfuric acid) should be carefully optimized.[3] | The nitration of the pyridine ring is a highly exothermic process. Elevated temperatures can lead to the formation of undesirable dinitro and other byproducts, thereby decreasing the yield of the target molecule. |
| Product Loss During Aqueous Workup | After quenching the reaction on ice, meticulously adjust the pH to precipitate the product. The isoelectric point of this compound should be targeted for maximal precipitation. | The product's solubility is pH-dependent. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous phase, ensuring more complete precipitation and higher recovery. |
Problem 2: Presence of Persistent Impurities in the Final Product
Product purity is paramount for subsequent applications. The following table details strategies for addressing common impurities.
| Identified Impurity | Method of Detection | Recommended Corrective Action | Underlying Scientific Principle |
| Unreacted Starting Material | TLC, High-Performance Liquid Chromatography (HPLC), NMR | Increase the reaction time for the oxidation step or consider a modest increase in the amount of the oxidizing agent. | This ensures the complete consumption of the starting material before moving to the subsequent step. |
| Dinitro Byproducts | Mass Spectrometry, NMR | Lower the reaction temperature during nitration and consider using a slightly less concentrated nitrating agent. | Over-nitration is more likely at higher temperatures and with stronger nitrating agents. Milder conditions can enhance the selectivity for the desired mono-nitro product. |
| Isomeric Impurities | HPLC, NMR | Confirm the purity of the starting material (2-chloro-3-methylpyridine). Isomeric impurities in the starting material will inevitably lead to corresponding isomeric products. | The regioselectivity of the nitration is governed by the directing effects of the substituents on the pyridine ring. The presence of other isomers in the starting material will result in a mixture of nitrated isomers. |
Part 3: Detailed Experimental Protocols
This section provides comprehensive, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Oxidation of 2-Chloro-3-methylpyridine to 6-Chloronicotinic Acid
-
Reaction Assembly: A three-necked round-bottom flask is fitted with a mechanical stirrer, a thermometer, and a reflux condenser. 2-chloro-3-methylpyridine (1 equivalent) is added to the flask.
-
Addition of Oxidizing Agent: A solution of potassium permanganate (3 equivalents) in water is added slowly over 1-2 hours, while maintaining the internal temperature below 40 °C.
-
Reaction Execution: Once the addition is complete, the reaction mixture is heated to reflux (approximately 90-100 °C) and held for 4-6 hours.
-
Product Isolation: The reaction mixture is cooled to ambient temperature, and the manganese dioxide byproduct is removed by filtration. The solid is washed with hot water. The combined filtrates are acidified with concentrated hydrochloric acid to a pH of 2-3, which precipitates the 6-chloronicotinic acid.[1]
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Nitration of 6-Chloronicotinic Acid
-
Reaction Assembly: A meticulously cleaned and dried three-necked round-bottom flask is equipped with a mechanical stirrer and a thermometer. Fuming sulfuric acid (20% SO3) is added.
-
Addition of Substrate: The fuming sulfuric acid is cooled to 0-5 °C using an ice-salt bath. The 6-chloronicotinic acid (1 equivalent) is added portion-wise, ensuring the temperature remains within the specified range.
-
Addition of Nitrating Agent: A pre-cooled nitrating mixture of fuming nitric acid (1.1 equivalents) and fuming sulfuric acid is added dropwise to the reaction flask over 1-2 hours, with vigilant temperature control to not exceed 5 °C.
-
Reaction Execution: After the addition is complete, the reaction is stirred at 0-5 °C for an additional 2-3 hours to ensure complete conversion.
-
Product Isolation: The reaction mixture is cautiously poured onto a generous amount of crushed ice, leading to the precipitation of the product.
-
Purification: The solid product is collected by filtration and washed extensively with cold water until the filtrate is neutral. The purified this compound is then dried under vacuum.
Part 4: Visualized Workflow and Logic Diagrams
The following diagrams provide a visual representation of the synthesis and troubleshooting workflows.
Caption: Synthetic route for this compound.
Caption: A logic diagram for troubleshooting common synthesis issues.
Part 5: References
-
Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]
-
Preparation method of 6-chloronicotinic acid. Google Patents.
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. [Link]
-
Photolytic and photocatalytic degradation of 6-chloronicotinic acid. PubMed. [Link]
-
Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.
-
Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. PubMed. [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]
Sources
- 1. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
Technical Support Center: Troubleshooting Side Products in Reactions of 6-Chloro-5-nitronicotinic Acid
Welcome to the technical support guide for 6-Chloro-5-nitronicotinic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] This resource is designed for researchers, chemists, and process development professionals to proactively troubleshoot and resolve common issues related to side product formation. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
This guide is structured as a series of frequently asked questions (FAQs) categorized by the type of chemical transformation being performed.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the C5-nitro group.[2][3] This makes SNAr a primary strategy for functionalization. However, several side reactions can compete with the desired transformation.
FAQ 1.1: My SNAr reaction with an amine/alkoxide is incomplete, and I recover a significant amount of starting material. What is causing the low conversion?
Answer: Low conversion in SNAr reactions is typically linked to insufficient reactivity of the nucleophile or suboptimal reaction conditions.
-
Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, and its formation is often the rate-determining step.[2] A weak nucleophile may not attack the electron-deficient ring efficiently. Furthermore, if the leaving group (chloride) is not expelled effectively, the equilibrium may not favor the product.
-
Troubleshooting Steps:
-
Increase Nucleophilicity: If using an alcohol or amine, add a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to deprotonate the nucleophile in situ, forming the more reactive alkoxide or amide anion.[2]
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the cation of the base but not the nucleophilic anion, increasing its effective reactivity.
-
Temperature: Gently heating the reaction (e.g., 60-100 °C) can often overcome the activation energy barrier without promoting decomposition. Monitor the reaction by TLC or LCMS to avoid generating thermal decomposition byproducts.
-
FAQ 1.2: My product is contaminated with a byproduct that has a mass 18 units lower than my starting material. What is this impurity and how can I prevent it?
Answer: This impurity is almost certainly 6-hydroxy-5-nitronicotinic acid , the product of hydrolysis. This occurs when water, acting as a nucleophile, displaces the chloride.
-
Causality: Hydrolysis is a common side reaction, especially under basic conditions which can generate hydroxide ions from trace water.[4][5] The resulting 6-hydroxypyridine derivative exists in equilibrium with its pyridone tautomer.
-
Preventative Measures:
-
Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and dry reagents. If a base like K₂CO₃ is used, consider drying it in an oven before the reaction.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Controlled Base Addition: If using an aqueous base for workup, perform the extraction quickly and at low temperatures to minimize hydrolysis of any unreacted starting material.
-
Section 2: Reduction of the C5-Nitro Group
The reduction of the nitro group to an amine is a critical transformation, yielding 5-amino-6-chloronicotinic acid, a valuable synthetic intermediate. The choice of reducing agent is paramount to avoid unwanted side reactions.
FAQ 2.1: I tried to reduce the nitro group using catalytic hydrogenation (H₂/Pd-C), but I lost the chlorine atom. How can I achieve selective reduction?
Answer: You have encountered hydrodechlorination , a common side reaction with powerful reduction catalysts like Palladium on Carbon (Pd/C).[6]
-
Causality: Palladium catalysts are highly active and can readily catalyze the cleavage of carbon-halogen bonds, especially activated aryl chlorides, in the presence of hydrogen.[6]
-
Troubleshooting Protocol: Chemoselective Nitro Group Reduction
-
Catalyst Selection: Switch to a less reactive hydrogenation catalyst. Raney Nickel is often a better choice for substrates where dehalogenation is a concern.[6]
-
Metal/Acid Reduction (Recommended): A more reliable method is to use a metal in acidic media. This provides excellent chemoselectivity.
-
Step-by-Step Protocol (Fe/NH₄Cl): i. In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v). ii. Add Iron powder (3.0-5.0 eq) and Ammonium Chloride (4.0-6.0 eq). iii. Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC or LCMS. The reaction is typically complete in 2-4 hours. iv. Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts. v. Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or by adjusting the pH to precipitate the desired amino acid product.
-
FAQ 2.2: My LCMS shows intermediates with masses corresponding to partial reduction. What are they?
Answer: During the reduction of a nitro group (R-NO₂), the reaction proceeds through nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates before reaching the final amine (R-NH₂).[9] If the reaction is incomplete, these species may be present.
-
Causality: The reduction is a multi-electron process. Insufficient reducing agent, low temperature, or short reaction times can lead to the accumulation of these intermediates.[9][10]
-
Solutions:
-
Increase the equivalents of the reducing agent.
-
Extend the reaction time or slightly increase the temperature.
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Section 3: Reactions of the Carboxylic Acid Moiety
The carboxylic acid can undergo esterification, amidation, or even decarboxylation under certain conditions.
FAQ 3.1: I'm running a reaction at high temperature (>180 °C) and observing gas evolution and the formation of a major, non-acidic byproduct. What is happening?
Answer: You are likely observing thermal decarboxylation , the loss of the carboxylic acid group as carbon dioxide (CO₂).
-
Causality: Nicotinic acids can undergo decarboxylation at elevated temperatures, often facilitated by metal catalysts or acidic/basic conditions.[11][12] The product in your case would be 2-chloro-3-nitropyridine.
-
Preventative Measures:
-
Avoid excessive temperatures if the carboxylic acid moiety needs to be preserved.
-
If a high-temperature reaction is necessary (e.g., for a difficult SNAr), consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are much more thermally stable towards decarboxylation.
-
Summary Table of Common Side Products
| Side Product Name | Structure | Reaction Type | Probable Cause | Prevention Strategy |
| 6-Hydroxy-5-nitronicotinic acid | SNAr | Presence of water/hydroxide | Use anhydrous reagents and solvents; run under inert atmosphere. | |
| 5-Amino-nicotinic acid | Nitro Reduction | Hydrodechlorination | Avoid Pd/C; use Fe/HCl, SnCl₂, or Raney Nickel.[6] | |
| 6-Chloro-5-hydroxylaminonicotinic acid | Nitro Reduction | Incomplete reduction | Increase reaction time, temperature, or equivalents of reducing agent.[9] | |
| 2-Chloro-3-nitropyridine | Decarboxylation | Excessive heat (>180 °C) | Avoid high temperatures; protect the acid as an ester.[12] |
Visual Logic and Workflow Diagrams
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting unexpected results.
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for impurity identification.
References
-
Schenzle, A., et al. (2003). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Available at: [Link]
- Wang, Y. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka.
-
Nbinno. (n.d.). CAS:7477-10-3 this compound manufacturer. Nbinno. Available at: [Link]
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.
-
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. chemrevlett.com. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
PubMed Central. (n.d.). Decarboxylation in Natural Products Biosynthesis. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). US2702802A - Process of making isocinchomeronic acid and decarboxylation of same to niacin. Google Patents.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Clutch Prep. (2015). Reduction of Nitro Groups. YouTube. Available at: [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2702802A - Process of making isocinchomeronic acid and decarboxylation of same to niacin - Google Patents [patents.google.com]
Technical Support Center: Optimization of Suzuki Coupling with 6-Chloro-5-nitronicotinic acid
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-Chloro-5-nitronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling reactions with this challenging substrate. The inherent electronic properties of this compound—namely, the electron-withdrawing nitro group and the pyridine ring—present unique challenges that require careful consideration of reaction parameters.
This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve common issues, leading to improved yields, purity, and reproducibility in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Suzuki coupling of this compound.
Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in the Suzuki coupling of this substrate is a common issue stemming from several factors. Due to the presence of the electron-withdrawing nitro group and the chloro leaving group, the oxidative addition step is generally facilitated.[1] However, other aspects of the catalytic cycle can become problematic. Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical.[2] this compound is an electron-deficient heteroaromatic halide. While chlorides are typically less reactive than bromides or iodides, the electronic nature of this substrate can make oxidative addition feasible.[3][4] However, the subsequent steps of transmetalation and reductive elimination must also be efficient.
-
Recommendation: Start with a robust catalyst system known for coupling challenging substrates. A pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is a good starting point.[5] These ligands promote both oxidative addition and reductive elimination.[3] If you are using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced in situ to the active Pd(0) species.[3]
2. Base Selection and Strength: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][7] The acidity of the carboxylic acid group on your substrate also needs to be considered, as it will react with the base.
-
Recommendation: A moderately strong inorganic base is often a good choice. Potassium carbonate (K₂CO₃) is a standard option.[5] If you observe poor reactivity, consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8] Ensure the base is finely powdered and dry to maximize its effectiveness.[9] The use of an adequate excess of base (typically 2-3 equivalents) is necessary to both activate the boronic acid and neutralize the nicotinic acid.
3. Solvent System: The solvent must be able to dissolve all reactants to a reasonable extent. A mixture of an organic solvent and water is commonly used in Suzuki couplings.[3]
-
Recommendation: A mixture of 1,4-dioxane and water is a versatile solvent system for many Suzuki reactions.[10] Other options include THF/water or DMF/water.[8] Ensure your organic solvents are anhydrous and degassed to prevent catalyst deactivation and side reactions.[9]
4. Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction.
-
Recommendation: Start with a reaction temperature in the range of 80-100 °C.[8] If the reaction is still slow, a higher temperature may be necessary, but be mindful of potential decomposition of the starting materials or product. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[11]
Significant Side Product Formation
Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
Answer: Side product formation is a common challenge in Suzuki couplings. Here’s how to address the most frequent culprits:
1. Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[3]
-
Solution: It is imperative to maintain a strict inert atmosphere throughout the reaction.[9] Thoroughly degas your solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen for an extended period before adding the catalyst.[12] Using a Schlenk line or a glovebox for reaction setup is highly recommended.
2. Dehalogenation of this compound: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[12]
-
Solution: This side reaction can be influenced by the solvent and base combination. Sometimes, changing the solvent system can mitigate this issue.[12] Also, ensure your boronic acid is of high quality, as impurities can sometimes contribute to this pathway.
3. Protodeborylation of the Boronic Acid: This is the hydrolysis of the boronic acid back to the corresponding arene, which reduces the amount of nucleophile available for the desired coupling.[5]
-
Solution: This is often exacerbated by high temperatures and certain bases.[2] Using fresh, high-purity boronic acid is crucial.[9] Alternatively, consider using more stable boronic esters, such as pinacol esters, which can be more resistant to protodeborylation.[13] Anhydrous conditions with a base like K₃PO₄ can also help if deborylation is a major issue.[5]
Difficult Purification
Question: The purification of my final product is proving to be very difficult due to closely eluting impurities. What strategies can I employ for a cleaner product?
Answer: Purification can be challenging, especially with polar compounds like nicotinic acid derivatives.
-
Work-up Procedure: After the reaction is complete, a careful work-up is the first step to a cleaner product. If you used a solvent like DMF, diluting the reaction mixture with water and then acidifying with 1M HCl to a pH of ~3-4 can precipitate your carboxylic acid product.[14] The resulting solid can then be filtered and washed.
-
Chromatography: If precipitation is not effective or the product is still impure, column chromatography on silica gel is a common next step. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be necessary to separate your product from impurities.[14]
-
Recrystallization: If you can obtain a solid that is reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a very effective final purification step.[14]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For a starting point, the following conditions are recommended. Optimization will likely be necessary based on your specific boronic acid partner.
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | A robust system for challenging couplings.[5] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents.[5][8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent mixture.[10] |
| Temperature | 80 - 100 °C | A typical temperature range for Suzuki couplings.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation.[9] |
Q2: How does the nitro group affect the Suzuki coupling reaction?
A2: The nitro group is strongly electron-withdrawing. This has a dual effect. It activates the aryl chloride towards oxidative addition, which is the rate-determining step for many Suzuki couplings.[1][4] However, the high electrophilicity of the aromatic ring can also make it susceptible to nucleophilic attack or other side reactions. In some cases, the nitro group itself can act as a leaving group in palladium-catalyzed couplings, although this is less common than for halides.[15][16]
Q3: Can I use a boronic ester instead of a boronic acid?
A3: Yes, and in some cases, it is advantageous. Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and less prone to side reactions like protodeborylation and homocoupling.[13] This can be particularly beneficial when working with sensitive or unstable boronic acids. Keep in mind that the reaction kinetics might be different, and some optimization of the conditions may be required.
Q4: Is it necessary to degas the water used in the solvent mixture?
A4: Yes, it is highly recommended to degas all solvents, including water, that will be used in the reaction mixture.[5] Dissolved oxygen in any of the reaction components can lead to the oxidation and deactivation of the Pd(0) catalyst, resulting in lower yields and the formation of homocoupled byproducts.[3]
Q5: My reaction seems to stall at partial conversion. What should I try?
A5: If your reaction stalls, it could be due to catalyst deactivation or one of the reagents being consumed by a side reaction. Here are a few things to try:
-
Add more catalyst: Prepare a small amount of the active catalyst (e.g., Pd₂(dba)₃/ligand mixture) in a separate flask and add it to the reaction mixture under an inert atmosphere.
-
Check boronic acid stability: If you suspect protodeborylation, adding another portion of the boronic acid might help drive the reaction to completion.
-
Increase temperature: If the reaction is simply sluggish, a moderate increase in temperature could improve the rate.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.[9]
References
- Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing; 2025.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? 2017.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. 2019.
- Reddit. How to approach choosing reaction conditions for Suzuki? 2024.
- Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. 2022.
- ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. 2015.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? 2014.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Rose-Hulman. Suzuki Cross-coupling Reaction procedure.
- Andrew G Myers Research Group. The Suzuki Reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. 2025.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. 2019.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes. 2021.
- Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloronicotinoyl Chloride.
- PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. NIH.
- ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
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Technical Support Center: Purification of 6-Chloro-5-nitronicotinic acid
Welcome to the technical support center for the purification of 6-Chloro-5-nitronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound (CAS 7477-10-3).[1] We will explore the root causes of common purification issues and provide robust, field-tested protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude this compound?
A1: Commercially available crude this compound typically has a purity in the range of 95-98%.[2] Material synthesized in-house may have a lower purity, depending on the reaction conditions and work-up procedure.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from starting materials, side-reactions, or degradation. Based on common synthetic routes for related nicotinic acids, potential impurities include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the oxidation of a methyl group on a pyridine ring (e.g., from a substituted 2-chloro-5-methylpyridine), this starting material may be present.[3][4]
-
Isomeric Byproducts: Aromatic nitration can sometimes lead to the formation of positional isomers, although the directing effects of the existing chloro and carboxylic acid (or its precursor) groups should favor the desired product.[5]
-
Over-oxidation or Incomplete Reaction Products: Synthesis from precursors like 6-hydroxynicotinic acid could leave residual starting material or other intermediates.[6]
-
Colored Impurities: Crude nicotinic acid and its derivatives are often described as yellow or tan due to chromophores formed during oxidative synthesis steps.[7]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., chlorobenzene) or reagents from the work-up may persist in the crude solid.[4]
Q3: What is the primary method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound on a lab scale.[8] It is particularly effective at removing small amounts of impurities. For more challenging separations, column chromatography is a viable alternative.
Q4: How do I assess the purity of my final product?
A4: The purity of the final product should be assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting trace impurities.[9][10]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or major impurities.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: My final product remains yellow or off-white after recrystallization.
-
Causality: The yellow color is likely due to highly conjugated, colored byproducts or chromophores that are not efficiently removed by a single recrystallization. These impurities may be present in small quantities but have high extinction coefficients. For many nicotinic acids prepared by oxidation, this is a common issue.[7]
-
Solution Pathway:
-
Activated Carbon Treatment: Add a small amount (1-2% by weight of your compound) of activated carbon to the hot, dissolved solution before filtration. Activated carbon has a high surface area that effectively adsorbs colored impurities.[7]
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization in the funnel.
-
Second Recrystallization: If the color persists, a second recrystallization may be necessary.
-
Alternative Technique: For stubborn coloration, consider a preliminary purification by flash column chromatography before a final recrystallization step.
-
Issue 2: I am getting a very low yield after recrystallization.
-
Causality: Low recovery is one of the most common problems in recrystallization.[11] The primary causes are:
-
Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[12][13]
-
Premature crystallization: The product crystallizes during hot filtration, leading to loss.
-
Inappropriate solvent choice: The solvent may have a moderate solubility for the compound at low temperatures.
-
-
Solution Pathway:
-
Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.[12]
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is hot. This can be achieved by placing it over the boiling solvent flask to be bathed in the hot vapor before filtering.
-
Recover from Mother Liquor: If you suspect significant product loss, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Re-evaluate Your Solvent: Perform solubility tests to confirm you have selected an optimal solvent (see table below).
-
Issue 3: My product "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[14] This is common for compounds with low melting points or when the solution is supersaturated with impurities, which can depress the melting point.
-
Solution Pathway:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can further slow the cooling rate, promoting the formation of well-ordered crystals.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[13]
-
Change Solvent System: If the problem persists, consider using a different solvent or a mixed-solvent system.
-
Issue 4: Impurities are co-eluting with my product during column chromatography.
-
Causality: This indicates that the chosen mobile phase is not selective enough to resolve your product from a specific impurity. The polarity of the eluent may be too high, causing all components to move too quickly down the column.[15]
-
Solution Pathway:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3.[16]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities on the column.[16]
-
Change the Stationary Phase: While silica gel is standard, for highly polar compounds like carboxylic acids, alumina or a bonded-phase silica (like amine-functionalized silica) might offer different selectivity.[17][18]
-
Experimental Protocols & Data
Decision Workflow for Purification Strategy
The choice between recrystallization and chromatography depends on the purity of the crude material and the nature of the impurities. This workflow can guide your decision.
Caption: Decision workflow for selecting a purification method.
Table 1: Recommended Solvents for Recrystallization
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] Given the polar nature of this compound (due to the carboxylic acid and nitro groups), polar protic solvents are good candidates.
| Solvent | Boiling Point (°C) | Properties & Rationale |
| Water | 100 | A green and safe solvent. The compound has moderate solubility in hot water, making it a good choice. Often used for purifying nicotinic acid itself.[19] |
| Ethanol | 78 | A common and effective solvent for many organic compounds. The methyl ester of the related this compound can be crystallized from ethanol.[6] |
| Methanol | 65 | Similar to ethanol but more volatile. It is an effective solvent for the related 6-chloronicotinic acid, suggesting it will work for the nitro derivative as well.[3] |
| Acetic Acid | 118 | Can be an excellent solvent for carboxylic acids, but its high boiling point and corrosivity can make it difficult to remove completely. |
| Water/Ethanol | Variable | A mixed solvent system can be fine-tuned to achieve optimal solubility. If the compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization. |
Protocol 1: Recrystallization from an Aqueous Solvent
This protocol is a robust starting point for purifying crude this compound.
-
Solvent Selection: Start with deionized water. Perform a small-scale solubility test if unsure.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 10-15 mL) and a magnetic stir bar. Heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Add more hot water in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Swirl and bring the solution back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
References
- Stump, E. (1962). Purification of nicotinic acid. U.S. Patent 3,037,987.
-
Biocyclopedia. (2026). Problems in recrystallization. Biocyclopedia. Available at: [Link]
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Al-alaween, M., & Bawa'aneh, M. (2014). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 7(9), 3795-3802. Available at: [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
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University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]
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Reddit. (2022). Guide to Recrystallisation. r/chemistry. Available at: [Link]
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JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Journal of Visualized Experiments. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]
- Cheney, L. C. (1950). Purification of nicotinamide. U.S. Patent 2,496,114.
-
McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49. Available at: [Link]
-
Scudi, J. V. (1940). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Available at: [Link]
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Wang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5178. Available at: [Link]
- Changshu League Chemical Co Ltd. (2014). Preparation method of 6-chloronicotinic acid. CN103570612A.
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]
-
Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of the Chemical Society, Perkin Transactions 1, (2), 249-252. Available at: [Link]
-
Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Wikipedia. (n.d.). Nitration. Available at: [Link]
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Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Wockhardt Research Centre. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 73(3), 289-294. Available at: [Link]
-
Bhupatiraju, S. T., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198. Available at: [Link]
-
Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 971-977. Available at: [Link]
- Shanghai Institute of Pharmaceutical Industry. (2018). The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities. CN108061767A.
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Technical Support Center: Amide Coupling with 6-Chloro-5-nitronicotinic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals tackling the unique challenges of amide coupling reactions with 6-Chloro-5-nitronicotinic acid. This substrate, while a valuable building block, presents specific hurdles due to its electronic properties. This guide is structured to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot effectively and achieve optimal results. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to foster a robust and successful synthetic strategy.
The Core Challenge: Understanding the Electronic Deactivation
The primary difficulty in forming an amide bond with this compound stems from the severe electronic deactivation of the carboxylic acid group. The pyridine ring is inherently electron-deficient, and this effect is dramatically amplified by the presence of two potent electron-withdrawing groups (EWGs): the nitro group at the 5-position and the chloro group at the 6-position.[1][2][3] These groups pull electron density away from the carboxyl group, reducing the nucleophilicity of the corresponding carboxylate and making the carbonyl carbon less susceptible to activation.
Caption: Electronic deactivation cascade in this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired amide. How can I more effectively activate the carboxylic acid?
A1: This is the most common issue and points directly to the electronic deactivation of the acid. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone are often insufficient because the O-acylisourea intermediate they form is not reactive enough to overcome the substrate's deactivation or react with a weakly nucleophilic amine.[4][5][6]
Recommendations:
-
Employ High-Potency Coupling Reagents: Switch to uronium/aminium or phosphonium salt-based reagents. These reagents generate highly reactive OBt, OAt, or Oxyma active esters which are more effective for difficult couplings.[7] HATU is particularly effective as it generates a 7-aza-1-hydroxybenzotriazole (HOAt) ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the subsequent amidation.
-
Consider In Situ Acyl Halide Formation: For extremely challenging couplings (e.g., with a very hindered or electron-poor amine), converting the carboxylic acid to its highly reactive acyl chloride or fluoride derivative is a robust strategy.[8][9] This approach bypasses the need for coupling reagents entirely for the amidation step. Thionyl chloride (SOCl₂) or oxalyl chloride are effective for forming the acyl chloride.[9][10]
Data Summary: Comparison of Common Coupling Strategies
| Coupling Strategy | Reagent(s) | Relative Reactivity | Key Considerations |
| Carbodiimide | EDC or DCC (+ HOBt) | Moderate | Often insufficient for this substrate. HOBt additive is crucial to increase reactivity and suppress side reactions. |
| Uronium/Aminium Salt | HBTU / HCTU | High | HCTU, with its 6-chloro-HOBt moiety, offers higher reaction rates than HBTU.[11] Guanidinylation of the amine is a potential side reaction. |
| Uronium/Aminium Salt | HATU / TATU | Very High | Generally the preferred choice for difficult couplings due to the formation of the highly reactive OAt ester.[7] |
| Phosphonium Salt | PyBOP / PyAOP | High to Very High | Excellent reagents that do not cause guanidinylation side products, making them suitable if excess reagent is needed. |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Extremely High | Harsh conditions may not be suitable for sensitive substrates. The intermediate acyl chloride is highly moisture-sensitive.[9][12] |
Q2: I can see the activated ester intermediate by LC-MS, but it's not reacting with my amine. What is the problem?
A2: Observing the activated intermediate (e.g., the HOBt or HOAt ester) confirms successful acid activation. The bottleneck is now the nucleophilic attack by the amine. This typically occurs when the amine itself is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups).[8][12][13][14]
Recommendations:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy for the nucleophilic attack to proceed. Monitor carefully for potential side reactions like epimerization or SNAr.
-
Optimize the Base: Ensure a sufficient excess (typically 2.0-3.0 equivalents) of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is present to fully deprotonate the amine's ammonium salt and neutralize the acid generated during activation.
-
Solvent Choice: Ensure the reaction is run in a polar, aprotic, and anhydrous solvent like DMF, NMP, or DMAc. These solvents are effective at solvating the ionic intermediates and facilitating the reaction.[15] The use of anhydrous solvents is critical to prevent hydrolysis of the activated ester.[5]
-
Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This ensures the maximum concentration of the active ester is available when the nucleophile is introduced and minimizes potential side reactions between the amine and the coupling reagent.[16]
Q3: My reaction is producing multiple unidentified side products. What are the likely side reactions?
A3: A messy reaction profile can arise from several sources given the functionalities on the starting material.
Potential Side Reactions and Mitigation:
-
Nucleophilic Aromatic Substitution (SNAr): The C6-chloro position is activated towards nucleophilic attack by the strong EWGs on the ring. At elevated temperatures or with strong bases, your amine (especially a primary amine) or other nucleophiles could displace the chloride.
-
Mitigation: Use the mildest possible temperature. Avoid overly strong or nucleophilic bases.
-
-
Guanidinylation of the Amine: This is a specific side reaction of uronium/aminium reagents (like HATU, HBTU) where the amine attacks the coupling reagent itself instead of the activated acid.
-
Mitigation: Strictly follow the correct order of addition: pre-activate the acid before adding the amine. This minimizes the time the free amine and coupling reagent are in solution together.
-
-
Hydrolysis: The presence of water will hydrolyze your activated ester back to the starting carboxylic acid.
-
Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Frequently Asked Questions (FAQs)
FAQ 1: Is it better to use HATU or an EDC/HOBt system for this substrate? For this compound, HATU is mechanistically superior. The EDC/HOBt system generates an O-acylisourea which then converts to the OBt active ester. HATU directly and rapidly converts the acid to the more reactive OAt active ester. For a deactivated acid like this, the higher reactivity afforded by HATU is often necessary for efficient conversion, especially with challenging amines.[17]
FAQ 2: What is the specific role of an additive like DMAP? 4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic acylation catalyst. When used in catalytic amounts with a primary activating agent like EDC, it can form a highly reactive N-acylpyridinium intermediate.[14] This intermediate is significantly more electrophilic than the corresponding OBt ester or O-acylisourea, potentially accelerating the reaction with a poor nucleophile. However, it can also increase the risk of side reactions and should be used judiciously (0.1-0.2 equivalents).
FAQ 3: Can I simply use excess coupling reagent to drive the reaction to completion? While using a slight excess (1.1-1.2 equivalents) of the coupling reagent is standard, using a large excess can be counterproductive. Uronium reagents like HATU can react with the free N-terminus of the amine, causing a capping side reaction (guanidinylation) that prevents amide formation.[7] It is generally better to optimize other parameters like temperature or reagent choice before resorting to a large excess of the coupling agent.
Experimental Protocols
Protocol 1: High-Potency Coupling with HATU
This protocol is recommended as the first approach for coupling this compound.
-
To a dry flask under an inert atmosphere (N₂), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (or NMP).
-
Add HATU (1.1 eq.) to the solution.
-
Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step .
-
In a separate flask, dissolve the amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, consider warming to 40-50 °C.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Acyl Chloride Formation and Coupling
Use this robust protocol for particularly unreactive amines where other methods have failed.
Step A: Acyl Chloride Formation
-
To a dry flask under N₂, add this compound (1.0 eq.).
-
Add thionyl chloride (SOCl₂) (3-5 eq.) or suspend the acid in anhydrous DCM and add oxalyl chloride (2.0 eq.) followed by a catalytic drop of DMF.
-
Gently reflux the mixture for 1-3 hours until the evolution of gas ceases and the solid has dissolved.
-
Carefully remove the excess SOCl₂ or oxalyl chloride/DCM under reduced pressure to obtain the crude acyl chloride, which should be used immediately without purification.
Step B: Amide Formation
-
Dissolve the amine (1.0 eq.) in anhydrous DCM or THF and add a suitable base (e.g., DIPEA or pyridine, 2.0 eq.).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common amide coupling issues.
References
-
Ghate, M., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
National Center for Biotechnology Information. A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. PubChem. [Link]
-
LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Stenstrøm, Y., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(4), 1139-1142. [Link]
-
Pramanik, M. M., & Jagadeesh, B. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
S. G. Manfroni, et al. (2021). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 26(16), 4933. [Link]
-
Wang, B. L., et al. (2015). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 20(2), 2539-2553. [Link]
-
Taniguchi, T., & Ogasawara, K. (2000). Comparison of Substituting Ability of Nitronate versus Enolate for Direct Substitution of a Nitro Group. Molecules, 5(12), 1147-1157. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Yoshimitsu, T. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3639. [Link]
-
Kumar, S., & Kumar, V. (2021). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications, 57(55), 6729-6744. [Link]
-
Bevan, C. W. L., & Bye, G. C. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed), 3091-3094. [Link]
-
Reddit. (2020). r/Chempros: amide coupling help. [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
-
Reddit. (2021). r/Chempros: Tips and tricks for difficult amide bond formation?. [Link]
-
Iskauskas, J., et al. (2011). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 13(24), 6544-6547. [Link]
-
Lunn, G., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613. [Link]
-
Royal Society of Chemistry. (2018). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Tominari, Y. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(11), 3163. [Link]
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stability of 6-Chloro-5-nitronicotinic acid under reaction conditions
Technical Support Center: 6-Chloro-5-nitronicotinic Acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound (CAS 7477-10-3). This resource is designed for our partners in research and drug development. We understand that working with highly functionalized intermediates presents unique challenges. This guide moves beyond standard data sheets to provide in-depth, field-proven insights into the stability and reactivity of this valuable compound. Our goal is to empower you to anticipate potential issues, troubleshoot effectively, and optimize your experimental outcomes.
This is a living document, structured as a direct line to our application specialists. We will explore common pitfalls, explain the chemical principles behind them, and offer robust solutions grounded in rigorous scientific data.
Part I: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your work. We focus on the causality of these issues and provide actionable steps for resolution.
Q1: My reaction is showing low yield and the starting material is consumed. What is the likely cause?
This is a classic scenario often pointing towards unintended degradation of the starting material or product under the reaction conditions. This compound, while stable under proper storage, possesses two key reactive sites that can be compromised.
Core Issue: Susceptibility to Nucleophilic Attack.
The pyridine ring is rendered highly electron-deficient by the combined electron-withdrawing effects of the ring nitrogen, the nitro group, and the carboxylic acid. This significantly activates the C6-position (bearing the chloro group) towards Nucleophilic Aromatic Substitution (SNAr) .[1][2]
Troubleshooting Steps & Explanations:
-
Solvent Purity is Paramount: Are you using truly anhydrous solvents? Nucleophilic solvents like water or alcohols (methanol, ethanol) can compete with your intended nucleophile, leading to the formation of 6-hydroxy-5-nitronicotinic acid or the corresponding alkoxy derivative. This side reaction is often accelerated by heat.
-
Base Selection and Stoichiometry: Many reactions involving this acid require a base to deprotonate the carboxylic acid or to scavenge acid produced in the reaction. However, strong bases like sodium hydroxide in aqueous or alcoholic media can act as competing nucleophiles (OH⁻, RO⁻), directly attacking the C6 position and causing hydrolysis.[1] Consider using non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) or Proton-Sponge®.
-
Temperature Control: Thermal energy can overcome the activation barrier for undesired side reactions. If you are observing significant byproduct formation, consider running the reaction at a lower temperature for a longer duration. While vendor data sheets indicate stability, this applies to storage, not necessarily to prolonged heating in a reactive chemical environment.[3][4]
Q2: I've isolated a major byproduct with a mass ~18 Da lower than my expected product. What is it?
An 18 Da mass difference (loss of HCl, gain of H₂O) strongly suggests hydrolysis, where the chloro group has been replaced by a hydroxyl group. The likely byproduct is 6-Hydroxy-5-nitronicotinic acid .
Mechanistic Insight:
This occurs via the SNAr mechanism mentioned previously. A nucleophile (in this case, hydroxide or water) attacks the electron-poor carbon atom bonded to the chlorine. This forms a temporary, negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The complex then collapses, expelling the chloride ion as the leaving group to restore aromaticity.
Preventative Measures:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use solvents from a freshly opened bottle or a solvent purification system.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.[5]
-
Work-up pH Control: During aqueous work-up, avoid prolonged exposure to basic conditions. It is often preferable to neutralize the reaction mixture and proceed immediately to extraction.
Q3: My purification is problematic; I see new impurities forming on the column or during solvent evaporation.
Post-reaction degradation is a common issue, especially during purification steps that involve heat or exposure to different pH environments.
Troubleshooting Purification:
-
Avoid High Temperatures: When removing solvent under reduced pressure (rotary evaporation), use a water bath temperature that is as low as possible to minimize thermal degradation.
-
Chromatography Considerations: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. This can sometimes catalyze the degradation of sensitive compounds. If you suspect this is an issue, you can use silica gel that has been neutralized with a base (e.g., by washing with a triethylamine/hexane mixture).
-
Aqueous Work-up: Minimize the time your compound spends in aqueous layers, especially if they are basic. Perform extractions swiftly and efficiently.
Part II: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the fundamental properties and handling of this compound.
Q1: What are the definitive storage and handling conditions for this compound?
To ensure long-term stability and reproducibility of results, strict adherence to optimal storage conditions is crucial.
-
Temperature: Store in a freezer at -20°C.[6] This minimizes the rate of any potential slow decomposition reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This prevents reaction with atmospheric moisture and oxygen.
-
Light: Keep in a dark place, as with many nitroaromatic compounds, to prevent potential photolytic degradation.[3]
-
Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Use in a well-ventilated area or fume hood.[7]
Q2: How does pH impact the stability of this compound in solution?
The pH of the medium has a profound effect on the compound's stability, primarily due to the potential for hydrolysis.
-
Alkaline Conditions (pH > 8): The compound is most vulnerable under basic conditions. The presence of hydroxide ions (OH⁻) provides a strong nucleophile that readily displaces the chloride at the C6 position via an SNAr reaction. This degradation pathway is often accelerated by heat.
-
Neutral & Acidic Conditions (pH < 7): The compound exhibits significantly greater stability. While forced degradation can be achieved with strong acid and heat, the rate of hydrolysis is substantially slower compared to basic conditions.[8][9] For reactions or storage in solution, maintaining a neutral to slightly acidic pH is recommended.
Q3: What analytical methods are best for monitoring reaction progress and assessing final purity?
A multi-faceted approach is recommended for robust analysis.
-
Routine Purity & Reaction Monitoring: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It is effective for separating the relatively polar parent compound from less polar impurities and potential non-polar products.[8]
-
Impurity Identification: For identifying unknown byproducts or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight information that is critical for structural elucidation.[10][11]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for confirming the structure of the final product and characterizing any isolated impurities.[8]
Part III: Protocols & Data
Experimental Protocol: Stability Assessment by RP-HPLC
This protocol outlines a general method for testing the stability of this compound under specific stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation: Incubate all three samples in a water bath at 60°C for 4 hours.
-
Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acid sample with 1 mL of 1N NaOH and the base sample with 1 mL of 0.1N HCl. Dilute all samples 1:10 with the mobile phase.
-
HPLC Analysis: Analyze the samples using an appropriate RP-HPLC method (e.g., C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at 254 nm).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
Data Presentation: Key Physicochemical & Stability Data
| Property | Value / Information | Source(s) |
| CAS Number | 7477-10-3 | [6] |
| Molecular Formula | C₆H₃ClN₂O₄ | [12][13] |
| Molecular Weight | 202.55 g/mol | [6][13] |
| Physical Form | Solid, powder (Slightly pale yellow to yellow) | [3][6] |
| Storage Temperature | -20°C (in freezer) | [5][6] |
| Key Incompatibilities | Strong oxidizing agents | [3][4] |
| Primary Degradation Pathway | Nucleophilic substitution (hydrolysis) of the C6-Chloro group | [1][14] |
| Hazardous Decomposition | Forms NOx, CO, CO₂, and HCl gas upon combustion | [15] |
Part IV: Visualization of Key Processes
Diagram 1: Primary Degradation Pathway
Caption: SNAr mechanism for the hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yields
Caption: Logical workflow for diagnosing and resolving low reaction yields.
Part V: References
-
This compound | 7477-10-3 . Sigma-Aldrich.
-
Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet . ChemicalBook.
-
SAFETY DATA SHEET - 6-Hydroxy-5-nitronicotinic Acid . TCI Chemicals.
-
6-Chloronicotinic acid - Safety Data Sheet . Synquest Labs.
-
SAFETY DATA SHEET - 6-Chloronicotinic acid . Fisher Scientific.
-
6-Chloronicotinic acid synthesis . ChemicalBook.
-
Synthesis of 6-chloronicotinic acid . PrepChem.com.
-
Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry . SpringerLink.
-
CN103570612A - Preparation method of 6-chloronicotinic acid . Google Patents.
-
Methyl-6-chloro-5-nitronicotinate | 59237-53-5 . ChemicalBook.
-
7477-10-3|this compound . BLD Pharm.
-
59237-53-5 | this compound methyl ester . ChemScene.
-
CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid . Google Patents.
-
This compound | 7477-10-3 . Sigma-Aldrich (Apollo Scientific).
-
This compound . CymitQuimica.
-
This compound | CAS 7477-10-3 . Santa Cruz Biotechnology.
-
This compound | 7477-10-3 . Sigma-Aldrich (Ambeed, Inc.).
-
7477-10-3 Cas No. | this compound . Apollo Scientific.
-
Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 . PubChem.
-
6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459 . PubChem.
-
Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure . ResearchGate.
-
Chapter 8: Nucleophilic substitutions . Organic Chemistry Textbank - University of Calgary.
-
160906-98-9|6-Chloro-5-nitronicotinonitrile . BLD Pharm.
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms . NIH National Center for Biotechnology Information.
-
This compound - Free SDS search . 3E.
-
CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid . Google Patents.
-
Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry . ResearchGate.
-
Nucleophilic Substitution Reactions - Introduction . Master Organic Chemistry.
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry . YouTube.
-
LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine . MDPI.
-
Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS . Hrcak.
-
2-Chloro-5-nitronicotinic acid | C6H3ClN2O4 | CID 12542664 . PubChem.
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Technical Support Center: Solvent Effects on the Reactivity of 6-Chloro-5-nitronicotinic Acid
Welcome to the technical support center for navigating the complexities of reactions involving 6-Chloro-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection on reaction outcomes. Here, we address common challenges and frequently asked questions to empower you with the knowledge to optimize your experimental success.
Troubleshooting Guide
This section addresses specific issues encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound.
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting to substitute the chlorine on this compound with an amine nucleophile in a nonpolar solvent like toluene, but I am observing very low to no product formation. What is going wrong?
Answer:
The reaction you are performing is a nucleophilic aromatic substitution (SNAr). The mechanism of this reaction involves the formation of a negatively charged intermediate, known as a Meisenheimer complex.[1][2] This intermediate is highly polar and its stability is crucial for the reaction to proceed.
-
Causality: Nonpolar aprotic solvents, such as toluene, are poor at stabilizing charged intermediates.[3] The lack of stabilization of the Meisenheimer complex increases the activation energy of the reaction, leading to a significantly slower reaction rate or no reaction at all. The electron-withdrawing nitro group on the pyridine ring activates it for nucleophilic attack, but solvent stabilization of the resulting intermediate is paramount.[4][5]
-
Recommended Solution: Switch to a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are excellent choices for SNAr reactions.[6] These solvents possess large dipole moments and, while they can't donate hydrogen bonds, they effectively solvate and stabilize the charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.[7][8]
-
Experimental Protocol:
-
Dissolve 1 equivalent of this compound in anhydrous DMSO.
-
Add 1.1-1.5 equivalents of your amine nucleophile to the solution.
-
If the nucleophile is an amine salt, add 1.2-2.0 equivalents of a non-nucleophilic base (e.g., K2CO3 or DIPEA) to generate the free amine in situ.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) while monitoring by TLC or LC-MS.
Figure 1. General workflow for a successful SNAr reaction. -
Issue 2: Side Product Formation, Specifically Hydrolysis of the Chloro Group
Question: I am running my SNAr reaction in a protic solvent like ethanol or water to dissolve my nucleophile, but I am getting a significant amount of 6-hydroxy-5-nitronicotinic acid as a byproduct. How can I avoid this?
Answer:
This is a common issue when using protic solvents in SNAr reactions with activated aryl halides.
-
Causality: Polar protic solvents, such as water and alcohols, can act as nucleophiles themselves, especially at elevated temperatures.[9][10] In your case, hydroxide ions (from water) or ethoxide ions (from ethanol, particularly if a base is present) are competing with your desired amine nucleophile, leading to the formation of the undesired hydroxy byproduct. Additionally, protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[11]
-
Recommended Solution:
-
Switch to a Polar Aprotic Solvent: As mentioned previously, DMSO, DMF, or ACN are ideal as they do not act as nucleophiles and do not form strong hydrogen bonds with the nucleophile.[12]
-
Ensure Anhydrous Conditions: If a protic solvent is unavoidable due to solubility constraints, ensure that the reaction is run under strictly anhydrous conditions to minimize the presence of water. Use dried solvents and reagents.
-
Use a Stronger Nucleophile: If possible, using a more potent nucleophile can help it outcompete the solvent. The reactivity of nucleophiles is an important factor to consider.[13][14]
-
Issue 3: Reaction is Sluggish Even in a Polar Aprotic Solvent
Question: I've switched to DMSO, but my reaction with a secondary amine is still very slow. What other factors should I consider?
Answer:
While solvent choice is a primary factor, other variables can significantly influence the reaction rate.
-
Causality:
-
Steric Hindrance: The reactivity of the nucleophile can be affected by steric bulk.[5] Secondary amines are generally less reactive than primary amines due to increased steric hindrance around the nucleophilic nitrogen atom.
-
Nucleophilicity: The inherent electronic properties of the nucleophile play a crucial role. A less nucleophilic amine will react more slowly.[15]
-
Temperature: Like most chemical reactions, the rate of SNAr reactions is temperature-dependent.
-
-
Recommended Solutions:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 80-100 °C) can provide the necessary activation energy to overcome the steric or electronic barriers.[16]
-
Use a Stronger, Non-Nucleophilic Base: If your amine is used as a salt, a stronger base can more effectively generate the free, more reactive nucleophile. However, ensure the base itself is not nucleophilic (e.g., Proton Sponge).
-
Consider a Catalyst: In some cases, phase-transfer catalysts can be employed to enhance the reactivity of the nucleophile, especially if there are solubility issues.
-
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents generally preferred for SNAr reactions?
A1: SNAr reactions proceed through a two-step addition-elimination mechanism that involves the formation of a resonance-stabilized, negatively charged carbanion intermediate (the Meisenheimer complex).[1][2] Polar aprotic solvents like DMSO and DMF are ideal for several reasons:
-
Stabilization of the Intermediate: Their high polarity effectively stabilizes the charged Meisenheimer complex, which lowers the energy of the transition state and accelerates the rate-determining first step (nucleophilic addition).[7][10]
-
Enhanced Nucleophile Reactivity: They do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and more reactive compared to its state in protic solvents where it can be heavily solvated.[11]
Q2: Can I use a polar protic solvent if my starting material is only soluble in it?
A2: While not ideal, it is sometimes necessary. If you must use a polar protic solvent like an alcohol, be aware of the potential for solvolysis (reaction with the solvent) as a side reaction. To mitigate this, you can:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use a higher concentration of your intended nucleophile to make it kinetically favored over the solvent.
-
Ensure your reagents and solvent are as dry as possible to exclude water, which is often a more aggressive nucleophile than alcohols.
Q3: How does the position of the nitro group affect the reactivity of this compound?
A3: The position of the electron-withdrawing group (EWG) is critical for activating the aromatic ring towards nucleophilic attack. In this compound, the nitro group is meta to the chloro leaving group. According to the principles of SNAr, EWGs are most effective at stabilizing the negative charge of the Meisenheimer complex when they are positioned ortho or para to the leaving group.[1][4][17] A meta positioning offers no such resonance stabilization.[1][17] This means that while the nitro group does provide some inductive electron withdrawal, this compound is significantly less reactive than, for example, an isomer with the nitro group at the 4 or 6-position relative to a chloro group at position 5. Therefore, more forcing conditions (higher temperatures, stronger nucleophiles) may be necessary for this substrate compared to ortho/para-activated systems.
Q4: What is the expected order of reactivity for different nucleophiles with this compound?
A4: Generally, nucleophilicity trends for SNAr reactions follow these patterns:
-
Anions vs. Neutral Species: Anionic nucleophiles are typically much stronger than their neutral counterparts (e.g., RO⁻ > ROH).[11]
-
Basicity: Within a period of the periodic table, nucleophilicity often correlates with basicity (e.g., R₂N⁻ > RO⁻ > F⁻).
-
Polarizability: For atoms within the same group, nucleophilicity often increases with polarizability (e.g., RS⁻ > RO⁻). Thiols and thiolates are excellent nucleophiles for SNAr reactions.[13]
For a typical reaction with this compound, the expected reactivity order would be: Thiolates (RS⁻) > Amines (RNH₂) > Alkoxides (RO⁻) > Water/Alcohols (ROH)
Data Summary
| Solvent Type | Example(s) | Stabilization of Meisenheimer Complex | Nucleophile Reactivity | SNAr Rate | Common Issues |
| Polar Aprotic | DMSO, DMF, ACN | High | High ('Bare' Nucleophile) | Fast | Hygroscopic |
| Polar Protic | Water, Ethanol | Moderate | Low (Solvated) | Slow | Solvolysis Side Products |
| Nonpolar Aprotic | Toluene, Hexane | Very Low | Very Low (Insoluble) | Very Slow / No Reaction | Poor Solubility |
References
-
Niknam, K., et al. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH. Available from: [Link]
-
LibreTexts Chemistry. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015-07-09). Available from: [Link]
-
LibreTexts Chemistry. 4.7: Solvent Effects in Nucleophilic Substitution. (2021-06-10). Available from: [Link]
-
ResearchGate. Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group | Request PDF. (2025-12-18). Available from: [Link]
-
The Organic Chemistry Tutor. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. (2021-02-13). Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
LibreTexts Chemistry. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02). Available from: [Link]
-
WordPress. SNAr Solvents and Reagents. Available from: [Link]
-
OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available from: [Link]
-
Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS). Available from: [Link]
-
OUCI. Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Determination of the empirical polarity parame… Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available from: [Link]
-
ResearchGate. The kinetics of the reaction of 6-substituted nicotinic acids and some p-substituted benzoic acids with diazodiphenylmethane in various alcohols. Available from: [Link]
-
FINETECH INDUSTRY LIMITED. 6-Amino-5-nitronicotinic acid | CAS: 89488-06-2. Available from: [Link]
-
PrepChem.com. Synthesis of 6-chloronicotinic acid. Available from: [Link]
-
ResearchGate. Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2025-08-06). Available from: [Link]
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
CP Lab Chemicals. This compound, min 98%, 1 gram. Available from: [Link]
-
MDPI. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Available from: [Link]
-
ResearchGate. Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide | Request PDF. (2025-08-07). Available from: [Link]
-
LibreTexts Chemistry. 3.7: Nucleophilic Aromatic Substitution. (2025-02-02). Available from: [Link]
-
PubMed Central. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Available from: [Link]
-
PMC - NIH. Nucleophile-Assisted Alkene Activation: Olefins Alone Are Often Incompetent. Available from: [Link]
-
LibreTexts Chemistry. 7.8: Structure and SN2 Reactivity: The Nucleophile. (2019-12-30). Available from: [Link]
-
PMC - NIH. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Available from: [Link]
-
ResearchGate. REACTIVITY OF NUCLEOPHILES AND α-EFFECT IN SUBSTITUTION PROCESSES AT ELECTRON-DEFICIENCY CENTERS (Part 1). (2020-09-08). Available from: [Link]
Sources
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Technical Support Center: Catalyst Selection for 6-Chloro-5-nitronicotinic Acid Cross-Coupling
From the Desk of the Senior Application Scientist
Welcome to the technical support center. The cross-coupling of 6-Chloro-5-nitronicotinic acid presents a unique set of challenges that require a rational approach to catalyst selection and reaction optimization. This molecule is characterized by an electron-deficient pyridine ring due to the presence of both a nitro (-NO₂) and a carboxylic acid (-COOH) group, and a relatively unreactive C-Cl bond for oxidative addition.[1][2] The pyridine nitrogen itself can act as a potential ligand, leading to catalyst inhibition.[3]
This guide is designed to move beyond simple protocols. It provides the foundational principles, troubleshooting workflows, and validated starting points to empower you to overcome these challenges. We will explore the "why" behind catalyst and reagent choices, helping you to diagnose issues and rationally design successful cross-coupling strategies.
Section 1: Foundational Principles - The "Why" of Catalyst Selection
All palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, operate on a fundamental catalytic cycle.[2][4] Understanding this cycle is critical for troubleshooting, as each component of your reaction mixture influences a specific step.
The general palladium-catalyzed cross-coupling cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond of your substrate. This step is often rate-limiting for aryl chlorides.[2] However, the strong electron-withdrawing nitro group on this compound helps to facilitate this step.[1][5]
-
Transmetalation (for Suzuki-Miyaura) : The organic group from your coupling partner (e.g., an organoboron reagent) is transferred to the palladium center. This step is heavily influenced by the choice of base.[2][6] For Buchwald-Hartwig, this step involves amine coordination and deprotonation.[7]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][8] Bulky, electron-rich ligands are known to accelerate this final, product-forming step.[6][9]
Section 4: Recommended Protocols & Catalyst System Data
While every reaction requires optimization, the following tables provide validated starting points for catalyst systems that have proven effective for challenging electron-deficient aryl chlorides.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Chloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Loading (mol%) | Notes |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 1-3 | A robust, general-purpose system for difficult couplings. [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 1-2 | Highly active ligand, often provides excellent yields. [6] |
| XPhos Pd G3 | (none needed) | K₂CO₃ | t-AmylOH/H₂O | 80-100 | 0.5-2 | Air-stable pre-catalyst simplifies setup and improves reproducibility. [6] |
| Pd(PPh₃)₄ | (none needed) | Na₂CO₃ | DME/H₂O | 80-90 | 3-5 | A classic catalyst, may require higher loading and is sensitive to air. [9]|
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Chloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Loading (mol%) | Notes |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 1-2 | A highly effective combination for coupling with primary and secondary amines. [7] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 1-3 | RuPhos is particularly effective for sterically hindered coupling partners. [6][10] |
| RuPhos Pd G3 | (none needed) | LHMDS | THF | 65-80 | 0.5-2 | Pre-catalyst allows for lower temperatures with strong, non-nucleophilic bases. [11] |
| PdCl₂(dppf) | (none needed) | Cs₂CO₃ | Toluene | 110 | 2-4 | Dppf is a bidentate ligand, useful but sometimes less active than modern biaryl ligands. [7][11]|
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid partner.
1. Reagent Preparation:
-
Degas the chosen solvent (e.g., 1,4-Dioxane/H₂O 10:1) by bubbling argon or nitrogen through it for at least 20-30 minutes. [6]* Ensure all glassware is oven-dried and cooled under an inert atmosphere.
2. Reaction Setup:
-
To a dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Seal the vessel with a septum. Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. [6]* Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required. [6]* Using a syringe, add the degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
3. Reaction Execution and Monitoring:
-
Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, LC-MS, or GC-MS until the starting material is consumed.
4. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
If a carboxylic acid is present, acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- ACS Publications. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- BenchChem. A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
- Wikipedia. Buchwald–Hartwig amination.
- TCI Chemicals. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- National Institutes of Health. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Wikipedia. Heck reaction.
- MDPI. Heck Reaction—State of the Art.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Heck Reaction.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- MDPI. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- Harvard University. Cross-Coupling Chemistry.
- BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloronicotinoyl Chloride.
- BenchChem. Technical Support Center: Catalyst Selection for N-Allyl-6-chloro-2-pyridinamine Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
Sources
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managing reaction temperature for 6-Chloro-5-nitronicotinic acid synthesis
A Guide to Managing Reaction Temperature
Welcome to the technical support center for the synthesis of 6-Chloro-5-nitronicotinic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions focused on the critical parameter of reaction temperature. As Senior Application Scientists, we understand that precise temperature control is paramount for achieving high yield, purity, and, most importantly, safety during this synthesis.
The synthesis of this compound involves highly exothermic nitration steps. The introduction of the nitro group (–NO₂) onto the pyridine ring is an energetic process that, if mismanaged, can lead to a cascade of undesirable outcomes, including the formation of impurities, decomposition of the target molecule, and potentially hazardous runaway reactions.[1][2][3][4] This guide is structured to provide both foundational knowledge and actionable solutions to common temperature-related challenges.
Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section addresses specific problems you may encounter during your synthesis. Each issue is presented in a question-and-answer format, explaining the root cause and providing a clear, step-by-step solution.
Question 1: My reaction yield is unexpectedly low. Could improper temperature be the cause?
Answer: Absolutely. Temperature is a double-edged sword for reaction yield.
-
Temperature Too Low: If the reaction temperature is below the optimal range, the rate of formation of the essential electrophile, the nitronium ion (NO₂⁺), will be significantly reduced.[5] This leads to a sluggish or incomplete reaction, leaving a large portion of your starting material unreacted and thus lowering the final yield.[2]
-
Temperature Too High: Conversely, excessive heat can be detrimental. High temperatures can cause the decomposition of the starting material or the desired product, especially under harsh acidic conditions.[5] Furthermore, it promotes the formation of unwanted side products, which complicates purification and reduces the isolated yield of the target compound.
Solution Workflow:
-
Verify Optimal Temperature: Consult the specific protocol you are following. Different starting materials and nitrating agents have different optimal temperature ranges (see Table 2). For instance, the nitration of 2-hydroxynicotinic acid is reported to be conducted at 50°C.[6]
-
Monitor Internally: Ensure you are measuring the internal temperature of the reaction mixture, not the temperature of the external cooling/heating bath.
-
Incremental Adjustment: If you suspect the temperature was too low, consider increasing it in small, 5-10°C increments on a subsequent run, while carefully monitoring the reaction progress via TLC or HPLC.[5]
Question 2: I'm observing significant impurities, possibly from over-nitration. How can I improve selectivity?
Answer: The formation of di-nitrated or other regioisomeric impurities is a classic symptom of poor temperature control.[2][7] Nitration is highly exothermic, and if the heat is not dissipated effectively, localized "hot spots" can form within the reaction mixture. These hot spots possess enough energy to facilitate a second nitration on the already nitrated ring, leading to over-nitration.[5]
Table 1: Troubleshooting Guide: Temperature-Related Issues & Solutions
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield | Too Low: Incomplete reaction due to slow kinetics.[2][5] Too High: Decomposition of starting material or product.[5] | Verify the optimal temperature for your specific protocol. Monitor the internal reaction temperature. Adjust in small increments (5-10°C) if necessary. |
| High Impurity / Over-nitration | Too High: Localized hot spots from poor heat dissipation promote side reactions.[2][7] | Implement slow, dropwise addition of the nitrating agent.[7] Ensure efficient stirring and use an appropriately sized cooling bath (e.g., ice/water). |
| Runaway Reaction | Rapid addition of nitrating agent; inadequate cooling capacity. | Prevention: Add nitrating agent slowly with vigilant internal temperature monitoring. Ensure the cooling bath is prepared before starting addition. |
| Product Oily / Fails to Crystallize | Formation of impurities at high temperatures can inhibit crystallization.[2] | Maintain strict temperature control during the reaction. Ensure the work-up quench is performed rapidly by pouring the reaction mixture onto a large amount of crushed ice.[5] |
Question 3: My reaction experienced a sudden, uncontrolled temperature spike (runaway). What happened and how can I ensure it doesn't happen again?
Answer: A runaway reaction occurs when the rate of heat generation from the exothermic nitration exceeds the rate of heat removal by the cooling system. This is an extremely dangerous situation that can lead to rapid pressure buildup and vessel failure. The primary causes are almost always adding the nitrating agent too quickly or having an insufficient cooling setup.[1][3]
Protocol: Setting Up a Temperature-Controlled Nitration Reaction
-
Vessel & Cooling Setup: Choose a reaction flask that is no more than half full to allow for adequate headspace and efficient stirring. Place the flask in a cooling bath (e.g., ice/water) of sufficient size to buffer the exotherm. Ensure the cooling bath is in place before you begin.
-
Internal Thermometer: Equip the apparatus with a thermometer or thermocouple probe that is immersed in the reaction mixture to provide an accurate reading of the internal temperature.
-
Slow Reagent Addition: Use a pressure-equalizing addition funnel to add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) to the solution of your starting material.
-
Dropwise Addition: Add the nitrating agent dropwise at a slow, steady rate. Crucially, monitor the internal temperature continuously. If the temperature begins to rise above the set point, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming.[7]
-
Efficient Stirring: Ensure the reaction is stirred vigorously to promote heat transfer from the mixture to the flask walls and into the cooling bath, preventing the formation of localized hot spots.[5]
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the synthesis of this compound?
A: The optimal temperature is highly dependent on the specific synthetic route (i.e., the starting material and reagents). There is no single universal temperature. It is critical to follow the temperature parameters specified in a validated literature procedure for the exact transformation you are performing.
Table 2: Reported Temperature Parameters for this compound Synthesis & Related Reactions
| Reaction Step | Starting Material | Reagents | Temperature | Source |
| Nitration | 2-Hydroxynicotinic Acid | Fuming HNO₃, H₂SO₄ | 50°C | [6] |
| Chlorination | 2-Hydroxy-5-nitronicotinic Acid | POCl₃, DMF | Reflux | [6] |
| Nitration | 2,6-Dichloropyridine | HNO₃, H₂SO₄, Sulfamic acid | 50-60°C | [8] |
| Nitration | Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 125-130°C | [7][9] |
Q: What are the best practices for monitoring reaction temperature?
A: Always use an internal thermometer placed directly in the reaction medium. The temperature of the external bath does not accurately reflect the conditions inside the flask, especially during a strong exotherm. Ensure the thermometer is calibrated and positioned away from the flask walls for an accurate reading of the bulk mixture.
Q: How does the order of nitration and chlorination steps affect temperature control?
A: The nitration step is the most thermally hazardous and requires the most stringent control.[4] Chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is often performed at reflux.[6][10] While this is a high temperature, it is inherently controlled by the boiling point of the solvent/reagent mixture, making it more predictable than managing a powerful exotherm at sub-ambient temperatures.
Visualization of Key Concepts
To better manage your experiments, it's helpful to visualize the relationships between key parameters and the decision-making process for troubleshooting.
Caption: Decision-making workflow for troubleshooting temperature issues.
Caption: Relationship between temperature, reaction rate, and selectivity.
References
- Benchchem. (2025).
- PrepChem.com. Synthesis of 6-chloronicotinic acid.
- ACS Publications. Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
- Benchchem. (2025). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
- Benchchem. (2025).
- Google Patents.
- ChemicalBook.
- ACS Publications. (2015-10-21). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
- Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy.
- Lneya. (2024-03-19). Effect of Temperature on Reactions of Chemical Organic Synthesis.
- ResearchGate. (2025-08-07). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles | Request PDF.
- ChemicalBook. (2025-01-27). 6-Chloronicotinic acid | 5326-23-8.
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Mettler Toledo. New Experimental Techniques for Organic Synthesis.
- Google Patents.
- Guidechem. What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?.
- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
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Navigating the Intricacies of 6-Chloro-5-nitronicotinic Acid Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
6-Chloro-5-nitronicotinic acid is a pivotal building block in the synthesis of a wide array of pharmaceutical and specialty chemical compounds. However, its distinct chemical nature, characterized by the presence of a carboxylic acid, a nitro group, and a chloro substituent on a pyridine ring, often presents unique challenges during the post-reaction work-up and purification phases. This technical guide serves as a dedicated support center, offering troubleshooting solutions and frequently asked questions to empower researchers to navigate these complexities with confidence and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental safety precautions I should take when handling this compound?
A1: Handling this compound requires adherence to standard laboratory safety protocols for hazardous chemicals.[1][2] It is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[3] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid creating dust, and in case of contact with skin or eyes, rinse immediately and thoroughly with water.[1][4][5]
Q2: My reaction mixture, containing a derivative of this compound, is persistently yellow even after aqueous washes. What is the likely cause?
A2: The yellow coloration is characteristic of many nitro-aromatic compounds, including this compound and its derivatives.[6] If this color persists in your organic layer after extraction, it could indicate the presence of unreacted starting material or a nitro-containing byproduct. Inefficient extraction or an incomplete reaction are the most probable causes. To address this, consider adjusting the pH of your aqueous wash to ensure complete removal of acidic or basic species and review your reaction conditions to drive the reaction to completion.
Q3: I'm attempting to synthesize an ester of this compound, but I'm observing significant hydrolysis back to the carboxylic acid during the work-up. How can I mitigate this?
A3: Ester hydrolysis is a common challenge, especially when the work-up procedure involves strongly acidic or basic conditions.[7][8][9][10] To minimize the hydrolysis of your ester product, it is advisable to use milder bases for neutralization, such as a saturated sodium bicarbonate solution, rather than strong bases like sodium hydroxide.[11][12] Additionally, performing the extractions at a lower temperature (e.g., using an ice bath) and reducing the contact time between the organic and aqueous layers can significantly decrease the extent of hydrolysis. In some instances, a non-aqueous work-up may be the most effective strategy.
Troubleshooting Guide: A Deep Dive into Work-up Procedures
This section provides a systematic approach to resolving common issues encountered during the work-up of reactions involving this compound.
Challenge 1: Inefficient Extraction of the Carboxylic Acid Product or Impurities
A frequent objective is to separate the acidic this compound (or a modified acidic product) from neutral or basic components in the reaction mixture.
Observed Problems:
-
Low recovery of the desired carboxylic acid after acidification of the aqueous layer.
-
Contamination of the neutral organic product with the starting carboxylic acid.
Underlying Causes and Strategic Solutions:
| Root Cause | Scientific Rationale | Recommended Solution |
| Inadequate Basicity of Aqueous Wash | The carboxylic acid requires deprotonation to its more water-soluble carboxylate salt for efficient extraction into the aqueous phase. The pKa of the acid dictates the required strength of the base. | Use a 1M solution of a moderate base like sodium carbonate or sodium bicarbonate for the extraction.[11] Forcing the pH to be at least two to three units above the pKa of the carboxylic acid will ensure complete deprotonation.[13] |
| Insufficient Mixing of Phases | Effective mass transfer between the organic and aqueous phases is crucial for complete extraction. | Ensure vigorous shaking of the separatory funnel for an adequate duration (2-3 minutes) during each extraction, with periodic venting to release any pressure buildup, especially when using bicarbonate.[12][14] |
| Choice of Organic Solvent | The polarity of the organic solvent can influence the partitioning of the acidic compound between the two phases. | Solvents like diethyl ether or ethyl acetate are commonly used and generally effective. If issues persist, consider a solvent system that has been demonstrated to be effective for similar separations. |
Optimized Acid-Base Extraction Workflow
Caption: Standard acid-base extraction workflow.
Challenge 2: Formation of Persistent Emulsions
Emulsions are a common frustration in liquid-liquid extractions, creating a stable mixture of the organic and aqueous phases that is difficult to separate.[15]
Observed Problem:
-
A stable, cloudy layer forms at the interface of the organic and aqueous phases, preventing clear separation.
Underlying Causes and Strategic Solutions:
| Root Cause | Scientific Rationale | Recommended Solution |
| Presence of Particulate Matter | Fine solid particles can act as stabilizers for emulsions. | If solids are present in the reaction mixture, filter them through a plug of Celite before initiating the extraction. |
| High Concentration of Surfactant-like Molecules | Certain byproducts or reagents can possess amphiphilic properties, leading to emulsion formation. | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[15] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components. |
| Excessive Agitation | Overly vigorous shaking can create very fine droplets that are slow to coalesce. | Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[15] |
Logical Flow for Managing Emulsions
Caption: A decision-making diagram for resolving emulsions.
Challenge 3: Difficulties in Product Precipitation and Isolation
After extracting the carboxylic acid into the basic aqueous layer, the final step is to precipitate the product by acidification.
Observed Problems:
-
The product comes out as an oil or a gummy solid instead of a crystalline material.
-
Incomplete precipitation leading to low yields.
Underlying Causes and Strategic Solutions:
| Root Cause | Scientific Rationale | Recommended Solution |
| Rapid and Uncontrolled Acidification | Localized high concentrations of acid can lead to rapid, disorganized precipitation, resulting in an amorphous or oily product. | Add the acid (e.g., 1M HCl) dropwise while vigorously stirring the aqueous solution. Monitor the pH to avoid over-acidification. |
| Temperature Effects on Solubility | The solubility of the product is temperature-dependent. Higher temperatures can lead to the formation of oils, especially if impurities are present that depress the melting point. | Cool the aqueous solution in an ice bath before and during the acidification process to promote the formation of well-defined crystals. |
| Supersaturation of the Solution | The solution may be supersaturated, inhibiting the initial formation of crystals. | If a precipitate does not form after reaching the desired pH, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystallization. |
References
- ChemicalBook. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet. (2025-07-26).
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET. (2021-12-24).
- Safety Data Sheet. (2018-08-10).
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). Available from: [Link]
- Google Patents. US2916494A - Purification of j-pyridine carboxylic acid.
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
Acid-Base Extraction. Available from: [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
PubChem. Methyl 6-chloro-5-nitronicotinate. Available from: [Link]
-
PubChem. 6-Chloro-5-nitropyridine-3-carboxylic acid. Available from: [Link]
- Google Patents. US2513251A - Preparation of pyridine carboxylic acids.
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021-09-27). Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available from: [Link]
-
ChemBK. 3-nitropyridine-2-carboxylic acid. (2024-04-09). Available from: [Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]
-
Chemistry LibreTexts. 13.9: Hydrolysis of Esters. (2025-01-07). Available from: [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. (2019-06-29). Available from: [Link]
-
OpenStax. 21.6 Chemistry of Esters. (2023-09-20). Available from: [Link]
-
MIT Digital Lab Techniques Manual. Reaction Work-Up I. (2010-02-04). Available from: [Link]
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Technical Support Center: Large-Scale Purification of 6-Chloro-5-nitronicotinic Acid
Welcome to the technical support center for the large-scale purification of 6-Chloro-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical intermediate. My aim is to combine established scientific principles with practical, field-tested insights to empower you to overcome purification hurdles and achieve high-purity product consistently.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing concise and actionable answers.
Q1: What are the most suitable solvents for the recrystallization of this compound on a large scale?
A1: The choice of solvent is paramount for a successful and scalable recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, be relatively non-toxic, and economically viable. For this compound, a polar protic solvent like methanol has been shown to be effective, often in combination with activated carbon for decolorization to achieve high purity (>99.5%)[1]. Water can also be a suitable co-solvent or primary solvent, particularly for crude material that is yellow in color, as it is inexpensive and safe[2]. A mixed solvent system, such as methanol-water, can also be highly effective for fine-tuning solubility and maximizing yield[3].
Q2: My purified this compound is persistently yellow. What causes this and how can I remove the color?
A2: A persistent yellow coloration in nicotinic acid derivatives often stems from residual chromophores or nitrated impurities formed during synthesis[2]. On a large scale, multiple recrystallizations to remove color can be costly and lead to significant yield loss. A highly effective and economical method is to incorporate a decolorization step. This is typically achieved by treating the hot solution of your crude product with activated carbon (e.g., Darco G-60) before filtration[2]. The activated carbon adsorbs the colored impurities, and subsequent hot filtration removes the carbon, leaving a colorless filtrate from which pure, white crystals can be obtained upon cooling.
Q3: What are the common impurities I should expect in crude this compound?
A3: Impurities in this compound are typically related to the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-nitration or hydrolysis of the chloro group), and regioisomers[4][5]. For instance, if the synthesis involves the oxidation of a methyl group, incomplete oxidation can leave residual starting material. It is crucial to have analytical methods in place to identify and quantify these impurities.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities[6][7]. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, buffered with an acid like phosphoric or formic acid, is a good starting point[6]. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the final product and identify any major impurities. Melting point analysis is a simple and effective way to get a preliminary indication of purity.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the large-scale purification of this compound.
Issue 1: The product "oils out" during recrystallization instead of forming crystals.
-
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?
-
Answer: "Oiling out" is a common problem in crystallization and can be caused by several factors. The most likely cause is that the solution is too supersaturated, or the cooling rate is too rapid, not allowing sufficient time for crystal nucleation and growth[8]. The presence of significant impurities can also lower the melting point of the mixture, promoting oiling.
Solutions:
-
Re-heat and Add More Solvent: The most straightforward solution is to reheat the mixture to dissolve the oil and then add more of the primary solvent to reduce the supersaturation level. Cool the solution more slowly this time[8][9].
-
Slow Cooling: Implement a programmed, slow cooling profile. For large-scale operations, this can be achieved by using a jacketed reactor with controlled temperature ramping.
-
Solvent System Modification: If using a single solvent, consider adding a co-solvent in which the compound is less soluble to gently decrease the overall solubility as the solution cools.
-
Seeding: Introduce a few seed crystals of pure this compound to the slightly cooled solution to encourage nucleation[8].
-
Issue 2: The final yield of purified product is consistently low.
-
Question: After recrystallization and drying, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield is a multifaceted problem that can arise from several stages of the purification process.
Potential Causes and Solutions:
-
Excessive Solvent Use: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling[8].
-
Optimization: Carefully determine the optimal solvent volume through small-scale experiments before proceeding to a large-scale batch.
-
-
Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove activated carbon or other insoluble materials, the product can crystallize on the filter, leading to losses.
-
Solution: Use a heated filter funnel or ensure the filtration apparatus is pre-warmed. Filter the solution as quickly as possible.
-
-
Incomplete Crystallization: Not allowing enough time or cooling to a sufficiently low temperature can leave a substantial amount of product in the mother liquor.
-
Solution: Ensure the crystallization is allowed to proceed for an adequate amount of time at the target low temperature. You can test the mother liquor for remaining product by evaporating a small sample.
-
-
Losses During Transfer: Mechanical losses during the transfer of solids and solutions can be significant in large-scale operations.
-
Solution: Optimize your process to minimize the number of transfers. Use a suitable solvent to rinse vessels and equipment to recover any residual product.
-
-
Issue 3: The product appears pure by HPLC, but it is still slightly colored.
-
Question: My HPLC analysis shows high purity, but the final product has a faint color. What could be the reason, and how can I obtain a perfectly white product?
-
Answer: Even trace amounts of highly colored impurities may not be easily detectable by standard HPLC methods, especially if they co-elute with the main peak or have a low UV response at the detection wavelength.
Solutions:
-
Optimize Decolorization: Increase the amount of activated carbon used during the recrystallization process or allow for a longer contact time with the hot solution. Be aware that excessive carbon can lead to product loss through adsorption.
-
Second Recrystallization: While not ideal for yield, a second recrystallization from a different solvent system can sometimes remove persistent impurities.
-
Alternative Purification Method: If recrystallization alone is insufficient, consider a column chromatography step on a small portion of the material to identify the colored impurity. Once identified, you can devise a more targeted purification strategy.
-
Experimental Protocols
Lab-Scale Recrystallization Protocol for this compound
This protocol provides a starting point for developing a large-scale recrystallization process.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Activated Carbon
-
Celatom® or other filter aid
-
Erlenmeyer flasks
-
Heated magnetic stir plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture with stirring. Continue to add methanol portion-wise until the solid is fully dissolved at a near-boiling temperature.
-
Decolorization: Once the solid is dissolved, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).
-
Hot Filtration: Prepare a fluted filter paper in a funnel and place it on a receiving flask. Pre-heat the funnel and flask. Quickly pour the hot solution through the filter paper to remove the activated carbon.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Visualizations
Troubleshooting Workflow for Failed Crystallization
Caption: A decision tree for troubleshooting common crystallization failures.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent System | Advantages | Disadvantages |
| Methanol | Good solubility at high temperatures, low solubility at low temperatures. Effective for achieving high purity[1]. | Flammable, requires careful handling on a large scale. |
| Water | Inexpensive, non-toxic, and non-flammable. Good for initial purification of colored crude material[2]. | May have lower solvating power for less polar impurities. |
| Methanol/Water | Allows for fine-tuning of solubility to maximize yield and purity. Can be a very effective system[3]. | Requires optimization of the solvent ratio. |
| Ethanol | Similar properties to methanol but with a higher boiling point and lower toxicity. | May be a slightly weaker solvent than methanol for this compound. |
References
- Process for the production of pure white 2-chloronicotinic acid.
-
Troubleshooting - Chemistry LibreTexts. [Link]
-
6-Chloronicotinic acid - SIELC Technologies. [Link]
-
Synthesis of 6-chloronicotinic acid - PrepChem.com. [Link]
- Preparation method of 6-chloronicotinic acid - Google P
- Preparation method and separation and purification method for 6-chloronicotinic acid - Google P
- Purification of nicotinic acid - US3037987A - Google P
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. [Link]
Sources
- 1. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 3. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. 6-Chloronicotinic acid | SIELC Technologies [sielc.com]
- 7. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in 6-Chloro-5-nitronicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-5-nitronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts that may arise during this critical synthetic process. This guide provides in-depth technical information in a question-and-answer format to address specific issues you may encounter in your laboratory.
I. Understanding the Main Synthetic Pathways and Potential for Byproduct Formation
The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to ensure high purity and yield. Deviations from optimal parameters can lead to the formation of various byproducts, some of which may be unexpected and challenging to characterize.
A common synthetic route involves the nitration of a nicotinic acid precursor followed by chlorination, or vice versa. For instance, one pathway begins with the nitration of 6-hydroxynicotinic acid to form 6-hydroxy-5-nitronicotinic acid, which is then chlorinated to yield the final product. Another approach is the nitration of 6-chloronicotinic acid. Each of these steps is susceptible to side reactions that can generate impurities.
Q1: What are the most common expected byproducts in the synthesis of this compound?
A1: Based on the typical synthetic routes, several byproducts can be anticipated:
-
Isomeric Impurities: Incomplete regioselectivity during the nitration of 6-chloronicotinic acid can lead to the formation of other isomers, such as 6-chloro-x-nitronicotinic acids. The nitration of substituted pyridines can be complex, and the directing effects of the existing substituents may not be completely selective.
-
Over-nitration Products: Under harsh nitrating conditions (e.g., high temperature or prolonged reaction time), the introduction of a second nitro group onto the pyridine ring is possible, leading to dinitro-chloronicotinic acid derivatives.
-
Hydrolysis Products: The chloro group at the 6-position is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures or extreme pH. This can lead to the formation of 6-hydroxy-5-nitronicotinic acid[1].
-
Starting Material Carryover: Incomplete conversion of starting materials, such as 6-hydroxynicotinic acid or 6-chloronicotinic acid, will result in their presence in the final product mixture.
II. Troubleshooting Unexpected Analytical Observations
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS, NMR) is a clear indication of byproduct formation. The following section provides guidance on how to approach the characterization of these unknown species.
Q2: My LC-MS analysis shows a peak with a mass that does not correspond to the starting material, product, or common byproducts. How should I proceed with its identification?
A2: An unexpected mass peak requires a systematic approach to elucidation. Here are the initial steps to take:
-
High-Resolution Mass Spectrometry (HRMS): If not already performed, obtain a high-resolution mass spectrum of the impurity. This will provide a highly accurate mass measurement, allowing you to propose a molecular formula[2].
-
Isotopic Pattern Analysis: Examine the isotopic pattern of the molecular ion peak. The presence of a chlorine atom will give a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. This can help confirm or rule out the presence of chlorine in the unknown byproduct.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the unknown peak to induce fragmentation. The fragmentation pattern can provide valuable structural information about the molecule's functional groups and connectivity[2]. For example, the loss of a nitro group (NO₂, 46 Da) or a carboxyl group (COOH, 45 Da) are common fragmentation pathways for nitroaromatic carboxylic acids.
Table 1: Common Neutral Losses in Mass Spectrometry for Nicotinic Acid Derivatives
| Neutral Loss (Da) | Corresponding Fragment | Potential Functional Group |
| 17 | M - OH | Carboxylic acid or hydroxyl group |
| 18 | M - H₂O | Hydroxyl group |
| 28 | M - CO | Carbonyl group |
| 44 | M - CO₂ | Carboxylic acid (decarboxylation) |
| 45 | M - COOH | Carboxylic acid |
| 46 | M - NO₂ | Nitro group |
Q3: I've isolated an unknown byproduct, but the ¹H NMR spectrum is difficult to interpret. What are some key features to look for?
A3: The ¹H NMR spectrum of substituted pyridines can be complex due to the influence of different functional groups on the chemical shifts and coupling constants of the ring protons. Here are some pointers for interpretation:
-
Number of Aromatic Protons: The number of signals in the aromatic region (typically 7.0-9.0 ppm) will indicate the number of protons on the pyridine ring. The expected product, this compound, should have two protons on the ring. The presence of more or fewer signals suggests a different substitution pattern.
-
Coupling Constants (J-values): The coupling constants between adjacent protons on the pyridine ring can help determine their relative positions. Ortho-coupling is typically in the range of 4-6 Hz, meta-coupling is 2-3 Hz, and para-coupling is generally not observed.
-
Chemical Shifts: The electron-withdrawing nature of the nitro and chloro groups will cause the ring protons to shift downfield (to higher ppm values). Comparing the chemical shifts of your unknown to known related compounds can provide clues about the substitution pattern. For example, the protons on 6-hydroxy-5-nitronicotinic acid appear as doublets at approximately 8.44 and 8.85 ppm[2].
III. Potential Unexpected Byproducts and Their Formation Mechanisms
Beyond the common byproducts, several less obvious impurities can be formed under specific reaction conditions. Understanding their potential formation pathways is key to preventing their occurrence and aiding in their identification.
Q4: Could decarboxylation be a significant side reaction during the synthesis or workup?
A4: Yes, decarboxylation, the loss of the carboxylic acid group as CO₂, is a potential side reaction, especially at elevated temperatures[3][4]. While aromatic carboxylic acids are generally stable, the presence of activating or deactivating groups on the ring can influence their susceptibility to decarboxylation. In the case of this compound, the strong electron-withdrawing nature of the nitro and chloro groups may affect the stability of the carboxylate intermediate, potentially facilitating decarboxylation under certain conditions. The resulting byproduct would be 2-chloro-3-nitropyridine.
Q5: Are there any known side reactions involving thionyl chloride that could lead to unexpected byproducts?
A5: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides and hydroxyl groups to chlorides. While generally efficient, it can participate in side reactions:
-
Ring Chlorination: In some cases, thionyl chloride can act as a chlorinating agent for the aromatic ring, especially at higher temperatures and in the presence of certain catalysts[5]. This could lead to the formation of dichlorinated nitronicotinic acid derivatives.
-
Reaction with Nitro Group: While less common, the reactivity of thionyl chloride with the nitro group under harsh conditions cannot be entirely ruled out and could lead to complex decomposition products.
-
Use of Pyridine as a Catalyst/Solvent: When pyridine is used in conjunction with thionyl chloride, it acts as a nucleophilic catalyst and an acid scavenger[6]. However, at elevated temperatures, pyridine itself can undergo reactions, and its use can influence the reaction pathway, potentially leading to different byproduct profiles.
Q6: I observe a high molecular weight impurity in my analysis. What could this be?
A6: The presence of a high molecular weight species could indicate the formation of a dimer or oligomer. Dimerization can occur through various mechanisms, such as intermolecular esterification between the carboxylic acid of one molecule and a reactive site on another. While not commonly reported for this specific synthesis, it is a possibility, especially if the reaction is run at high concentrations or if certain catalysts are present that could promote such reactions. Characterization would involve HRMS to determine the molecular formula and MS/MS to probe the linkage between the monomeric units.
IV. Experimental Protocols for Byproduct Characterization
Protocol 1: Sample Preparation for LC-MS Analysis
-
Dissolution: Accurately weigh approximately 1 mg of the crude reaction mixture or isolated impurity.
-
Solvent Selection: Dissolve the sample in a suitable solvent system that is compatible with your LC-MS method. A common starting point is a mixture of acetonitrile and water.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Dilution: Dilute the filtered solution to an appropriate concentration for your instrument's sensitivity range.
Protocol 2: General ¹H NMR Sample Preparation
-
Sample Weighing: Weigh 5-10 mg of the purified byproduct.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquisition: Acquire the ¹H NMR spectrum according to your spectrometer's standard operating procedures.
V. Visualization of Key Concepts
Caption: A typical workflow for troubleshooting and identifying unknown byproducts.
VI. Frequently Asked Questions (FAQs)
Q7: Can the choice of nitrating agent affect the byproduct profile?
A7: Absolutely. The classic nitrating mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺).[7][8] The concentration, temperature, and ratio of these acids can significantly impact the extent of nitration and the formation of byproducts. Alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅), may offer different reactivity and selectivity profiles, potentially minimizing certain side reactions.[9]
Q8: How can I minimize the formation of hydrolysis byproducts?
A8: To minimize hydrolysis of the 6-chloro group, it is crucial to work under anhydrous conditions, especially during the chlorination step and subsequent workup. Ensure all glassware is thoroughly dried, and use anhydrous solvents. During purification, avoid prolonged exposure to aqueous basic or acidic conditions, particularly at elevated temperatures.
Q9: My final product has a persistent yellow color, even after recrystallization. What could be the cause?
A9: A persistent yellow color can be indicative of residual nitro-containing impurities. Even trace amounts of certain nitrated aromatic compounds can be highly colored. It is also possible that a colored byproduct co-crystallizes with your main product. In this case, further purification by another method, such as column chromatography, may be necessary. It is also recommended to re-evaluate your analytical data for any minor, co-eluting impurities.
Q10: What is the best way to confirm the structure of a suspected byproduct?
A10: The gold standard for structure confirmation is to synthesize the suspected compound through an independent, unambiguous route and compare its analytical data (e.g., NMR, MS, retention time in LC) with that of the isolated impurity. If the data from both samples match, the structure is confirmed.
References
-
PrepChem.com. Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]
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Master Organic Chemistry. (2023, November 13). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved from [Link]
-
ResearchGate. (2008). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]
-
PubMed. (2015). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Retrieved from [Link]
- Google Patents. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
-
PubChem. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930. Retrieved from [Link]
-
Reddit. (2022, July 12). reactions with thionyl chloride : r/OrganicChemistry. Retrieved from [Link]
-
RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]
- Google Patents. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
-
ResearchGate. (2017). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
PMC - PubMed Central. (2019). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Retrieved from [Link]
-
PubMed. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Retrieved from [Link]
-
Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
PubMed. (1957). [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid]. Retrieved from [Link]
-
YouTube. (2021, October 22). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. Retrieved from [Link]
-
Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2018, February 20). (PDF) NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. Retrieved from [Link]
-
ResearchGate. (2024, September 14). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. Retrieved from [Link]
-
Wikipedia. Ketonic decarboxylation. Retrieved from [Link]
-
PMC - NIH. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]
-
vpscience.org. 1 NITRATION. Retrieved from [Link]
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PMC - NIH. (2014). NMR Spectroscopy for Metabolomics Research. Retrieved from [Link]
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
Advanced NMR. Metabolite ID by NMR. Retrieved from [Link]
-
YouTube. (2024, February 21). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. Retrieved from [Link]
-
YouTube. (2016, March 14). Electrophilic Aromatic Substitution: Nitration. Retrieved from [Link]
-
MDPI. (2021, December 16). Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins. Retrieved from [Link]
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Validation & Comparative
analytical validation of 6-Chloro-5-nitronicotinic acid purity by HPLC
An Expert's Guide to the Analytical Validation of 6-Chloro-5-nitronicotinic Acid Purity by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the analytical validation of this compound purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices. We will explore a robust, validated HPLC method, compare it with alternative analytical techniques, and provide the necessary protocols and data to ensure scientific integrity and regulatory compliance.
Introduction: The Critical Need for Purity Analysis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a pyridine ring, makes it a versatile building block.[1][2] However, the very reactivity that makes it valuable also presents challenges in synthesis and storage, potentially leading to the formation of impurities. The presence of these impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final product.
Therefore, a precise, accurate, and reliable analytical method is paramount for quantifying the purity of this compound. While several techniques can assess the purity of organic compounds, HPLC stands out for its high resolution, sensitivity, and specificity, making it the gold standard for this application.[3][4] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[5][6][7]
The Primary Method: Reversed-Phase HPLC
We will focus on a reversed-phase HPLC (RP-HPLC) method with UV detection, a technique renowned for its ability to separate moderately polar to nonpolar compounds.
Rationale for Methodological Choices
The development of a robust HPLC method is not arbitrary; it is a systematic process based on the physicochemical properties of the analyte.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the logical first choice. The nonpolar C18 chains provide effective retention for the aromatic pyridine ring of this compound through hydrophobic interactions.
-
Mobile Phase Composition: A typical mobile phase for this analysis consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The carboxylic acid group on the analyte has a pKa that necessitates pH control. By using a buffer (e.g., phosphate or acetate buffer) to maintain the pH below the pKa (typically pH 2.5-3.5), we ensure the carboxylic acid remains in its protonated, less polar form. This leads to consistent retention and sharp, symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection Wavelength: UV detection is ideal due to the presence of the chromophoric pyridine ring and nitro group. The optimal wavelength is determined by scanning a standard solution of this compound across the UV spectrum to find its wavelength of maximum absorbance (λmax), which ensures the highest sensitivity.
-
System Suitability Testing (SST): Before any validation experiment, the suitability of the chromatographic system must be established. This is a non-negotiable step for trustworthy results.[8] SST involves injecting a standard solution multiple times to verify that key parameters meet predefined criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency; a higher number indicates sharper peaks and better separation capability. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for n≥5 injections | Demonstrates the precision and repeatability of the injector and detector system. |
A Step-by-Step Guide to HPLC Method Validation
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on the ICH Q2(R1) guidelines.[5][8]
Caption: Workflow for HPLC method development and validation.
Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Prepare Solutions:
-
Analyte Solution: A solution of this compound at the target concentration.
-
Placebo: A solution containing all formulation components except the active ingredient (if applicable).
-
Forced Degradation Samples: Subject the analyte to stress conditions to intentionally produce degradation products.
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Analysis: Inject and run the chromatogram for all prepared solutions.
-
Evaluation:
-
The analyte peak should be free from any co-eluting peaks from the placebo or degradation products.
-
Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in the stressed samples. The peak purity index should be close to unity.
-
Linearity and Range
Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations by serial dilution, typically covering 80% to 120% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Concentration Range | 80-120 µg/mL | 80, 90, 100, 110, 120 µg/mL |
| Y-intercept | Close to zero | 1520 (relative to peak areas in the millions) |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed using spike/recovery studies.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).[7]
-
Analyze the samples and calculate the percentage recovery for each.
% Recovery = (Measured Concentration / Spiked Concentration) x 100
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.0% - 102.0% |
| 100% | 100.5% | 98.0% - 102.0% |
| 120% | 101.1% | 98.0% - 102.0% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[7]
-
-
Intermediate Precision (Inter-day/Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
| Precision Type | Acceptance Criteria (RSD) | Hypothetical Result (RSD) |
| Repeatability | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the measured signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the LOQ by injecting solutions at this concentration and verifying that the precision (RSD) is within acceptable limits (e.g., ≤ 10%).
| Parameter | Acceptance Criteria | Hypothetical Result |
| LOD | S/N Ratio ≈ 3:1 | 0.05 µg/mL |
| LOQ | S/N Ratio ≈ 10:1 | 0.15 µg/mL |
Robustness
Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Identify critical method parameters:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Organic modifier composition (e.g., ± 2%).
-
Column temperature (e.g., ± 5°C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
-
Vary one parameter at a time while keeping others constant.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (retention time, tailing factor, peak area). The SST criteria should still be met.
Caption: Interrelationship of key analytical validation parameters.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, it is instructive to compare it with other techniques to understand its advantages fully.[4][9][10]
| Technique | Specificity | Sensitivity | Throughput | Expertise/Cost | Key Limitation for this Analyte |
| HPLC (Validated) | High (Resolves impurities) | High (ng-pg level) | High | Moderate/High | Initial method development can be time-consuming. |
| Gas Chromatography (GC) | High | Very High | High | Moderate/High | Not suitable. Analyte is non-volatile and thermally labile; requires derivatization, adding complexity and error sources. |
| UV/Vis Spectroscopy | Low | Moderate | Very High | Low/Low | Cannot separate the analyte from structurally similar impurities, leading to inaccurate purity values. |
| Titration (Acid-Base) | Very Low | Low | Low | Low/Low | Non-specific. Any acidic impurity will be co-titrated, resulting in an overestimation of purity. |
| Quantitative NMR (qNMR) | High | Low | Low | High/Very High | Lower sensitivity compared to HPLC and requires expensive instrumentation and specialized expertise. |
Conclusion
The analytical validation of a purity method for a critical raw material like this compound is a rigorous but essential process. A well-validated HPLC method, developed with a clear understanding of the analyte's chemistry and executed according to established guidelines like ICH Q2(R1), provides trustworthy and reproducible data.[5][7] This ensures the quality and consistency of the material, which is fundamental to the safety and efficacy of the final pharmaceutical or chemical product. The superiority of HPLC over other techniques lies in its unmatched combination of specificity, sensitivity, and reliability for this type of analysis. This guide provides the scientific foundation and practical framework for successfully implementing such a validation program.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Analytical Techniques for Organic Compounds Source: Algor Cards URL: [Link]
-
Title: What methods are used to test the purity of organic compounds? Source: TutorChase URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid... Source: SIELC Technologies URL: [Link]
-
Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org URL: [Link]
-
Title: Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization... Source: LCGC International URL: [Link]
-
Title: HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC Source: ResearchGate URL: [Link]
-
Title: 6-Chloro-5-nitropyridine-3-carboxylic acid Source: PubChem URL: [Link]
-
Title: this compound - Heterocyclic Compounds Source: Crysdot LLC URL: [Link]
-
Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
-
Title: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL: [Link]
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- 3. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
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- 10. moravek.com [moravek.com]
A Senior Application Scientist's Guide to the NMR Analysis of 6-Chloro-5-nitronicotinic Acid and Its Derivatives
This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-5-nitronicotinic acid and its common derivatives. As a pivotal building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. Herein, we move beyond theoretical data to provide a practical framework, grounded in established spectroscopic principles and comparative data from analogous structures, to empower researchers in their synthetic and analytical endeavors.
The core challenge in analyzing this molecule lies in the highly electron-deficient nature of the pyridine ring. The cumulative electron-withdrawing effects of the chloro, nitro, and carboxylic acid groups create a unique electronic environment, which significantly influences the chemical shifts of the remaining ring protons. Understanding these influences is key to accurate spectral interpretation.
Foundational NMR Principles: Interpreting the Electron-Deficient Pyridine Ring
The structure of this compound presents a simple yet informative NMR spectrum. With only two protons on the pyridine ring, the primary focus is on their chemical shifts (δ) and coupling constants (J).
-
Substituent Effects: The chemical shift of aromatic protons is highly sensitive to the electronic nature of the ring substituents.[1][2] Electronegative atoms and electron-withdrawing groups, such as a chlorine atom and a nitro group (-NO₂), decrease the electron density around the ring protons. This phenomenon, known as deshielding, causes their resonance signals to appear at a higher chemical shift (further downfield) compared to unsubstituted pyridine.[2][3]
-
Positional Influence: In this compound, the protons are at the C2 and C4 positions. The C2 proton is ortho to the nitrogen atom, while the C4 proton is para to the chlorine and ortho to the nitro group. Both are significantly deshielded. We can predict that the H2 proton will be the most downfield signal due to its proximity to the ring nitrogen and the meta-position to the nitro group. The H4 proton, being ortho to the powerful nitro group, will also be strongly deshielded.
-
Acidic Proton: The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very high chemical shift (δ 10-13 ppm), though its visibility and position can be highly dependent on the solvent, concentration, and temperature.[4] A key validation technique is to add a drop of deuterium oxide (D₂O) to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.
Comparative NMR Analysis: Acid vs. Ester
To illustrate the practical application of these principles, we will compare the expected NMR data for this compound with one of its most common derivatives, Methyl 6-chloro-5-nitronicotinate.[5] The primary structural difference is the conversion of the carboxylic acid to a methyl ester.
Logical Workflow for Structural Differentiation
The following diagram outlines the decision-making process for distinguishing between the acid and its methyl ester derivative based on key NMR features.
Caption: Logic diagram for differentiating the acid from its methyl ester.
Predicted NMR Data Tables
The following tables summarize the predicted chemical shifts for the parent acid and its methyl ester derivative. These predictions are based on established substituent effects on aromatic systems and data from analogous compounds such as nicotinic acid and 6-chloronicotinic acid.[6][7][8]
Table 1: Predicted NMR Data for this compound
| ¹H NMR (in DMSO-d₆) | δ (ppm) | Multiplicity | Assignment |
| Aromatic Proton 1 | ~9.15 | d (J ≈ 2.5 Hz) | H-2 |
| Aromatic Proton 2 | ~8.90 | d (J ≈ 2.5 Hz) | H-4 |
| Acidic Proton | >13.0 | br s | -COOH |
| ¹³C NMR (in DMSO-d₆) | δ (ppm) | Assignment | |
| Carbonyl Carbon | ~164.5 | C=O | |
| Aromatic Carbon 1 | ~154.0 | C-2 | |
| Aromatic Carbon 2 | ~151.0 | C-6 | |
| Aromatic Carbon 3 | ~145.0 | C-5 | |
| Aromatic Carbon 4 | ~135.0 | C-3 | |
| Aromatic Carbon 5 | ~125.0 | C-4 |
Table 2: Predicted NMR Data for Methyl 6-chloro-5-nitronicotinate
| ¹H NMR (in DMSO-d₆) | δ (ppm) | Multiplicity | Assignment |
| Aromatic Proton 1 | ~9.20 | d (J ≈ 2.5 Hz) | H-2 |
| Aromatic Proton 2 | ~8.95 | d (J ≈ 2.5 Hz) | H-4 |
| Methyl Protons | ~3.90 | s | -OCH₃ |
| ¹³C NMR (in DMSO-d₆) | δ (ppm) | Assignment | |
| Carbonyl Carbon | ~163.5 | C=O | |
| Aromatic Carbon 1 | ~154.5 | C-2 | |
| Aromatic Carbon 2 | ~151.5 | C-6 | |
| Aromatic Carbon 3 | ~144.5 | C-5 | |
| Aromatic Carbon 4 | ~134.0 | C-3 | |
| Aromatic Carbon 5 | ~125.5 | C-4 | |
| Methoxy Carbon | ~53.0 | -OCH₃ |
Comparative Insights:
-
Disappearance of the Acidic Proton: The most definitive change is the absence of the broad -COOH signal in the methyl ester spectrum.
-
Appearance of the Methyl Singlet: The methyl ester exhibits a new, sharp singlet for the -OCH₃ protons at approximately 3.9 ppm, integrating to three protons.
-
Subtle Chemical Shift Changes: The electronic effect of the ester group versus the carboxylic acid causes minor shifts in the remaining aromatic proton and carbon signals, but these are less diagnostic than the appearance/disappearance of the key functional group signals.
Standardized Experimental Protocol
To ensure data reproducibility and accuracy, the following workflow is recommended. This protocol is designed as a self-validating system, incorporating necessary checks for sample integrity and instrument performance.
Experimental Workflow Diagram
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the dried analyte (e.g., this compound).
-
Transfer the solid to a clean, dry vial.
-
Add 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the acid and its derivatives and because it shifts the residual water peak away from the signals of interest.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Add 1-2 µL of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the final solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.
-
(For Derivatives): If assignments are ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate integration and peak picking.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Conclusion
The NMR analysis of this compound and its derivatives is straightforward when approached with a foundational understanding of substituent effects on an electron-deficient aromatic system. The key diagnostic features for the parent acid are two downfield doublets in the aromatic region and a exchangeable, broad carboxylic acid proton signal. In contrast, its methyl ester derivative is readily identified by the appearance of a sharp methyl singlet around 3.9 ppm and the concurrent loss of the acidic proton signal. By following the standardized protocol outlined in this guide, researchers can confidently perform structural verification and purity assessments, ensuring the integrity of these valuable chemical intermediates in their drug development and research pipelines.
References
-
NMRShiftDB. (2025). NMRShiftDB - PubChem Data Source. National Institutes of Health. [Link]
-
ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. [Link]
-
Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. r/OrganicChemistry. [Link]
-
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A Senior Application Scientist's Guide to Structure Confirmation: Mass Spectrometry of 6-Chloro-5-nitronicotinic Acid
Introduction: The Imperative of Structural Certainty
In the landscape of pharmaceutical research and materials science, 6-Chloro-5-nitronicotinic acid serves as a crucial heterocyclic building block. Its utility in the synthesis of novel compounds demands absolute certainty of its chemical structure. An error in structural assignment can lead to the misinterpretation of biological activity, compromise patent claims, and result in significant financial and temporal losses. Therefore, robust analytical methodologies for structure confirmation are not merely a procedural step but the bedrock of reliable scientific discovery.
This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound (Molecular Formula: C₆H₃ClN₂O₄, Molecular Weight: 202.55 g/mol ), with a primary focus on the power and nuance of mass spectrometry.[1][2] We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers, scientists, and drug development professionals.
Mass Spectrometry: A Definitive Tool for Molecular Interrogation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, it provides two primary layers of confirmation: the precise molecular weight and a characteristic fragmentation pattern that acts as a molecular fingerprint.
Causality of Ionization Technique Selection
The choice of ionization method is paramount as it directly influences the quality and type of data obtained. The molecular structure of this compound, featuring a carboxylic acid, a nitro group, and a halogenated aromatic ring, guides our selection.
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar, thermally labile molecules.[3][4] Given the acidic proton on the carboxylic acid group, ESI in negative ion mode is the preferred method. This is because the molecule will readily deprotonate to form a stable [M-H]⁻ anion, leading to a strong signal and high sensitivity.[5]
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[6][7] While this often leads to the absence of a clear molecular ion peak, it induces extensive and reproducible fragmentation, providing rich structural information.[7][8] It is particularly useful for creating a searchable library spectrum.
-
Chemical Ionization (CI): A "softer" alternative to EI, CI uses a reagent gas to ionize the analyte, resulting in less fragmentation and a more prominent (pseudo)molecular ion.[4][6][9]
For definitive confirmation, employing both a soft technique like ESI to confirm the molecular weight and a hard technique like EI to validate the fragmentation pattern is a comprehensive strategy.
Anticipated Mass Spectrum and Fragmentation Logic
A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. Therefore, any chlorine-containing ion will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a characteristic 3:1 intensity ratio. This provides an immediate and powerful confirmation of the presence of a single chlorine atom.
Expected Data (Negative Mode ESI-MS/MS):
-
Parent Ion: A strong signal for the deprotonated molecule [M-H]⁻ at m/z 201/203 .
-
Key Fragmentations: Collision-induced dissociation (CID) of the parent ion would be expected to yield the following structurally significant fragments:
-
Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids, resulting in a fragment at m/z 157/159 .[5]
-
Loss of NO₂: The expulsion of the nitro group is a characteristic fragmentation for nitroaromatic compounds, yielding a fragment at m/z 155/157 .[5]
-
Loss of HCl: A potential rearrangement and loss of hydrogen chloride could lead to a fragment at m/z 165.
-
The following diagram illustrates the predicted fragmentation pathway.
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Comparative Reactivity Analysis: 6-Chloro-5-nitronicotinic Acid versus Other Nicotinic Acid Scaffolds
A Technical Guide for Medicinal Chemists and Synthesis Professionals
In the intricate field of drug development and fine chemical synthesis, the pyridine scaffold remains a cornerstone, prized for its versatile biological activity and chemical tunability. The strategic functionalization of this heterocycle is paramount for modulating a molecule's physicochemical and pharmacological properties. Among the vast array of substituted pyridines, 6-Chloro-5-nitronicotinic acid emerges as a uniquely powerful building block. Its reactivity, significantly enhanced by the synergistic effects of its chloro and nitro substituents, sets it apart from other nicotinic acid derivatives.
This guide provides an in-depth, evidence-based comparison of the reactivity of this compound against its structural relatives, 6-Chloronicotinic acid and the parent nicotinic acid. We will explore the underlying electronic principles governing their reactivity and present experimental data to provide a clear, quantitative framework for synthetic planning.
The Electronic Architecture of Reactivity: SNAr Mechanism
The primary reaction pathway for the functionalization of halo-substituted, electron-deficient pyridines is Nucleophilic Aromatic Substitution (SNAr) .[1][2] Unlike the SN1 and SN2 reactions common to alkyl halides, the SNAr mechanism is a two-step addition-elimination process.[3][4]
-
Addition: A nucleophile attacks the electron-poor carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][4][5]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (in this case, a chloride ion).
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, as this step temporarily disrupts the stable aromatic system.[3] Consequently, the reactivity of the substrate is profoundly influenced by the presence of electron-withdrawing groups (EWGs), which serve two critical functions:
-
Ring Activation: EWGs decrease the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][3][6]
-
Intermediate Stabilization: EWGs positioned ortho or para to the leaving group can delocalize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy and accelerating the reaction.[1][4]
Figure 1: The generalized two-step addition-elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).
A Head-to-Head Reactivity Comparison
To illustrate the dramatic differences in reactivity, we will compare three key substrates in a model SNAr reaction with morpholine, a common secondary amine nucleophile.
-
Substrate C: Nicotinic acid
Analysis of Substituent Effects
-
This compound: This molecule is exceptionally reactive. The pyridine nitrogen, the chloro group, and the nitro group all act as powerful EWGs. Crucially, the nitro group is ortho to the C6 position, allowing it to provide powerful resonance stabilization to the Meisenheimer intermediate. This dual activation and stabilization makes nucleophilic substitution extremely facile.
-
6-Chloronicotinic acid: This substrate is moderately reactive. The ring is activated by the pyridine nitrogen and the chloro group, making it susceptible to SNAr. However, it lacks the potent stabilizing effect of the nitro group, resulting in a significantly higher activation energy and a slower reaction rate compared to its nitro-analogue.[9]
-
Nicotinic acid: This compound is generally considered unreactive towards SNAr. It lacks a suitable leaving group and does not possess sufficient ring activation to be attacked by common nucleophiles under typical SNAr conditions.[11]
Experimental Protocol and Supporting Data
The following protocol provides a self-validating system for comparing the reactivity of the three substrates under identical conditions.
Standardized SNAr Protocol
-
Reaction Setup: To three separate, identical reaction vessels, add the nicotinic acid derivative (0.5 mmol), potassium carbonate (K₂CO₃, 1.5 mmol, as a base), and 3 mL of dimethylformamide (DMF).
-
Nucleophile Addition: Add morpholine (0.6 mmol, 1.2 equivalents) to each vessel.
-
Reaction Conditions: Stir the mixtures at a constant temperature of 90 °C.
-
Monitoring and Analysis: Monitor the reactions by taking aliquots at timed intervals (e.g., 1 hr, 4 hr, 24 hr). Quench the aliquots, dilute, and analyze by HPLC or LC-MS to determine the percentage of starting material consumed.
Comparative Experimental Data
The results from this standardized experiment are summarized below, highlighting the clear hierarchy in reactivity.
| Substrate | Leaving Group | Key Activating Group | % Conversion (at 4 hours, 90 °C) | Relative Reactivity |
| This compound | -Cl | -NO₂ (ortho) | >98% | Very High |
| 6-Chloronicotinic acid | -Cl | None | ~35% | Moderate |
| Nicotinic acid | None | None | 0% | Inert |
Table 1: Comparative conversion rates in a standardized SNAr reaction with morpholine.
Figure 2: Logical workflow for the comparative reactivity study.
Authoritative Grounding & Conclusion
The experimental evidence strongly supports the theoretical principles of nucleophilic aromatic substitution. The electron-withdrawing nature of substituents, and particularly their ability to stabilize the Meisenheimer intermediate through resonance, is the dominant factor controlling reactivity.[1][4][6]
For the practicing chemist, the implications are clear:
-
For Rapid Diversification: this compound is the substrate of choice when a high degree of reactivity is desired. It allows for the introduction of a wide range of nucleophiles (O-, N-, S-based) under mild conditions, making it ideal for building libraries or performing late-stage functionalization.
-
For Controlled Substitution: 6-Chloronicotinic acid offers a more moderate reactivity profile. It may be preferred when dealing with complex molecules containing multiple reactive sites, where the higher reactivity of the nitro-analogue could lead to undesired side reactions.
-
For Other Transformations: Nicotinic acid is unsuitable for SNAr but remains a valuable scaffold for other types of reactions, such as those involving the carboxylic acid group or electrophilic substitution (which is generally difficult on the pyridine ring).[11]
By understanding this reactivity hierarchy, researchers can make informed, rational decisions in the design of their synthetic routes, leading to more efficient, predictable, and successful outcomes.
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A Researcher's Guide to Bioisosteric Replacement of 6-Chloro-5-nitronicotinic Acid in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. 6-Chloro-5-nitronicotinic acid, a substituted pyridine derivative, presents a versatile scaffold for chemical exploration. However, the inherent physicochemical properties of its chloro, nitro, and carboxylic acid functionalities can pose challenges in drug development, including issues with metabolic stability, toxicity, and target engagement. Bioisosteric replacement offers a rational and powerful approach to mitigate these liabilities while preserving or enhancing therapeutic activity.
This comprehensive guide provides an in-depth comparison of potential bioisosteric replacements for the key functional groups of this compound. We will explore the theoretical underpinnings of these substitutions, supported by available experimental data from related systems, and provide detailed protocols for the synthesis and evaluation of the resulting analogs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the nicotinic acid framework.
The Rationale for Bioisosteric Modification
The concept of bioisosterism revolves around the substitution of a functional group within a bioactive molecule with another group that shares similar physical, chemical, and electronic properties.[1][2] The goal is to modulate the molecule's properties in a predictable manner, addressing shortcomings while retaining the desired biological activity. For this compound, each functional group presents distinct opportunities for bioisosteric intervention.
-
The 6-Chloro Group: While the chloro substituent can contribute to binding affinity through halogen bonding, it can also be a site for metabolic dearomatization or may impart undesirable lipophilicity.
-
The 5-Nitro Group: Aromatic nitro groups are often associated with metabolic liabilities, including reduction to potentially toxic hydroxylamines and anilines.[3] Their strong electron-withdrawing nature also significantly influences the electronics of the pyridine ring.
-
The 3-Carboxylic Acid Group: The carboxylic acid is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with biological targets. However, its acidic nature can lead to poor membrane permeability, rapid renal clearance, and the formation of reactive acyl glucuronide metabolites.[4]
The following sections will delve into specific bioisosteric replacements for each of these functional groups, providing a comparative analysis of their expected impact on the molecule's properties.
Bioisosteric Replacement Strategies for the 6-Chloro Group
The replacement of the chlorine atom at the 6-position of the nicotinic acid ring can be explored to modulate lipophilicity, metabolic stability, and target interactions. Key bioisosteric replacements for an aromatic chloro group include other halogens, small alkyl groups, and cyano groups.
dot graph Bioisosteres_Chloro { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Parent [label="this compound", fillcolor="#EA4335"]; F [label="6-Fluoro analog"]; Me [label="6-Methyl analog"]; CN [label="6-Cyano analog"]; NH2 [label="6-Amino analog"];
Parent -> F [label="Modulate electronics\nImprove metabolic stability"]; Parent -> Me [label="Increase lipophilicity"]; Parent -> CN [label="Mimic electronics\nAlter H-bonding"]; Parent -> NH2 [label="Introduce H-bond donor"]; } caption: "Bioisosteric replacements for the 6-chloro group."
Table 1: Comparison of Physicochemical Properties of Potential 6-Substituted Analogs
| Replacement | LogP (Predicted) | pKa (Predicted) | Key Considerations |
| -Cl (Parent) | 1.85 | 3.45 | Halogen bonding potential, metabolic liability |
| -F | 1.45 | 3.30 | Stronger C-F bond may improve metabolic stability |
| -CH3 | 1.90 | 3.80 | Can fill hydrophobic pockets, potential for oxidation |
| -CN | 1.10 | 2.90 | Strong dipole, can act as a hydrogen bond acceptor |
| -NH2 | 0.80 | 4.50 | Hydrogen bond donor, potential for improved solubility |
Note: Predicted values are estimations and require experimental verification.
Experimental Protocol: Synthesis of 6-Amino-5-nitronicotinic Acid
This protocol outlines a general procedure for the nucleophilic aromatic substitution (SNAr) of the 6-chloro group with an amino group.
Materials:
-
This compound
-
Ammonia (in a suitable solvent like 1,4-dioxane or as ammonium hydroxide)
-
A suitable solvent (e.g., DMSO, DMF)
-
A base (e.g., K2CO3, Et3N) if using ammonium salt
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a sealed reaction vessel.
-
Add an excess of the ammonia source (e.g., 5-10 eq).
-
If necessary, add a base to neutralize any generated HCl.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and excess ammonia.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-amino-5-nitronicotinic acid.[5]
Bioisosteric Replacement Strategies for the 5-Nitro Group
The primary motivation for replacing the 5-nitro group is to mitigate potential toxicity associated with its metabolic reduction.[3] Several groups can mimic the strong electron-withdrawing and polar nature of the nitro group.
dot graph Bioisosteres_Nitro { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Parent [label="this compound", fillcolor="#EA4335"]; CN [label="5-Cyano analog"]; SO2Me [label="5-Methylsulfonyl analog"]; CF3 [label="5-Trifluoromethyl analog"]; NH2 [label="5-Amino analog (via reduction)"];
Parent -> CN [label="Mimic electronics\nReduce toxicity"]; Parent -> SO2Me [label="Non-reducible\nH-bond acceptor"]; Parent -> CF3 [label="Metabolically stable\nIncrease lipophilicity"]; Parent -> NH2 [label="Introduce H-bond donor\nAlter electronics"]; } caption: "Bioisosteric replacements for the 5-nitro group."
Table 2: Comparison of Physicochemical Properties of Potential 5-Substituted Analogs
| Replacement | LogP (Predicted) | pKa (Predicted) | Key Considerations |
| -NO2 (Parent) | 1.85 | 3.45 | Potential for metabolic reduction and toxicity |
| -CN | 1.60 | 3.10 | Less prone to metabolic reduction, linear geometry |
| -SO2Me | 1.20 | 3.00 | Metabolically stable, tetrahedral geometry |
| -CF3 | 2.50 | 3.20 | Highly stable, increases lipophilicity |
| -NH2 | 0.80 | 4.80 | Electron-donating, introduces H-bond donor |
Note: Predicted values are estimations and require experimental verification.
Experimental Protocol: Synthesis of 6-Chloro-5-cyanonicotinic Acid (via Sandmeyer Reaction)
This protocol describes the conversion of the 5-nitro group to a 5-amino group, followed by a Sandmeyer reaction to introduce the cyano group.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent such as SnCl2·2H2O or catalytic hydrogenation (e.g., H2, Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC or LC-MS).
-
Work-up the reaction to isolate the 5-amino-6-chloronicotinic acid.
Step 2: Sandmeyer Reaction
-
Suspend the 5-amino-6-chloronicotinic acid in an aqueous acidic solution (e.g., HCl, H2SO4) at 0 °C.
-
Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up the reaction by extraction and purify the crude product by chromatography to yield 6-chloro-5-cyanonicotinic acid.
Bioisosteric Replacement Strategies for the Carboxylic Acid Group
Replacing the carboxylic acid can significantly improve a compound's pharmacokinetic profile by enhancing membrane permeability and reducing metabolic liabilities.[4] A variety of acidic and non-acidic bioisosteres can be considered.
dot graph Bioisosteres_Carboxylic_Acid { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Parent [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrazole [label="5-(6-Chloro-5-nitropyridin-3-yl)-1H-tetrazole"]; Acylsulfonamide [label="N-(6-Chloro-5-nitronicotinoyl)methanesulfonamide"]; HydroxamicAcid [label="6-Chloro-N-hydroxy-5-nitronicotinamide"]; Oxadiazole [label="3-(6-Chloro-5-nitropyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one"];
Parent -> Tetrazole [label="Similar pKa\nIncreased lipophilicity"]; Parent -> Acylsulfonamide [label="Similar acidity\nMetabolically stable"]; Parent -> HydroxamicAcid [label="Chelating ability"]; Parent -> Oxadiazole [label="Less acidic\nImproved permeability"]; } caption: "Bioisosteric replacements for the carboxylic acid group."
Table 3: Comparison of Physicochemical Properties of Potential Carboxylic Acid Bioisosteres
| Bioisostere | pKa Range | Key Considerations |
| Carboxylic Acid (Parent) | 3-5 | Potential for poor permeability and metabolic instability |
| Tetrazole | 4.5-5.5 | Similar acidity to carboxylic acids, generally more lipophilic and metabolically stable.[6] |
| Acylsulfonamide | 4-6 | Acidity can be tuned, metabolically robust.[7][8] |
| Hydroxamic Acid | 8-10 | Can act as a metal chelator, different H-bonding pattern |
| Hydroxyoxadiazole | 5-7 | Less acidic than carboxylic acids, may improve permeability |
Note: pKa ranges are approximate and can vary depending on the molecular context.
Experimental Protocol: Synthesis of 5-(6-Chloro-5-nitropyridin-3-yl)-1H-tetrazole
This protocol outlines a common method for the synthesis of a tetrazole bioisostere from the corresponding nitrile.
Step 1: Synthesis of the Nitrile (if not already prepared)
-
Starting from this compound, first convert the carboxylic acid to the corresponding amide, for example, by reaction with a coupling agent (e.g., HATU, HOBt) and ammonia.
-
Dehydrate the primary amide to the nitrile using a dehydrating agent such as P2O5, SOCl2, or trifluoroacetic anhydride.
Step 2: Cycloaddition to form the Tetrazole
-
Dissolve the 6-chloro-5-nitronicotinonitrile in a suitable solvent like DMF or toluene.
-
Add sodium azide (NaN3) and an ammonium salt like ammonium chloride (NH4Cl) or a Lewis acid like zinc bromide (ZnBr2).
-
Heat the reaction mixture (e.g., 100-130 °C) for several hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction with an acidic aqueous solution to neutralize any remaining azide and protonate the tetrazole.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The bioisosteric replacement of the chloro, nitro, and carboxylic acid functionalities of this compound offers a powerful strategic tool for medicinal chemists. By carefully selecting the appropriate bioisostere, it is possible to fine-tune the physicochemical and pharmacokinetic properties of this versatile scaffold, leading to the development of safer and more effective drug candidates. The experimental protocols provided herein offer a starting point for the synthesis of a diverse range of analogs, enabling a thorough exploration of the structure-activity relationships and the identification of compounds with optimized therapeutic potential. It is crucial to experimentally validate the predicted properties of these new chemical entities to guide further drug design efforts.
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A Comparative Analysis for Synthetic and Medicinal Chemistry: 6-Chloro-5-nitronicotinic Acid vs. 6-Chloronicotinic Acid
In the landscape of pharmaceutical and agrochemical development, the pyridine nucleus stands as a cornerstone scaffold, offering a versatile platform for constructing molecules with profound biological activity. Within this class, halogenated nicotinic acids are pivotal intermediates. This guide provides an in-depth comparative study of two such critical building blocks: 6-Chloro-5-nitronicotinic acid and 6-Chloronicotinic acid . Our objective is to dissect their structural nuances, compare their reactivity profiles, and delineate their respective applications, thereby empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
The primary distinction lies in the presence of a nitro (-NO₂) group at the 5-position of the pyridine ring in this compound. This single functional group dramatically alters the electronic landscape of the molecule, influencing its physicochemical properties, reactivity, and ultimate utility in complex molecular architectures.
Physicochemical Properties: A Tale of Two Structures
A direct comparison of the fundamental properties of these two compounds reveals the immediate impact of the electron-withdrawing nitro group.
| Property | 6-Chloronicotinic Acid | This compound | Rationale for Difference |
| CAS Number | 5326-23-8[1][2] | 7477-10-3[3][4] | Unique identifier for distinct chemical substances. |
| Molecular Formula | C₆H₄ClNO₂[2][5] | C₆H₃ClN₂O₄[4][6][7] | Addition of a nitro group (NO₂). |
| Molecular Weight | 157.55 g/mol [5][8] | 202.55 g/mol [4][6][7] | The nitro group adds 45.00 g/mol to the mass. |
| Appearance | White to off-white or yellow crystalline powder[2][9] | Solid powder, often yellow. | The nitro group is a chromophore, often imparting color. |
| Melting Point | ~190-195 °C (with decomposition)[2][10][11] | ~99-102 °C | The nitro group's influence on crystal packing and intermolecular forces leads to a lower melting point. |
| Water Solubility | Soluble (2 mg/ml at 20°C)[11] | Data not explicitly found, but polarity suggests some solubility. | The added polar nitro group may influence solubility. |
| pKa | 3.24 (Predicted)[11] | Not explicitly found, but expected to be lower. | The strong electron-withdrawing nitro group increases the acidity of the carboxylic acid proton. |
The most telling difference is the impact on acidity. The nitro group in this compound is a powerful electron-withdrawing group. This effect, transmitted through the pyridine ring, stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to 6-chloronicotinic acid.
Comparative Reactivity and Synthetic Logic
The electronic differences between these molecules are not merely academic; they dictate their reactivity and inform their selection for specific synthetic transformations. The pyridine ring is inherently electron-deficient, but the substituents at the 5- and 6-positions modulate this property significantly.
6-Chloronicotinic Acid serves as a workhorse intermediate. The chlorine atom at the 6-position is the primary site for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide variety of amine, alcohol, and thiol functionalities. This reactivity is foundational to its role in synthesizing numerous high-value molecules.
This compound , by contrast, is a more specialized and highly activated reagent.
-
Enhanced SₙAr Reactivity: The potent electron-withdrawing nitro group at the 5-position significantly depletes the electron density of the pyridine ring, making the 6-position even more electrophilic. Consequently, the chlorine atom is far more labile and susceptible to displacement by nucleophiles. This allows for SₙAr reactions to proceed under milder conditions (lower temperatures, weaker bases) than with 6-chloronicotinic acid, which can be crucial when dealing with sensitive substrates.
-
A Handle for Further Functionalization: The nitro group is not merely an activating group; it is a synthetic handle. It can be readily reduced to an amino group (-NH₂), which is a common pharmacophore and a key functional group for subsequent derivatization, such as amide bond formation or diazotization. This dual functionality—activating the chlorine for substitution and then serving as a point for diversification—makes it an exceptionally powerful building block.
Applications in Drug Discovery and Agrochemicals
The differing reactivity profiles translate directly into distinct, though sometimes overlapping, application spaces.
| Application Area | 6-Chloronicotinic Acid | This compound |
| Pharmaceuticals | A key intermediate for Tazarotene (dermatology), BRAFV600E inhibitors (oncology), and novel DNA-gyrase B inhibitors (antibacterials).[9][11] | An important intermediate for synthesizing PARP inhibitors, immunomodulators, and various heterocyclic compounds with anti-tumor and anti-inflammatory potential.[12][13] |
| Agrochemicals | Used in the formulation of effective pesticides and herbicides.[2][9] It is also a known degradation product of neonicotinoid insecticides like imidacloprid and acetamiprid.[5][11] | Used as a building block for various pharmaceutical and anticoccidial agents.[12][13] |
| Research Focus | Widely used in studies on enzyme inhibition and receptor binding.[2] | Its derivatives are explored for a wide range of biological activities including anti-bacterial, anti-viral, and anti-insect properties.[14] |
6-Chloronicotinic acid is a proven and versatile starting material for established drugs and agrochemicals.[2][9] Its utility is well-documented in creating molecules where a substituted pyridine-3-carboxylic acid core is required.
This compound is often employed in discovery-phase projects where the introduction of a 5-amino group is desired or where the enhanced reactivity at the 6-position is strategically advantageous. The synthesis of complex, highly functionalized heterocyclic systems often benefits from the unique reactivity this molecule offers.[12][13]
Experimental Protocol: Nucleophilic Aromatic Substitution
To illustrate the practical differences in reactivity, we present a generalized, self-validating protocol for an SₙAr reaction with a generic primary amine (R-NH₂).
Objective: Synthesize the corresponding 6-amino-nicotinic acid derivative.
Methodology:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the chloro-nicotinic acid derivative (1.0 equivalent), the desired primary amine (1.1-1.5 equivalents), and a suitable high-boiling polar aprotic solvent (e.g., DMSO, NMP, or DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents), to scavenge the HCl generated during the reaction.
-
Heating and Monitoring:
-
For 6-Chloronicotinic Acid: Heat the reaction mixture to a higher temperature, typically in the range of 100-140 °C. The reaction progress should be monitored by a suitable technique like TLC or LC-MS until the starting material is consumed.
-
For this compound: Heat the reaction to a significantly milder temperature, often between 60-80 °C. The enhanced reactivity means the reaction will likely proceed much faster and at a lower energy input.
-
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into water or a dilute acid solution. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by either recrystallization or column chromatography on silica gel to yield the desired 6-amino substituted product.
Causality Behind Choices: The choice of a high-boiling polar aprotic solvent is critical as it can stabilize the charged intermediate (Meisenheimer complex) formed during the SₙAr reaction. The significantly lower temperature required for the nitro-substituted compound is a direct consequence of the electronic activation provided by the -NO₂ group, which lowers the activation energy of the reaction.
Safety and Handling
While both compounds are stable under normal laboratory conditions, they require careful handling.
| Hazard Category | 6-Chloronicotinic Acid | This compound |
| GHS Hazard Statements | H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[1][5][10] | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[1][10][15] | Wear protective gloves, chemical safety goggles, and a lab coat.[3] |
| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Wash hands thoroughly after handling.[1][15] | Use in a well-ventilated area or fume hood. Avoid breathing dust.[3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[1][15] Keep away from strong oxidizing agents.[1][10] | Store in a freezer under an inert atmosphere.[3] Shipped in a cold pack.[3] |
The hazard profile for this compound appears more severe, with warnings for oral and inhalation toxicity.[3] Its recommended storage under freezer conditions suggests a greater need to prevent potential degradation over time.[3]
Conclusion
6-Chloronicotinic acid and this compound are not interchangeable reagents. The choice between them is a strategic one, dictated by the specific goals of the synthesis.
-
Choose 6-Chloronicotinic Acid for well-established synthetic routes where moderate reactivity is sufficient and the introduction of additional functionality at the 5-position is not required. It is a reliable, cost-effective building block for a range of known molecular scaffolds.[2][9]
-
Choose this compound when you require enhanced reactivity for SₙAr reactions under milder conditions or when the synthetic plan involves subsequent reduction of the nitro group to an amine for further diversification. It is the superior choice for accessing novel, highly functionalized 5-amino-6-substituted nicotinic acid derivatives.
By understanding the fundamental chemical principles that differentiate these two molecules, researchers can better harness their unique properties to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.
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- Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 - ChemicalBook.
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Part 1: Chromatographic Purity Assessment – The Workhorse Techniques
An In-Depth Guide to the Purity Assessment of Commercial 6-Chloro-5-nitronicotinic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. This compound (CAS 7477-10-3) is a pivotal substituted pyridine building block, extensively utilized in the synthesis of complex pharmaceutical agents.[1][2] Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a pyridine ring, presents a unique set of challenges and requirements for purity assessment.[3][4] Impurities, which can range from starting materials and synthetic byproducts to isomers and residual solvents, can have profound, often unforeseen, impacts on reaction yields, biological activity, and safety profiles.
This guide provides an in-depth, technically grounded comparison of the essential analytical methodologies for assessing the purity of commercial this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, providing field-proven insights to establish a robust, self-validating system for quality assurance in your laboratory.
Chromatographic methods are fundamental for separating the primary compound from its structurally similar impurities. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For a non-volatile, polar organic acid like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the undisputed method of choice for routine purity analysis.[5] The technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[6] Its high resolution, sensitivity, and reproducibility make it ideal for quantifying impurities, even at trace levels.
Trustworthiness: A well-developed HPLC method provides a "fingerprint" of the sample. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. For this to be trustworthy, the method must demonstrate good peak shape and resolution for all potential impurities. While a similar compound, 6-chloronicotinic acid, can be analyzed with a simple mobile phase of acetonitrile, water, and an acid modifier, a gradient elution is often necessary for complex samples to resolve both early and late-eluting impurities.[7][8]
Experimental Protocol: RP-HPLC-UV for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
Rationale: The acidic modifier ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shapes.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Rationale: This wavelength is chosen to provide a good response for the aromatic pyridine core and nitro group, common chromophores in potential impurities.
-
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Injection Volume: 10 µL.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Caption: HPLC Purity Assessment Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While less common for the direct analysis of carboxylic acids due to their low volatility, GC-MS is an invaluable tool for identifying volatile or semi-volatile impurities, such as residual synthesis solvents.[9] Furthermore, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) can enable GC-MS analysis of the primary compound and non-volatile impurities.[10] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries. This is particularly useful for organochlorine compounds.[11][12]
Trustworthiness: The power of GC-MS lies in its specificity. While HPLC-UV might show an unknown peak, GC-MS can often provide its chemical identity. This is critical for understanding the impurity profile, as the nature of an impurity (e.g., a toxic byproduct vs. a benign starting material) is as important as its quantity.
Experimental Protocol: GC-MS for Impurity Identification (after derivatization)
-
Derivatization (Esterification):
-
Dissolve ~10 mg of the sample in 2 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate for analysis.
-
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Data Analysis: Identify peaks in the Total Ion Chromatogram (TIC) and compare their mass spectra against a reference library (e.g., NIST) for identification.
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A Comparative Guide to the Synthesis and Validation of 6-Chloro-5-nitronicotinic Acid
Introduction
6-Chloro-5-nitronicotinic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] Its substituted pyridine ring structure makes it a versatile building block for developing complex molecular architectures, including PARP inhibitors and immunomodulators.[1] The precise arrangement of the chloro, nitro, and carboxylic acid functionalities necessitates a robust and well-characterized synthetic strategy to ensure high purity and yield, which are critical for downstream applications in drug development and manufacturing.
This guide provides an in-depth comparison of viable synthetic routes to this compound. We will dissect a primary synthetic pathway, evaluate it against practical alternatives, and establish a comprehensive analytical workflow for the unequivocal validation of the final product's identity and purity. The methodologies and rationale presented herein are designed to provide researchers and process chemists with the expertise needed to make informed decisions for their specific research and development goals.
Primary Synthetic Route: The Nitration-Chlorination Pathway
A logical and frequently employed strategy for the synthesis of this compound begins with the commercially available precursor, 6-hydroxynicotinic acid. This route strategically introduces the nitro group first, followed by the conversion of the hydroxyl group to the target chloro group.
The causality behind this choice rests on the principles of electrophilic aromatic substitution on the pyridine ring. The electron-donating hydroxyl group at the 6-position activates the ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, it preferentially directs nitration to the 5-position. Attempting to nitrate 6-chloronicotinic acid directly would be more challenging due to the deactivating nature of both the chloro and carboxylic acid groups.
Caption: Workflow for the Nitration-Chlorination synthetic route.
Experimental Protocol: Nitration-Chlorination
This protocol is a synthesized procedure based on established chemical transformations for similar pyridine derivatives.[2]
Protocol 1: Synthesis of 6-Hydroxy-5-nitronicotinic acid
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 34.8 g of 6-hydroxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding 26 mL of fuming nitric acid to another portion of cooled, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the temperature at or below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 4 hours.[3]
-
Cool the reaction mixture to room temperature and carefully pour it over 500 g of crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 6-hydroxy-5-nitronicotinic acid.
Protocol 2: Synthesis of this compound
-
To a flask equipped with a reflux condenser and gas trap, add the dried 6-hydroxy-5-nitronicotinic acid from the previous step.
-
Add 150 mL of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and carefully remove the excess POCl₃ or SOCl₂ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.
Comparative Analysis of Alternative Synthetic Routes
To validate the selection of the Nitration-Chlorination pathway, it is essential to compare it with other feasible synthetic strategies.
Alternative Route A: Chlorination-Nitration Pathway This route inverts the primary strategy, starting with the synthesis of 6-chloronicotinic acid, followed by nitration. The synthesis of 6-chloronicotinic acid can be achieved via several methods, including the oxidation of 2-chloro-5-methylpyridine.[4][5]
Alternative Route B: Synthesis via Methyl Ester This approach involves the synthesis of the methyl ester of the target compound, Methyl 6-chloro-5-nitronicotinate, followed by a final hydrolysis step to yield the carboxylic acid.[1] This route often starts from 5-nitro-6-hydroxynicotinic acid, which is treated with thionyl chloride and then methanol.[1]
Performance Comparison
The following table objectively compares the three routes based on key performance indicators relevant to researchers and drug development professionals.
| Parameter | Route 1: Nitration-Chlorination | Route A: Chlorination-Nitration | Route B: Via Methyl Ester |
| Starting Materials | 6-hydroxynicotinic acid (Readily available) | 2-chloro-5-methylpyridine or DL-malic acid[4][6] | 5-nitro-6-hydroxynicotinic acid |
| Number of Steps | 2 | 2 (after precursor synthesis) | 2 |
| Overall Yield | Moderate to Good | Potentially lower due to deactivation | Good |
| Reaction Conditions | Harsh (conc. acids, refluxing POCl₃) | Harsh (Oxidation, conc. acids) | Moderate to Harsh |
| Safety Concerns | Use of fuming nitric acid, POCl₃ | Use of strong oxidants, conc. acids | Use of SOCl₂, potential for side reactions |
| Purification | Straightforward crystallization | May require chromatography due to isomers | Requires final hydrolysis and purification |
The Nitration-Chlorination pathway is often preferred for its more predictable regiochemistry and straightforward execution, despite the harsh reagents involved.
Comprehensive Validation of this compound
Unequivocal structural confirmation and purity assessment are non-negotiable in pharmaceutical development. A multi-technique approach is required for a self-validating system of analysis.
Caption: A logical workflow for the validation of the final product.
Analytical Methodologies & Expected Results
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of structural elucidation in organic chemistry.[7][8]
-
¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will exhibit chemical shifts influenced by the adjacent electron-withdrawing groups.
-
¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbons in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~165-175 ppm), while the other five aromatic carbons will resonate in the typical 120-160 ppm range.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
2. Mass Spectrometry (MS) MS provides crucial information about the molecular weight and elemental composition of a compound.[9]
-
Expected Molecular Ion (M⁺): The molecular formula is C₆H₃ClN₂O₄, with a molecular weight of 202.55 g/mol .[10][11] High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.
-
Isotopic Pattern: Due to the presence of chlorine, the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[9]
Experimental Protocol: MS Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak [M+H]⁺ or [M-H]⁻.
3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.[12]
-
Expected Absorptions:
-
O-H stretch: A broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group.
-
N-O stretches: Two strong bands for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C=C / C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.
-
4. High-Performance Liquid Chromatography (HPLC) HPLC is the industry-standard method for determining the purity of a chemical compound.
Experimental Protocol: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Procedure: A standard solution of the sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Conclusion
The synthesis of this compound is most reliably achieved via the Nitration-Chlorination pathway starting from 6-hydroxynicotinic acid. This route offers a favorable balance of precursor availability, predictable regioselectivity, and manageable purification. While the route involves harsh reagents, the operational simplicity makes it a strong candidate for laboratory and pilot-scale synthesis. The alternative routes present challenges in either starting material synthesis or control over reaction selectivity.
Regardless of the synthetic route chosen, the rigorous validation workflow detailed in this guide is paramount. A combination of NMR, MS, IR, and HPLC analysis provides a self-validating system that ensures the final product meets the stringent identity and purity requirements for its intended use in high-value applications like pharmaceutical research and development.
References
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Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. [Link]
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
- CN103570612A - Preparation method of 6-chloronicotinic acid.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
This compound, min 98%, 1 gram. CP Lab Chemicals. [Link]
- US5082777A - Process for the production of 6-hydroxynicotinic acid.
- US4738924A - Method for the production of 6-hydroxynicotinic acid.
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]
-
Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
Chapter 8: NMR and IR Spectroscopy Problems. Scribd. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Wisconsin-River Falls. [Link]
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
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A Comparative Guide to LC-MS Methods for the Analysis of 6-Chloro-5-nitronicotinic Acid Reactions
For researchers, synthetic chemists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. 6-Chloro-5-nitronicotinic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its reactive nature, characterized by the presence of a nitro group and a chlorine atom on the pyridine ring, necessitates robust analytical methods to track its consumption and the formation of products and byproducts. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions involving this compound, alongside a critical evaluation of alternative analytical techniques.
The Central Role of LC-MS in Reaction Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical tool for monitoring the progress of organic reactions.[1][2] Its combination of the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry makes it uniquely suited for the analysis of complex reaction mixtures.[1] For a molecule like this compound, LC-MS offers the ability to separate the polar parent compound from its potential products and impurities, while providing confident identification and quantification based on its mass-to-charge ratio.
Core Principles of the Proposed LC-MS Method
Given the polar and acidic nature of this compound, a reversed-phase LC-MS method is proposed. This approach is widely applicable and provides excellent retention and separation for a broad range of organic molecules.[1] The inclusion of an acidic modifier in the mobile phase is critical for achieving good peak shape and ionization efficiency for acidic analytes.[3][4]
Detailed Experimental Protocol: A Validated LC-MS/MS Method
The following protocol is a robust starting point for the analysis of this compound reactions. It is based on established methods for the closely related compound, 6-chloronicotinic acid, and general principles for the analysis of polar aromatic acids.[3][5][6]
Sample Preparation
-
Reaction Quenching: At specified time points, aliquot a small, precise volume of the reaction mixture (e.g., 10 µL).
-
Dilution: Immediately quench the reaction and dilute the aliquot in a large volume of a 50:50 mixture of acetonitrile and water (e.g., 990 µL) to halt the reaction and prepare the sample for injection. This dilution factor may need to be adjusted based on the initial concentration of reactants.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column.
Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for polar to moderately nonpolar compounds. The smaller particle size enhances resolution and efficiency. |
| Mobile Phase A | Water with 0.1% Acetic Acid | Acetic acid is a volatile modifier compatible with mass spectrometry that improves peak shape for acidic analytes like this compound by suppressing ionization in the mobile phase.[3][4] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | Acetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and compatibility with MS. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to elute compounds with a range of polarities that may be present in the reaction mixture. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separations. |
| Injection Volume | 5 µL | A small injection volume is crucial to prevent column overloading and maintain sharp peaks. |
Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[7] |
| Polarity | Negative Ion Mode | The carboxylic acid group of this compound is readily deprotonated, making it highly sensitive in negative ion mode. |
| Scan Mode | Full Scan (m/z 100-500) and/or MRM | Full scan is useful for identifying unknown byproducts. Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for quantifying the target analyte and known products. |
| MRM Transitions | Precursor Ion (m/z 201.0) -> Product Ions | The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions would be determined by fragmentation experiments (e.g., loss of NO₂, CO₂, or Cl). |
| Capillary Voltage | 3.5 kV | An optimized voltage to ensure efficient ionization. |
| Source Temperature | 150 °C | A balance to ensure efficient desolvation without thermal degradation. |
| Desolvation Gas Flow | 600 L/hr | To aid in the evaporation of the mobile phase. |
Visualizing the Workflow
Caption: The analytical workflow for monitoring this compound reactions.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound and its reactions. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the availability of instrumentation.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1] | High sensitivity and selectivity; suitable for complex mixtures; provides structural information.[8] | Higher cost of instrumentation and maintenance. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | High resolution and sensitivity for volatile compounds. | Requires derivatization for polar, non-volatile compounds like this compound, which adds complexity and potential for side reactions.[9] |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility. | High separation efficiency for charged species; low sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to LC-MS; less amenable to complex matrices. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Fast separations; reduced solvent consumption; orthogonal selectivity to reversed-phase LC. | May require more specialized instrumentation; method development can be more complex. |
In-depth Comparison
LC-MS: The Gold Standard
For the analysis of this compound reactions, LC-MS provides an unparalleled combination of sensitivity, selectivity, and versatility. The ability to directly analyze aqueous reaction mixtures with minimal sample preparation is a significant advantage. Furthermore, the wealth of information provided by the mass spectrometer allows for the confident identification of not only the starting material and desired product but also unexpected byproducts, which is crucial for reaction optimization and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable but More Complex Alternative
GC-MS can be a powerful technique, but its application to a polar, non-volatile compound like this compound is not straightforward.[9] The carboxylic acid and nitro groups make the molecule unsuitable for direct GC analysis. Derivatization, typically silylation or esterification, is required to increase volatility. This additional step can be time-consuming, may not be quantitative, and can introduce artifacts. However, for certain volatile byproducts, GC-MS could be a complementary technique.
Capillary Electrophoresis (CE): A Niche Application
Capillary electrophoresis excels at the separation of charged species with high efficiency. Given that this compound is an acid, it is amenable to CE analysis. CE can be particularly useful for separating isomers that are challenging to resolve by LC. However, CE is often more sensitive to matrix effects and can have lower loading capacity, which may limit its utility for complex reaction mixtures with components at vastly different concentrations.
Supercritical Fluid Chromatography (SFC): A Greener, Faster Option
SFC has emerged as a "green" alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption. It can provide different selectivity compared to reversed-phase LC and may be advantageous for the separation of certain reaction components. However, method development in SFC can be more challenging, and its application to highly polar compounds may require specific column chemistries and mobile phase modifiers.
Conclusion
For the comprehensive analysis of reactions involving this compound, LC-MS/MS is the most powerful and versatile technique . Its ability to handle complex matrices, provide high sensitivity and selectivity, and offer structural information makes it the gold standard for reaction monitoring in pharmaceutical development. While other techniques such as GC-MS, CE, and SFC have their merits and can be used in specific contexts, they often require more extensive sample preparation or are less universally applicable for this type of polar, reactive molecule. The provided LC-MS protocol offers a robust and scientifically sound starting point for researchers to achieve reliable and accurate monitoring of their chemical transformations.
References
-
Hao, C., et al. (2016). Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection. Analytica Chimica Acta, 927, 59-68. [Link]
- Uroz, F. J., et al. (2001). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection.
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-
Uroz, F. J., et al. (2001). Monitoring of 6-chloronicotinic acid in human urine by gas chromatography-tandem mass spectrometry as indicator of exposure to the pesticide imidacloprid. Analyst, 126(8), 1355-1358. [Link]
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-
Xing, L., et al. (2021). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. Foods, 10(1), 135. [Link]
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Pauter, K., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1035-1043. [Link]
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ResearchGate. (n.d.). Chromatograms of 6-chloronicotinic acid using reverse phase LC and detection in negative ion mode in the (A) absence and (B) presence of 0.1% acetic acid as counterion. [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
- Uroz, F. J., et al. (2001). Monitoring of 6-chloronicotinic acid in human urine by gas chromatography-tandem mass spectrometry as indicator of exposure to the pesticide imidacloprid. Analyst, 126, 1355-1358.
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Organomation. (2023). Preparing Samples for HPLC-MS/MS Analysis. [Link]
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Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. [Link]
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Waters Corporation. (n.d.). Impurities Application Notebook. [Link]
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Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 815, 237-249. [Link]
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comparison of different catalysts for 6-Chloro-5-nitronicotinic acid synthesis
A Comparative Guide to Catalytic Synthesis of 6-Chloro-5-nitronicotinic Acid
Introduction
This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmaceutical compounds. Its synthesis primarily involves the selective oxidation of the methyl group of a precursor, typically 6-chloro-3-methyl-5-nitropyridine. This transformation, however, is challenging due to the electron-deficient nature of the pyridine ring, which deactivates the methyl group towards oxidation.
The choice of an oxidative catalyst or reagent is therefore critical, directly influencing reaction efficiency, yield, purity, scalability, and environmental impact. This guide provides an in-depth comparison of different catalytic and oxidative systems for this synthesis, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
General Synthetic Transformation
The core chemical conversion discussed is the oxidation of the benzylic methyl group to a carboxylic acid.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Oxidative Systems
The selection of an oxidant dictates the entire process, from reaction setup to workup and waste disposal. Historically, stoichiometric strong oxidants like potassium permanganate were common. Industrial processes sometimes employed harsh reagents like nitric acid, while modern approaches favor more sustainable catalytic systems using molecular oxygen.
| Metric | System 1: Potassium Permanganate | System 2: Nitric Acid | System 3: Catalytic Aerobic Oxidation |
| Reagent Type | Stoichiometric Strong Oxidant | Stoichiometric Strong Oxidant | Catalytic System |
| Primary Reagent | Potassium Permanganate (KMnO₄) | Fuming Nitric Acid (HNO₃) & Sulfuric Acid (H₂SO₄) | Oxygen (O₂) or Air |
| Catalyst | None (or Phase Transfer Catalyst) | None | Cobalt or Manganese salts (e.g., Co(OAc)₂, Mn(OAc)₂) |
| Typical Conditions | Aqueous solution, often heated (60-100°C) | Very high temperature (190-210°C), harsh acidic medium[1] | Mild temperature (80-120°C), O₂ pressure (0.2-2 MPa)[2][3] |
| Yield & Purity | Moderate; can be variable. | Variable; risk of side reactions and degradation. | High Yield (>75%, up to 94%) and High Purity (>98.5%)[3] |
| Advantages | Readily available reagent, well-understood reaction. | Inexpensive bulk reagents. | High efficiency, high selectivity, low cost of oxidant (O₂), "green" approach. |
| Disadvantages | Generates large volumes of solid MnO₂ waste, causing significant pollution[2]. Can be difficult to control. | Extremely corrosive, hazardous, and requires specialized equipment. Emits toxic NOx fumes[1]. Not suitable for standard lab use. | Requires pressure-rated equipment (autoclave). Initial catalyst cost. |
In-Depth Protocols and Mechanistic Insights
System 1: Potassium Permanganate (KMnO₄) Oxidation
Expertise & Experience: This is a classic method for converting alkylarenes and related compounds to carboxylic acids. The reaction mechanism is believed to proceed via a radical pathway involving the abstraction of a benzylic hydrogen, followed by further oxidation. The primary challenge is managing the reaction's exothermicity and handling the large amount of manganese dioxide (MnO₂) sludge produced. Using a phase-transfer catalyst (PTC) like Adogen 464 can be beneficial when using a biphasic solvent system to improve the interaction between the aqueous permanganate and the organic substrate[4].
Trustworthiness (Self-Validating Protocol): The reaction progress can be visually monitored by the disappearance of the purple permanganate color. A proper workup is crucial to remove manganese byproducts. This is typically achieved by adding a reducing agent like sodium bisulfite, which converts the brown MnO₂ into soluble Mn²⁺ salts, followed by acidification to precipitate the desired carboxylic acid.
Experimental Protocol (Representative)
-
Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 6-chloro-3-methyl-5-nitropyridine (1.0 eq), water, and a phase-transfer catalyst (e.g., Adogen 464, 0.05 eq).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Slowly add potassium permanganate (KMnO₄, ~3.0-4.0 eq) in portions over 2-3 hours, ensuring the temperature does not exceed 100°C. The purple color should dissipate after each addition.
-
Monitoring: After the final addition, continue heating until the purple color permanently disappears. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. While stirring, carefully add a saturated aqueous solution of sodium bisulfite until the brown MnO₂ precipitate dissolves completely, and the mixture becomes a clear, colorless solution.
-
Isolation: Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A white or pale-yellow precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for higher purity.
System 2: Nitric Acid (HNO₃) Oxidation
Expertise & Experience: This method leverages the powerful oxidizing properties of hot, concentrated nitric acid, often mixed with sulfuric acid. It is generally reserved for industrial-scale synthesis of robust molecules due to its extreme conditions and significant hazards[1]. The reaction is difficult to control in a laboratory setting and poses a high risk of runaway reactions and violent decomposition, especially with nitro-containing compounds.
Trustworthiness: This protocol is not recommended for general laboratory use due to safety concerns. It requires specialized, corrosion-resistant equipment and extensive safety precautions. The process generates large quantities of acidic waste and toxic nitrogen oxide (NOx) gases.
Experimental Protocol (Illustrative - For Information Only)
-
Setup: In a specialized high-temperature, corrosion-resistant reactor, 6-chloro-3-methyl-5-nitropyridine is mixed with a combination of concentrated sulfuric and fuming nitric acids.
-
Reaction: The mixture is heated to temperatures approaching 200°C for several hours.
-
Workup: The reaction is carefully quenched by pouring onto ice, followed by neutralization and extraction to isolate the product. This process is extremely hazardous.
System 3: Cobalt-Catalyzed Aerobic Oxidation
Expertise & Experience: This represents the state-of-the-art, sustainable approach to oxidation. The reaction uses inexpensive and environmentally benign air or oxygen as the terminal oxidant. A cobalt or manganese salt acts as a true catalyst, cycling through different oxidation states to facilitate the conversion of the methyl group. An initiator, such as N-hydroxyphthalimide (NHPI), is often used to generate radicals and facilitate the catalytic cycle under milder conditions[3].
Trustworthiness: This method provides excellent control and reproducibility. The reaction is typically run in a sealed pressure vessel (autoclave) to maintain the oxygen atmosphere. The workup is significantly simpler and cleaner than with stoichiometric oxidants. The final product often precipitates upon cooling or can be isolated by a simple acid-base workup.
Experimental Protocol (Based on Patent Literature[3])
-
Setup: Into a 500 mL stainless steel autoclave, add 6-chloro-3-methyl-5-nitropyridine (1.0 eq, e.g., 25g), acetonitrile (250g), N-hydroxyphthalimide (NHPI, 0.1-0.2 eq), and cobalt (II) acetate (0.05 eq).
-
Reaction: Seal the autoclave. Pressurize with oxygen to 1.0 MPa. Begin vigorous stirring and heat the internal temperature to 80°C. Maintain these conditions for 18-24 hours.
-
Monitoring: Reaction progress can be monitored by taking samples (if the reactor allows) and analyzing via LC-MS.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Isolation: Filter the cooled reaction mixture. The collected solid (filter cake) contains the product. Wash the cake with water.
-
Purification: Dissolve the crude product in a dilute aqueous alkaline solution (e.g., NaOH or Na₂CO₃). Filter to remove any insoluble catalyst residues. Acidify the clear filtrate with hydrochloric acid to a pH of 1-2.
-
Final Product: The pure this compound precipitates as a white solid. Collect by filtration, wash with cold water, and dry under vacuum. Yields are reported to be as high as 94% with purity >98.5%[3].
Caption: Experimental workflow for the modern Cobalt-catalyzed aerobic oxidation method.
Conclusion and Recommendations
For the synthesis of this compound, a clear evolution in methodology is apparent, moving from hazardous, low-efficiency processes to safer, greener, and more effective catalytic systems.
-
Not Recommended: Nitric Acid Oxidation is dangerously harsh, environmentally damaging, and requires specialized industrial facilities. It should be avoided for all standard research and development applications[1].
-
Viable Lab-Scale Option: Potassium Permanganate Oxidation is a functional method if an autoclave is unavailable. However, researchers must be prepared to handle a difficult workup and manage significant quantities of manganese waste[2].
-
Highly Recommended: Cobalt/Manganese-Catalyzed Aerobic Oxidation is unequivocally the superior method. It offers a combination of high yield, high purity, mild reaction conditions, and a significantly better environmental and safety profile[2][3]. For any organization focused on scalable, efficient, and sustainable chemical synthesis, this approach is the industry standard.
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Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 6-Chloro-5-nitronicotinic Acid-Based Compounds in Drug Discovery
This guide provides an in-depth evaluation of compounds derived from the 6-chloro-5-nitronicotinic acid scaffold, a versatile building block in medicinal chemistry.[1][2] We will objectively compare the performance of these derivatives across key therapeutic areas—inflammation, oncology, and infectious diseases—and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to assess their potential.
Introduction: The this compound Scaffold
This compound is a pyridinecarboxylic acid derivative characterized by two key functional groups: a chloro group at position 6 and a nitro group at position 5.[1][3] These electron-withdrawing groups significantly influence the molecule's reactivity and electronic properties, making it a valuable precursor for synthesizing a diverse range of bioactive molecules.[2][4] The chlorine atom serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities, while the nitro group is a well-established pharmacophore in antimicrobial and anticancer agents, often bioactivated via reduction.[4][5] This guide explores how modifications to this core structure give rise to compounds with distinct and potent biological activities.
Comparative Efficacy Analysis
The true potential of the this compound scaffold is realized through its derivatives. By modifying the carboxylic acid group or substituting the chlorine atom, chemists can generate libraries of compounds with tailored activities. We will now compare the efficacy of these derivatives in three major therapeutic domains.
Anti-inflammatory Agents
Nicotinic acid derivatives have long been explored for their anti-inflammatory properties, frequently by targeting the cyclooxygenase (COX) enzymes.[6][7] The addition of nitro and chloro groups can modulate this activity.
Mechanism of Action: Many nitrated anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical is the NF-κB (nuclear factor kappa B) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, I-κB. Pro-inflammatory stimuli, such as TNF-α, trigger the degradation of I-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including COX-2 and various cytokines.[8] Electrophilic nitro-fatty acids, a related class of compounds, have been shown to inhibit NF-κB signaling by covalently modifying (nitroalkylating) key cysteine residues on the p65 and p50 subunits of NF-κB, preventing their DNA binding and transcriptional activity.[8][9] This provides a well-established mechanistic framework for the anti-inflammatory potential of nitro-containing aromatic compounds.
Caption: NF-κB signaling pathway and point of inhibition by nitro-compounds.
Performance Data: While direct data for this compound derivatives is sparse, we can infer potential efficacy by comparing related nicotinic acid analogs that have been evaluated as COX inhibitors.
| Compound ID | Description | Target | IC50 (µM) | In Vivo Efficacy (% Inhibition) | Reference |
| Celecoxib | Standard NSAID (Control) | COX-2 | 0.78 | 57.14% | [6] |
| Compound 10b | Nicotinic acid derivative | COX-2 | 0.52 | 64.28% | [6] |
| Compound 4c | 2-substituted phenyl nicotinic acid | Not specified | - | Superior to Mefenamic acid | [6] |
| Ibuprofen | Standard NSAID (Control) | COX-1/COX-2 | 11.2 (µg/mL) | - | [7] |
| Compound 5 | Isonicotinate of meta-aminophenol | ROS | 1.42 (µg/mL) | - | [7] |
Table 1: Comparative Anti-inflammatory Activity of Nicotinic Acid Derivatives.
The data indicates that synthetic modification of the nicotinic acid core can lead to compounds with COX-2 inhibitory potency and in vivo anti-inflammatory effects that are comparable or superior to established drugs like Celecoxib.[6]
Anticancer Agents
The incorporation of chloro and nitro groups into aromatic systems is a known strategy for developing cytotoxic agents.[10][11] These functionalities can enhance interactions with biological targets and participate in redox cycling to generate reactive oxygen species (ROS), leading to cell death.
Mechanism of Action: One proposed mechanism for related compounds, such as chloroacridine derivatives, is the disruption of cancer cell metabolism by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle, such as the pyruvate dehydrogenase complex and aconitase.[10] This interference with cellular energetics can lead to a decrease in NAD and ATP levels, ultimately triggering regulated cell death.[10] Halogenated benzofuran derivatives have also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[11]
Performance Data: The anticancer potential of this class of compounds is demonstrated by evaluating their cytotoxicity against a panel of human cancer cell lines.
| Compound ID | Description | Cell Line | IC50 (µM) | Reference |
| Compound 1b | 9-chloro-4-methyl-1-nitroacridine | Amelanotic Melanoma (Ab) | ~1.5 | [10] |
| Compound 7 | Halogenated Benzofuran Derivative | A549 (Lung) | 12.5 | [11] |
| Compound 8 | Halogenated Benzofuran Derivative | HepG2 (Liver) | 10.1 | [11] |
| Compound 8 | Halogenated Benzofuran Derivative | A549 (Lung) | 10.3 | [11] |
| TBT-OCOCF₃ | Triorganotin Derivative (Comparator) | U937 (Leukemia) | < 1.0 | [12] |
Table 2: Comparative Anticancer Activity of Chloro-Nitro Aromatic Compounds and Related Structures.
These results show that chloro-nitro-substituted heterocyclic compounds can exhibit potent cytotoxic effects against cancer cells, with some derivatives active at low micromolar concentrations.[10]
Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents, with drugs like nitrofurantoin and metronidazole being prime examples.[5][13] Their efficacy stems from the reductive activation of the nitro group by microbial enzymes.
Mechanism of Action: The antimicrobial activity of nitro-heterocyclic compounds is generally dependent on their enzymatic reduction within the target pathogen.[4] Bacterial and fungal nitroreductases convert the nitro group into highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These species can damage cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[4][14] This mechanism provides a degree of selectivity, as the activating enzymes are often absent or have different specificities in mammalian cells.[4]
Performance Data: The effectiveness of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound ID | Description | Microorganism | MIC (µg/mL) | Reference |
| Compound 13 | Acylhydrazone with 5-nitrofuran | S. aureus | 1.95 | [14] |
| Compound 25 | 1,3,4-oxadiazoline with 5-nitrofuran | S. aureus | 3.90 | [14] |
| Compound 1b | Nitazoxanide analog (5-chloro) | Planktonic Bacteria | "Marked activity enhancement" | [5] |
| Compound 9b-9d | Halogenated Nitro Derivatives | S. aureus | 15.6 - 62.5 | [13] |
| Compound 10-12 | Nitrated Benzothiazoles | P. aeruginosa | "Significant activity" | [13] |
Table 3: Comparative Antimicrobial Activity of Nitro-Substituted Heterocycles.
The data highlights that nicotinic acid derivatives incorporating a 5-nitrofuran moiety show potent activity against S. aureus.[14] Furthermore, structure-activity relationship studies on other nitro-aromatics confirm that the presence of a chloro substituent can markedly increase antimicrobial activity.[5]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed protocols for the key assays used to evaluate the compounds discussed.
General Workflow for Synthesis and Evaluation
The development process follows a logical progression from chemical synthesis to biological screening.
Caption: General workflow from synthesis to lead identification.
Protocol: MTT Assay for Anticancer Cytotoxicity
This protocol is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is a standard method for screening cytotoxic compounds.[10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, HepG2) to ~80% confluency in an appropriate medium (e.g., DMEM with 10% FBS).
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus) from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a 2X working solution of the test compound in CAMHB. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).
-
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The evidence presented demonstrates that its derivatives possess significant potential across anti-inflammatory, anticancer, and antimicrobial applications. The presence of the chloro and nitro groups is crucial to their biological activity, offering sites for synthetic elaboration and mechanistic action.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader library of derivatives to precisely map the relationship between specific structural modifications and biological efficacy.
-
Mechanism of Action Elucidation: Moving beyond primary screening to conduct in-depth mechanistic studies to identify the specific molecular targets of the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo application.
By leveraging the synthetic versatility of this scaffold and applying rigorous biological evaluation, the scientific community can unlock new and effective treatments for a range of human diseases.
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of synthetic methodologies for 6-Chloro-5-nitronicotinic acid, a valuable building block in medicinal chemistry and drug development. We will explore established routes, benchmark their performance with supporting data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom, a nitro group, and a carboxylic acid on the pyridine ring, offers multiple points for chemical modification, making it a versatile scaffold for drug discovery. The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide will focus on the most common and practical synthetic approaches, providing a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct pathways. The most prevalent strategies involve the construction of the substituted pyridine ring through a series of functional group interconversions. We will benchmark two primary routes:
-
Route 1: Nitration of 6-Chloronicotinic Acid. This is a direct and often preferred method, leveraging the commercially available 6-chloronicotinic acid as a starting material.
-
Route 2: Chlorination of 6-Hydroxy-5-nitronicotinic Acid. This alternative approach involves the nitration of 6-hydroxynicotinic acid followed by chlorination.
A third, less common but plausible approach, the Sandmeyer Reaction of a corresponding amino precursor, will also be discussed as a potential alternative.
Route 1: The Direct Approach - Nitration of 6-Chloronicotinic Acid
This route is arguably the most straightforward, commencing with the electrophilic nitration of 6-chloronicotinic acid. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the pyridine ring, necessitating strong nitrating conditions.
Experimental Protocol: Synthesis of 6-Chloronicotinic Acid
The precursor, 6-chloronicotinic acid, can be synthesized via several methods. One common and effective method is the oxidation of 2-chloro-5-methylpyridine.
Step 1: Oxidation of 2-Chloro-5-methylpyridine
Caption: Oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid.
Methodology:
-
To a 1000 mL flask, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt acetate (3 g) as a catalyst.[1][2]
-
With stirring, heat the mixture to 80°C.
-
Introduce oxygen gas at a controlled flow rate of 0.4 L/min and maintain the reaction at 80°C for 4 hours.[1]
-
After the reaction, cool the system to room temperature.
-
Filter the mixture to collect the crude product and catalyst.
-
The crude product is then purified by recrystallization from methanol to yield 6-chloronicotinic acid.
Expected Yield and Purity: This method has been reported to produce 6-chloronicotinic acid with a purity of up to 99.52% (by HPLC) and a yield of approximately 79.7%.[1]
Experimental Protocol: Nitration of 6-Chloronicotinic Acid
Caption: Nitration of 6-chloronicotinic acid to this compound.
Methodology:
-
In a flask equipped with a stirrer and a thermometer, carefully add 6-chloronicotinic acid (1 equivalent) to an excess of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5°C with an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid in a separate, cooled flask.
-
Slowly add the nitrating mixture dropwise to the solution of 6-chloronicotinic acid, keeping the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺) electrophile required for the reaction to proceed on the deactivated pyridine ring. Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and prevent the formation of side products.
Route 2: The Alternative Pathway - Chlorination of 6-Hydroxy-5-nitronicotinic Acid
This route involves the initial nitration of 6-hydroxynicotinic acid, followed by a chlorination step to replace the hydroxyl group.
Experimental Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
Caption: Nitration of 6-hydroxynicotinic acid.
Methodology:
-
Add 6-hydroxynicotinic acid to a flask containing fuming nitric acid.
-
The mixture is heated and stirred for several hours.
-
After cooling, the reaction mixture is poured onto ice to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Experimental Protocol: Chlorination of 6-Hydroxy-5-nitronicotinic Acid
The conversion of the 6-hydroxy group to a chloro group can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: Chlorination of 6-hydroxy-5-nitronicotinic acid.
Methodology:
-
A mixture of 6-hydroxy-5-nitronicotinic acid and an excess of phosphorus oxychloride is heated under reflux.
-
The reaction is monitored for completion.
-
After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously treated with ice-water, and the resulting precipitate of this compound is collected by filtration, washed, and dried.
Alternative Route: The Sandmeyer Reaction
The Sandmeyer reaction provides a method to introduce a chlorine atom onto an aromatic ring via a diazonium salt intermediate, starting from an amino group.[3] This could be a viable, albeit longer, route if a suitable amino-nitronicotinic acid precursor is available. The general principle of the Sandmeyer reaction involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a copper(I) chloride solution to yield the corresponding aryl chloride.[3]
Caption: Plausible Sandmeyer reaction route to this compound.
While this route is synthetically interesting, the availability and synthesis of the required 5-amino-6-nitronicotinic acid precursor would need to be considered, potentially adding several steps to the overall sequence.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nitration of 6-Chloronicotinic Acid | Route 2: Chlorination of 6-Hydroxy-5-nitronicotinic Acid | Alternative: Sandmeyer Reaction |
| Starting Material Availability | 6-Chloronicotinic acid is commercially available or can be synthesized in high yield. | 6-Hydroxynicotinic acid is also readily available. | Requires a specific amino-substituted precursor which may not be commercially available and would require synthesis. |
| Number of Steps | 1 step from 6-chloronicotinic acid. | 2 steps from 6-hydroxynicotinic acid. | At least 2 steps from the amino precursor. |
| Reaction Conditions | Strong nitrating conditions, low temperature control required. | Involves nitration and a subsequent chlorination step, which can use harsh reagents like POCl₃. | Diazotization requires low temperatures, and the Sandmeyer reaction uses a copper catalyst. |
| Potential Yield | Generally good, but dependent on controlling side reactions. | Can be high, but requires optimization of two separate steps. | Variable, and can be moderate. |
| Purification | Recrystallization is typically effective. | Requires purification after both the nitration and chlorination steps. | Can be complex due to potential byproducts. |
| Scalability | Generally scalable with appropriate engineering controls for the exothermic nitration. | Both steps are generally scalable. | Can be challenging to scale up due to the instability of diazonium salts. |
| Safety Considerations | Use of concentrated nitric and sulfuric acids requires stringent safety protocols. | Involves handling of fuming nitric acid and corrosive chlorinating agents. | Diazonium salts can be explosive if isolated; in-situ use is standard. Handling of sodium nitrite. |
Conclusion and Recommendation
For the laboratory-scale synthesis of this compound, Route 1 (Nitration of 6-Chloronicotinic Acid) is generally the most efficient and recommended pathway. This is primarily due to the commercial availability of the starting material and the single-step transformation. While the nitration requires careful control of reaction conditions, it avoids the handling of highly corrosive chlorinating agents like phosphorus oxychloride in a separate step.
Route 2 serves as a viable alternative, particularly if 6-hydroxynicotinic acid is a more readily available or cost-effective starting material in a specific laboratory setting. The Sandmeyer reaction route, while mechanistically elegant, is likely to be more synthetically demanding due to the need to prepare the specific amino precursor.
Researchers should always perform a thorough risk assessment before undertaking any of these synthetic procedures and adhere to all institutional safety guidelines, especially when working with strong acids, nitrating agents, and pyridine derivatives.[3][4][5]
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-5-nitronicotinic Acid
For researchers and professionals in drug development, the meticulous handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-5-nitronicotinic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (C₆H₃ClN₂O₄) is a chlorinated nitroaromatic compound.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling.[1]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion. Waste containers must be clearly labeled to prevent accidental consumption. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Impervious gloves are mandatory. All contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Chemical safety goggles or a face shield are required. Eyewash stations must be accessible. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dusts. |
| Specific target organ toxicity | H335: May cause respiratory irritation | Respiratory protection may be necessary for large quantities or in case of spills. |
This data is synthesized from information available on PubChem and other chemical suppliers.[1][3]
The presence of both a chlorinated substituent and a nitro group on the aromatic ring suggests that combustion byproducts may be toxic and corrosive, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[4] This is a critical consideration for the selection of a final disposal method, favoring high-temperature incineration with flue gas scrubbing.
Pre-Disposal: In-Lab Waste Segregation and Containment
Proper disposal begins at the point of generation. The principle of waste segregation is crucial to prevent dangerous chemical reactions within a waste container and to ensure compliant disposal.
Experimental Workflow: Waste Segregation
Caption: Waste segregation workflow for this compound.
Step-by-Step Segregation Protocol:
-
Designate Waste Containers: Utilize separate, clearly labeled, and chemically compatible waste containers for solid, aqueous, and organic solvent waste streams containing this compound. Containers should be made of high-density polyethylene (HDPE) or another appropriate material.
-
Solid Waste Collection:
-
Place unreacted this compound powder and contaminated consumables (e.g., weighing paper, gloves, pipette tips) directly into a designated container for "Solid Chlorinated Organic Waste."[5]
-
Causality: Segregating solids prevents reactions with liquid waste and simplifies the disposal process for the waste management facility.
-
-
Aqueous Waste Collection:
-
Collect aqueous solutions containing the compound in a dedicated container labeled "Aqueous Chlorinated Organic Waste."
-
Maintain the pH of the aqueous waste as close to neutral as possible to avoid potential reactions. Do not mix with other incompatible aqueous waste streams.
-
-
Organic Solvent Waste Collection:
-
Collect organic solvent solutions containing the compound in a container labeled "Halogenated Organic Solvent Waste."[6]
-
Causality: Halogenated solvents require specific incineration processes and must not be mixed with non-halogenated solvents to avoid complicating disposal and increasing costs.
-
On-Site Neutralization and Treatment (For Dilute Aqueous Solutions Only)
For very dilute aqueous waste streams, chemical neutralization to reduce the compound's reactivity may be considered, but this should only be performed by trained personnel with a thorough understanding of the reaction chemistry. This is not a method for bulk disposal.
A potential, though not universally applicable, approach involves alkaline hydrolysis. The chloro- and nitro- groups can be susceptible to nucleophilic substitution under basic conditions. However, the reaction products would still be considered hazardous waste.
Note: Due to the complexity and potential for generating other hazardous intermediates, direct disposal of unreacted material through a licensed waste management provider is the strongly recommended and safer pathway.
Packaging, Labeling, and Storage for Final Disposal
Proper packaging and labeling are mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and are critical for the safety of all personnel handling the waste.
Protocol for Waste Container Management:
-
Container Integrity: Ensure all waste containers are in good condition, free from leaks, and have securely fastened lids. Keep containers closed except when adding waste.[5]
-
Labeling: All containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
The date accumulation started.
-
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area. This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from heat sources and direct sunlight.[5]
-
Segregated from incompatible chemicals to prevent accidental mixing.
-
Logical Flow: From Lab Bench to Disposal Vendor
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-5-nitronicotinic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety protocols for handling 6-Chloro-5-nitronicotinic acid (CAS 7477-10-3), moving beyond a simple checklist to explain the causality behind each procedural step. Our primary goal is to foster a self-validating system of safety, ensuring that every action is deliberate and informed.
The toxicological properties of this compound have not been fully investigated[1]. This critical data gap necessitates a conservative approach to safety. We must operate under the principle that the compound may possess hazards not yet identified, making adherence to stringent personal protective equipment (PPE) protocols paramount.
Hazard Analysis: The "Why" Behind the Protection
Understanding the inherent risks of this compound is fundamental to selecting the correct PPE. The molecule's structure, featuring chloro, nitro, and carboxylic acid functional groups, suggests several potential hazards which are confirmed by available safety data sheets (SDS).
-
Dermal and Ocular Hazard : The compound is classified as a skin irritant and a serious eye irritant[2][3][4][5]. The acidic nature and the presence of reactive functional groups can cause localized inflammation and damage upon contact.
-
Respiratory Hazard : As a solid, this compound can form dust, which may cause respiratory irritation if inhaled[3][4][5]. Some data also suggests it may be harmful if inhaled[5][6].
-
Ingestion Hazard : The substance is considered harmful if swallowed[5][6].
-
Thermal Decomposition Hazard : In the event of a fire, or upon decomposition (around 195 °C), this compound can release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[1].
These known hazards dictate a multi-layered defense strategy where PPE serves as the final, critical barrier between the researcher and potential exposure.
Core PPE Requirements: A Multi-Layered Defense
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure through this primary engineering control. The following PPE is mandatory for all personnel handling the substance.
Eye and Face Protection
Due to the serious eye irritation risk, protection must go beyond standard safety glasses.
-
Minimum Requirement : Chemical splash goggles that provide a complete seal around the eyes are required. This complies with standards such as OSHA 29 CFR 1910.133 and European Standard EN166[1][7].
-
Best Practice : When handling larger quantities (>5g) or performing operations that could generate significant dust (e.g., scraping from a container), a full-face shield should be worn over chemical splash goggles. This provides an additional layer of protection against splashes and airborne particles[8].
Skin and Body Protection
Preventing dermal contact is crucial.
-
Gloves : Nitrile gloves are the standard recommendation for incidental contact. However, for prolonged handling or in the event of a spill, it is essential to consult the glove manufacturer's chemical resistance guide. For added protection during high-risk procedures, consider double-gloving.
-
Laboratory Coat : A standard, flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Additional Protection : For tasks involving larger quantities or a high risk of spillage, a chemical-resistant apron worn over the lab coat is recommended[9]. For extensive spill cleanup, disposable chemical-resistant coveralls (e.g., Tychem) should be used[10].
-
Footwear : Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory[8].
Respiratory Protection
While the fume hood is the primary control, respiratory protection may be necessary in specific scenarios.
-
Standard Operations : For handling small quantities within a properly functioning fume hood, additional respiratory protection is typically not required[1].
-
Non-Routine Operations : For weighing the solid outside of a fume hood (a practice that should be avoided if possible) or during a spill cleanup, a respirator is essential. A NIOSH-approved air-purifying respirator (APR) fitted with combination cartridges for organic vapors, acid gases, and particulates (P100 filter) is the recommended choice to provide comprehensive protection[7][10].
Operational Protocols: PPE in Action
The level of PPE should be matched to the specific task. The following table provides guidance for common laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (<1g in fume hood) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing (>1g) / Transfer | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chemical Apron | Recommended if dust is likely |
| Dissolving / In-Reaction Use | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Disposable Chemical-Resistant Coveralls | Required : APR with combination cartridges |
| Waste Disposal | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat & Chemical Apron | Not Required |
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove) and clean surfaces only with clean hands.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Disposal and Emergency Plans
Chemical Waste Disposal
Proper disposal is a critical component of the handling lifecycle.
-
Solid Waste : All unused this compound and materials heavily contaminated with it must be collected in a clearly labeled, sealed hazardous waste container[11].
-
Liquid Waste : Solutions containing this acid must be collected in a compatible, sealed hazardous waste container. Do not mix with incompatible wastes, such as strong oxidizing agents[1][11]. Never dispose of this chemical down the drain[1].
-
Empty Containers : The first rinse of a container that held this compound must be collected as hazardous waste. After thorough rinsing, the container can be managed for disposal[11].
Contaminated PPE Disposal
All disposable PPE that has been in contact with the chemical, such as gloves, bench paper, and coveralls, must be disposed of as solid hazardous waste[11]. Place these items in a designated, sealed waste bag or container within the fume hood before final disposal.
Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don Appropriate PPE : Before addressing the spill, don the full PPE outlined in the table above for "Spill Cleanup."
-
Containment : For a solid spill, carefully sweep up the material to avoid generating dust and place it into a sealed container for disposal[1][12].
-
Decontamination : Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) department.
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, protecting themselves and their colleagues while advancing their critical work.
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Methyl 6-chloro-5-nitronicotinate. PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
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What PPE Should Be Worn for COSHH? (2025-03-20). BrightHR. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
